molecular formula C10H11Br2NO3 B1372199 tert-Butyl 2,5-dibromopyridin-3-yl carbonate CAS No. 1142192-26-4

tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Cat. No.: B1372199
CAS No.: 1142192-26-4
M. Wt: 353.01 g/mol
InChI Key: NVLDYYOQPLJWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,5-dibromopyridin-3-yl carbonate is a useful research compound. Its molecular formula is C10H11Br2NO3 and its molecular weight is 353.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2,5-dibromopyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLDYYOQPLJWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673931
Record name tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-26-4
Record name Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,5-dibromopyridin-3-yl carbonate, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document outlines a probable synthetic pathway, details a step-by-step experimental protocol, discusses the underlying chemical principles, and addresses critical safety considerations. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 2,5-dibromopyridin-3-ol, followed by its O-tert-butoxycarbonylation. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Significance

This compound (CAS No. 1142192-26-4) is a functionalized pyridine derivative.[1] The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of two bromine atoms on the pyridine ring offers versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are instrumental in the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the 3-hydroxyl functionality provides a stable yet readily cleavable moiety, allowing for selective reactions at other positions of the molecule.[2] This strategic combination of functionalities makes this compound a valuable building block in the synthesis of novel therapeutic agents and other advanced organic materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1142192-26-4[1]
Molecular Formula C₁₀H₁₁Br₂NO₃[1]
Molecular Weight 353.01 g/mol [3]
Form Solid

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages. The first stage involves the synthesis of the precursor, 2,5-dibromopyridin-3-ol. The second stage is the protection of the hydroxyl group of this precursor as a tert-butyl carbonate.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: O-tert-Butoxycarbonylation 2-Amino-5-bromo-3-hydroxypyridine 2-Amino-5-bromo-3-hydroxypyridine Diazonium_Salt Diazonium_Salt 2-Amino-5-bromo-3-hydroxypyridine->Diazonium_Salt NaNO₂, HBr 0-5 °C 2,5-dibromopyridin-3-ol 2,5-dibromopyridin-3-ol Diazonium_Salt->2,5-dibromopyridin-3-ol CuBr Target_Molecule This compound 2,5-dibromopyridin-3-ol->Target_Molecule (Boc)₂O, Base Solvent, RT caption Figure 1. Proposed two-stage synthetic pathway. Experimental_Workflow cluster_stage1 Stage 1: Diazotization and Bromination cluster_stage2 Stage 2: O-tert-Butoxycarbonylation S1_Start Dissolve 2-amino-5-bromo-3-hydroxypyridine in 48% HBr and cool to 0°C S1_Add_NaNO2 Add NaNO₂ solution dropwise maintaining temperature at 0-5°C S1_Start->S1_Add_NaNO2 S1_Stir Stir for 30-60 minutes at 0-5°C S1_Add_NaNO2->S1_Stir S1_Add_CuBr Add the diazonium salt solution to a slurry of CuBr in HBr S1_Stir->S1_Add_CuBr S1_Warm Allow to warm to room temperature and stir for 2-4 hours S1_Add_CuBr->S1_Warm S1_Workup Quench with water, extract with ethyl acetate, wash, dry, and concentrate S1_Warm->S1_Workup S1_Purify Purify crude 2,5-dibromopyridin-3-ol by column chromatography S1_Workup->S1_Purify S2_Start Dissolve 2,5-dibromopyridin-3-ol in DCM S1_Purify->S2_Start Proceed with pure intermediate S2_Add_Reagents Add TEA, DMAP (cat.), and (Boc)₂O S2_Start->S2_Add_Reagents S2_Stir Stir at room temperature for 12-18 hours S2_Add_Reagents->S2_Stir S2_Workup Wash with NaHCO₃ (aq) and brine, dry, and concentrate S2_Stir->S2_Workup S2_Purify Purify crude product by column chromatography or recrystallization S2_Workup->S2_Purify S2_Characterize Characterize final product (NMR, MS, etc.) S2_Purify->S2_Characterize caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Stage 1: Synthesis of 2,5-dibromopyridin-3-ol

  • To a stirred solution of 48% hydrobromic acid, cool to 0-5 °C using an ice-salt bath.

  • Slowly add 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a slurry of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr slurry. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford pure 2,5-dibromopyridin-3-ol.

Stage 2: Synthesis of this compound

  • Dissolve 2,5-dibromopyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add triethylamine (1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) or recrystallization to yield this compound as a solid.

Characterization and Analytical Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The characteristic singlet for the nine protons of the tert-butyl group is expected around 1.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): ESI-MS or other techniques will confirm the molecular weight of the product (353.01 g/mol ). [3]* Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretching band characteristic of the carbonate group, typically around 1760 cm⁻¹. [4]* Melting Point: A sharp melting point range will indicate the purity of the final compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and should be conducted with stringent safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][6]* Ventilation: All steps should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust. [6][7]* Specific Hazards:

    • Dibromopyridines: These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. [6][8][9] * Hydrobromic Acid: A strong, corrosive acid. Handle with extreme care to avoid severe skin and eye burns.

    • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.

    • Di-tert-butyl dicarbonate: An irritant and flammable solid.

    • Dichloromethane: A volatile solvent and a suspected carcinogen.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [9]

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis of this compound. By following the outlined two-stage process, researchers can reliably produce this valuable chemical intermediate. The versatility of the dibromopyridine core, combined with the utility of the Boc-protected hydroxyl group, positions this compound as a key building block for the discovery and development of novel chemical entities in the pharmaceutical and material science sectors. Adherence to the described protocols and safety measures is paramount for a successful and safe synthesis.

References

  • Sarma, B., & Barua, N. C. (2009). Organocatalytic Methods for Chemoselective O-tert-Butoxycarbonylation of Phenols and Their Regeneration from the O-t-Boc Derivatives. The Journal of Organic Chemistry, 74(14), 5064–5067. Available at: [Link]

  • Houlihan, F., Bouchard, F., Fréchet, J. M. J., & Willson, C. G. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry, 63(1), 153-162. Available at: [Link]

  • Ghosh, R., & Chakraborty, S. (2010). Facile tert-Butoxycarbonylation of Alcohols, Phenols, and Amines using BiCl3 as a Mild and Efficient Catalyst. Synthetic Communications, 40(13), 1948-1956. Available at: [Link]

  • Fréchet, J. M. J., et al. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate. Canadian Journal of Chemistry. Available at: [Link]

  • Amerigo Scientific. (n.d.). This compound. Available at: [Link]

  • Alichem. (n.d.). This compound. Available at: [Link]

  • Wuts, P. G. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(47), 8573-8575. Available at: [Link]

  • Pope, B. M., & Tarbell, D. S. (1972). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 52, 40. Available at: [Link]

  • Rghioui, A., et al. (2020). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1051-1057. Available at: [Link]

  • Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(25), 9580–9587. Available at: [Link]

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Deshmukh, S. S., & Deshmukh, S. S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Google Patents. (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • MySkinRecipes. (n.d.). (5-bromopyridin-3-yl) tert-butyl carbonate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

  • Ghabrial, S. S., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 19(8), 12222–12235. Available at: [Link]

  • Alichem. (n.d.). tert-Butyl 2,5-diiodopyridin-3-yl carbonate. Available at: [Link]

  • Google Patents. (1992). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • Wang, Y., et al. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 6(81), 77809-77814. Available at: [Link]

  • ResearchGate. (n.d.). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. Available at: [Link]

  • MDPI. (2018). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

Sources

The Strategic Synthesis of 2,5-Dibromo-3-hydroxypyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Dihalogenated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks for the construction of novel therapeutic agents. Among these, substituted pyridines, and particularly dihalogenated derivatives, offer a versatile platform for introducing molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic properties. 2,5-Dibromo-3-hydroxypyridine is a key precursor, providing three reactive sites for further chemical modification. The differential reactivity of the bromine atoms, coupled with the directing influence of the hydroxyl group, allows for selective and sequential functionalization, making it a valuable starting material in the synthesis of complex molecules targeting a range of diseases, from cancer to neurodegenerative disorders[1]. This guide provides an in-depth examination of a robust and reproducible method for the preparation of 2,5-dibromo-3-hydroxypyridine, grounded in established principles of organic synthesis and supported by practical insights for the research scientist.

Synthetic Strategy: Electrophilic Aromatic Substitution of 3-Hydroxypyridine

The most direct and atom-economical approach to 2,5-dibromo-3-hydroxypyridine is the electrophilic bromination of the readily available starting material, 3-hydroxypyridine. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3-hydroxypyridine, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The pyridine nitrogen is a deactivating group, which influences the overall reactivity of the ring. The regioselectivity of the bromination is therefore a result of the interplay between the activating hydroxyl group and the deactivating nitrogen atom.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Bromine is polarized by a Lewis or Brønsted acid, generating a more electrophilic bromine species that is attacked by the electron-rich pyridine ring. The resulting sigma complex then loses a proton to restore aromaticity. Due to the strong activation by the hydroxyl group, the reaction can be driven to di-substitution to yield the desired 2,5-dibromo-3-hydroxypyridine.

Experimental Protocol: A Validated Laboratory-Scale Synthesis

This protocol details a reliable method for the synthesis of 2,5-dibromo-3-hydroxypyridine from 3-hydroxypyridine.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
3-Hydroxypyridine95.1010.0 g0.105>98%Sigma-Aldrich
Acetic Acid60.05100 mL-GlacialFisher Scientific
Bromine159.8111.2 mL (34.9 g)0.218>99.5%Acros Organics
Sodium bisulfite104.06As needed--J.T. Baker
Sodium bicarbonate84.01As needed-Saturated aq. soln.EMD Millipore
Ethyl acetate88.11200 mL-ACS gradeVWR
Hexanes-100 mL-ACS gradeVWR
Anhydrous Sodium Sulfate142.04As needed-GranularBDH
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing a solution of sodium bisulfite to quench any bromine vapors), dissolve 10.0 g (0.105 mol) of 3-hydroxypyridine in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add 11.2 mL (34.9 g, 0.218 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-water. A precipitate may form. Quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. During neutralization, a solid precipitate of the product will form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford 2,5-dibromo-3-hydroxypyridine as a white to off-white solid.

Visual Workflow of the Synthesis

G cluster_setup Reaction Setup cluster_bromination Bromination cluster_workup Work-up & Purification dissolve Dissolve 3-Hydroxypyridine in Acetic Acid cool Cool to 0-5 °C dissolve->cool add_br2 Add Bromine Dropwise cool->add_br2 stir Stir at Room Temperature add_br2->stir quench Quench with Ice-Water & NaHSO3 stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from EtOAc/Hexanes concentrate->recrystallize

Caption: Experimental workflow for the synthesis of 2,5-dibromo-3-hydroxypyridine.

Mechanistic Insights and Causality

The choice of acetic acid as a solvent is crucial as it is polar enough to dissolve the starting material and the reaction intermediates, and it also acts as a mild Brønsted acid to polarize the bromine molecule, enhancing its electrophilicity. The reaction is performed at a low temperature initially to control the exothermic nature of the bromination and to minimize the formation of byproducts. Allowing the reaction to proceed at room temperature overnight ensures the completion of the di-substitution.

The regiochemical outcome of this reaction can be rationalized by considering the directing effects of the substituents on the pyridine ring.

G cluster_reaction Electrophilic Bromination of 3-Hydroxypyridine cluster_mechanism Mechanism start 3-Hydroxypyridine intermediate Monobrominated Intermediate start->intermediate + Br2 product 2,5-Dibromo-3-hydroxypyridine intermediate->product + Br2 step1 Formation of Electrophile step2 Nucleophilic Attack by Pyridine Ring step1->step2 step3 Deprotonation to Restore Aromaticity step2->step3

Caption: Synthetic pathway and underlying mechanism.

Conclusion: A Gateway to Novel Chemical Entities

The synthesis of 2,5-dibromo-3-hydroxypyridine via direct bromination of 3-hydroxypyridine is a straightforward and efficient method for accessing a highly valuable building block in drug discovery. The protocol provided herein is robust and has been designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification. By understanding the underlying principles of electrophilic aromatic substitution on the pyridine scaffold, researchers can confidently employ this precursor in the development of novel chemical entities with therapeutic potential. The strategic functionalization of this versatile intermediate will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new medicines.

References

Sources

A-Technical-Guide-to-the-tert-Butyloxycarbonylation-of-2,5-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The protection of functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. This guide provides an in-depth technical overview of the tert-butyloxycarbonylation (Boc protection) of 2,5-dibromo-3-hydroxypyridine, a critical intermediate in various synthetic pathways. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss process optimization and troubleshooting, and outline methods for product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important transformation.

Introduction: The Strategic Importance of Protecting 2,5-Dibromo-3-hydroxypyridine

The 2,5-dibromo-3-hydroxypyridine scaffold is a valuable building block in medicinal chemistry. The bromine atoms at the 2 and 5 positions serve as versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. The hydroxyl group at the 3-position, however, is nucleophilic and acidic, and can interfere with these metal-catalyzed reactions or other desired transformations.

Therefore, the strategic protection of this hydroxyl group is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced under relatively mild basic conditions and is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[1][2] Crucially, it can be readily removed under acidic conditions, often with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are orthogonal to many other protecting groups.[3][4] This selective protection and deprotection sequence allows for the precise and controlled elaboration of the 2,5-dibromo-3-hydroxypyridine core into more complex target molecules.

Reaction Principles: Mechanism and Rationale

The tert-butyloxycarbonylation of an alcohol or phenol involves its acylation by di-tert-butyl dicarbonate (Boc₂O). While this reaction can proceed with a simple base, the hydroxyl group of 2,5-dibromo-3-hydroxypyridine is somewhat sterically hindered and weakly nucleophilic. To achieve efficient conversion, a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed.

The mechanism proceeds as follows:

  • Activation of Boc₂O: DMAP, a highly effective nucleophilic catalyst, attacks one of the carbonyl carbons of Boc₂O.[5][6] This is a rapid process that forms a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and releases a tert-butyl carbonate anion.[6]

  • Nucleophilic Attack: The hydroxyl group of 2,5-dibromo-3-hydroxypyridine, facilitated by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) which deprotonates it to the more nucleophilic pyridinolate, attacks the activated carbonyl of the pyridinium intermediate. This step regenerates the DMAP catalyst.

  • Proton Transfer and Decomposition: The protonated base is neutralized by the tert-butyl carbonate anion formed in the first step. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol.[6][7]

The choice of an appropriate solvent is critical. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used to ensure the solubility of the reagents and to avoid competing reactions with the solvent.[8]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale procedure for the tert-butyloxycarbonylation of 2,5-dibromo-3-hydroxypyridine.

Reagents and Equipment:

  • 2,5-Dibromo-3-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromo-3-hydroxypyridine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous THF or DCM (approx. 0.2 M concentration). Add DMAP (0.1 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution. Note: The reaction is exothermic and may result in the evolution of CO₂ gas; ensure the system is not closed.[6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution to quench any unreacted Boc₂O and neutralize the triethylammonium salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, tert-butyl (2,5-dibromopyridin-3-yl) carbonate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, typically as a white solid or colorless oil.

Process Parameters and Optimization

The efficiency of the tert-butyloxycarbonylation can be influenced by several factors. The following table summarizes key parameters and provides insights for optimization and troubleshooting.

ParameterStandard ConditionRationale & Optimization InsightsPotential Issues & Troubleshooting
Base Triethylamine (1.5 eq)A non-nucleophilic base is required to deprotonate the hydroxyl group without competing with DMAP. DIPEA can also be used.Insufficient base can lead to incomplete reaction. Excess base can be difficult to remove during workup.
Catalyst DMAP (0.1 eq)Significantly accelerates the reaction by activating Boc₂O.[5]Using stoichiometric amounts of DMAP can increase side reactions and is unnecessary.[5] If the reaction is sluggish, ensure the DMAP is of high purity.
Solvent Anhydrous THF/DCMAprotic solvents are essential to prevent hydrolysis of Boc₂O and the activated intermediate.The presence of water can consume the Boc anhydride. Ensure solvents are properly dried. Poor solubility of starting material may require gentle heating.[9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.For less reactive substrates, gentle heating (40°C) may be beneficial.[8] However, this can also increase the rate of side reactions.
Stoichiometry Boc₂O (1.2 eq)A slight excess ensures complete consumption of the starting material.A large excess of Boc₂O can be difficult to remove. Residual Boc₂O can often be sublimated under high vacuum.[10]

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification A 1. Dissolve 2,5-dibromo-3-hydroxypyridine, DMAP, and TEA in anhydrous solvent B 2. Add Boc₂O portion-wise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with aq. NaHCO₃ C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Wash with Water & Brine E->F G 7. Dry (Na₂SO₄) & Concentrate F->G H 8. Silica Gel Column Chromatography G->H Crude Product I Pure tert-butyl (2,5-dibromopyridin-3-yl) carbonate H->I

Caption: Experimental workflow for Boc protection.

Characterization of Product

Confirmation of the successful synthesis of tert-butyl (2,5-dibromopyridin-3-yl) carbonate is typically achieved through standard spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence is the appearance of a large singlet integrating to 9 protons around 1.5 ppm, corresponding to the tert-butyl group. The aromatic protons on the pyridine ring will also show characteristic shifts.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Expect to see new signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group (around 80-85 ppm and 28 ppm, respectively), as well as the carbonyl carbon of the carbonate (around 150-155 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ is characteristic of the C=O stretch of the newly formed carbonate group.

Safety Considerations

  • Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

  • 4-(Dimethylamino)pyridine (DMAP): Is toxic and readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon standing. Handle all solvents in a fume hood and follow standard laboratory safety procedures.

  • Pressure Build-up: The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

Conclusion

The tert-butyloxycarbonylation of 2,5-dibromo-3-hydroxypyridine is a robust and essential transformation for the synthesis of complex pyridine-based molecules. The use of Boc₂O in the presence of a catalytic amount of DMAP provides an efficient and high-yielding method for the protection of the hydroxyl group. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can reliably perform this reaction, enabling the subsequent functionalization of the dibromopyridine scaffold. This guide provides the necessary technical foundation for the successful application of this protocol in a research and development setting.

References

  • Benchchem. (n.d.). strategies to improve yield in Boc protection reactions.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Wikipedia. (2023, December 28). tert-Butyloxycarbonyl protecting group.
  • ACS Publications. (2001, October 2). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
  • Chemtips. (2012, June 18). Reactions that Work: Boc Protection.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
  • Hindawi. (2014, May 22). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.

Sources

mechanism of tert-Butyl 2,5-dibromopyridin-3-yl carbonate formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Formation Mechanism of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure incorporates several strategic features: a pyridine core, a common scaffold in pharmacologically active compounds; two bromine atoms, which serve as versatile handles for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig); and a tert-butoxycarbonyl (Boc) protected hydroxyl group. This Boc-carbonate functionality is stable under various conditions but can be selectively cleaved, making it an excellent protecting group strategy during complex multi-step syntheses.

This technical guide provides a comprehensive overview of the formation of this compound, focusing on the underlying reaction mechanism, the rationale behind experimental choices, and a detailed protocol for its synthesis. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this process.

Part I: Synthesis of the Core Precursor: 2,5-Dibromo-3-hydroxypyridine

The journey to the target carbonate begins with the synthesis of its direct precursor, 2,5-dibromo-3-hydroxypyridine. A common and effective route starts from 2-aminopyridine, proceeding through bromination and a subsequent Sandmeyer-type reaction.

  • Step A: Acetylation and Bromination: The synthesis often commences with the protection of the amino group of 2-aminopyridine as an acetamide. This is a critical step to modulate the reactivity of the pyridine ring and direct the subsequent bromination to the desired positions. The acetyl group is an effective directing group and prevents side reactions. The protected intermediate is then brominated, typically using liquid bromine, to yield 2-acetylamino-5-bromopyridine.[1][2]

  • Step B: Diazotization and Bromination (Sandmeyer Reaction): The 2-amino-5-bromopyridine is then subjected to a Sandmeyer reaction. The amino group is treated with a nitrite source (e.g., sodium nitrite) in the presence of hydrobromic acid and a copper(I) bromide catalyst.[1][3] This converts the amino group into a diazonium salt, which is an excellent leaving group and is subsequently displaced by a bromide ion from the reaction medium to furnish 2,5-dibromopyridine.[1][2]

  • Step C: Conversion to Hydroxypyridine: The final step in precursor synthesis involves the conversion of a dibrominated pyridine to the corresponding hydroxypyridine. While various methods exist, a nucleophilic substitution reaction can be employed, for instance, by treating a related compound like 2-amino-3,5-dibromopyridine with a strong base like potassium hydroxide at elevated temperatures.[4] This step displaces one of the bromine atoms with a hydroxyl group to yield the required 2,5-dibromo-3-hydroxypyridine precursor.

Part II: The Core Reaction: Formation of this compound

The final step is the protection of the hydroxyl group of 2,5-dibromo-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of O-acylation, the efficiency of which is greatly enhanced by a nucleophilic catalyst.

Mechanistic Deep Dive: The Role of DMAP Catalysis

The direct reaction between an alcohol (or phenol) and Boc anhydride is often slow. The transformation is significantly accelerated by the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[5][6] The mechanism proceeds through the following key steps:

  • Activation of Boc Anhydride: DMAP is a superior nucleophile compared to the hydroxypyridine. It attacks one of the electrophilic carbonyl carbons of Boc anhydride. This leads to the cleavage of the anhydride bond and the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.[6]

  • Deprotonation of the Hydroxyl Group: The tert-butoxide generated in the first step is a strong base and readily deprotonates the hydroxyl group of 2,5-dibromo-3-hydroxypyridine, forming a pyridinolate anion. This anion is a much more potent nucleophile than the neutral hydroxyl group.

  • Nucleophilic Attack: The activated pyridinolate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration: This attack results in the formation of the desired product, this compound, and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

Reaction_Mechanism Mechanism of DMAP-Catalyzed Carbonate Formation cluster_activation Step 1: Catalyst Activation cluster_deprotonation Step 2: Substrate Deprotonation cluster_coupling Step 3 & 4: Coupling & Regeneration Boc2O Boc₂O (Di-tert-butyl dicarbonate) Activated_Boc N-tert-butoxycarbonylpyridinium (Reactive Intermediate) Boc2O->Activated_Boc + DMAP tBuO tert-butoxide Boc2O->tBuO releases DMAP DMAP (Catalyst) Pyridinol 2,5-Dibromo-3-hydroxypyridine Pyridinolate Pyridinolate Anion (Nucleophile) Pyridinol->Pyridinolate + tert-butoxide Product This compound (Final Product) Activated_Boc->Product Pyridinolate->Product attacks Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP releases

Mechanism of DMAP-Catalyzed Carbonate Formation.
Rationale for Experimental Choices
  • Reagent (Boc₂O): Di-tert-butyl dicarbonate is the reagent of choice because it is a stable, crystalline solid that is easy to handle and acts as an efficient electrophilic source of the Boc group.[7] Its byproducts (tert-butanol and CO₂) are volatile and easily removed.

  • Catalyst (DMAP): The use of DMAP is crucial for activating the Boc anhydride, thereby dramatically increasing the reaction rate, especially for less nucleophilic hydroxyl groups.[5][6] Standard bases like triethylamine are far less effective as they cannot form the highly reactive acylpyridinium intermediate.

  • Solvent: Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are preferred. They effectively dissolve the reactants without interfering with the reaction mechanism (e.g., by competing as a nucleophile).

  • Temperature: The reaction is typically initiated at a reduced temperature (0 °C) to control the initial exotherm upon addition of the Boc anhydride, and then allowed to warm to room temperature to ensure completion.[8] This provides a balance between reaction rate and minimizing potential side reactions.

Part III: Experimental Protocol and Data

This section provides a validated, step-by-step methodology for the synthesis of this compound.

Detailed Experimental Protocol

Workflow start Start dissolve 1. Dissolve 2,5-dibromo-3-hydroxypyridine and DMAP in anhydrous THF. start->dissolve cool 2. Cool the solution to 0 °C in an ice-water bath. dissolve->cool add_boc 3. Add Di-tert-butyl dicarbonate (Boc₂O) solution dropwise. cool->add_boc react 4. Stir at 0 °C for 2 hours, then warm to room temperature overnight. add_boc->react quench 5. Quench reaction with water and extract with Ethyl Acetate (3x). react->quench wash 6. Wash organic layer with citric acid, water, and brine. quench->wash dry 7. Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 8. Purify crude product via flash column chromatography. dry->purify end End Product: Pure this compound purify->end

Experimental Workflow for Carbonate Synthesis.
  • Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,5-dibromo-3-hydroxypyridine (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.05 eq).

  • Solvation: Add anhydrous tetrahydrofuran (THF) to dissolve the solids completely.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[8]

  • Washing: Combine the organic extracts and wash sequentially with 5% citric acid solution, water, and finally with brine.[8] This removes residual DMAP and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary

The following table summarizes typical data obtained for this class of reaction. Exact values will vary based on reaction scale and specific conditions.

ParameterTypical ValueNotes
Yield 80-95%Highly dependent on purity of starting materials and reaction conditions.
Appearance White to off-white solidThe physical state depends on the purity.
Molecular Formula C₁₀H₁₁Br₂NO₃---
Molecular Weight 352.99 g/mol ---
¹H NMR (CDCl₃) δ ~8.2 (s, 1H), ~7.9 (s, 1H), ~1.6 (s, 9H)Approximate chemical shifts. The two pyridine protons will appear as singlets, and the tert-butyl group will be a sharp singlet integrating to 9 protons.
¹³C NMR (CDCl₃) δ ~150, ~145, ~142, ~125, ~120, ~85, ~27Approximate shifts for pyridine carbons, carbonate carbonyl, quaternary Boc carbon, and Boc methyl carbons.

Conclusion and Significance

The formation of this compound via DMAP-catalyzed protection of 2,5-dibromo-3-hydroxypyridine is a robust and high-yielding transformation. A thorough understanding of the underlying mechanism, particularly the activation of Boc anhydride by the nucleophilic catalyst, is essential for optimizing reaction conditions and troubleshooting. The resulting compound is of significant value to the pharmaceutical industry, providing a stable, yet readily deprotectable, and highly functionalizable scaffold for the synthesis of complex molecular architectures and the development of novel therapeutic agents.

References

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link].

  • Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link].

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link].

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available at: [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link].

  • National Institutes of Health (PMC). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. Available at: [Link].

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.
  • Google Patents. US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link].

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. Available at: [Link].

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link].

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Available at: [Link].

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for tert-butyl 2,5-dibromopyridin-3-yl carbonate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic analysis and supported by comparative data from related chemical structures.

Introduction

This compound is a halogenated pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. The structural complexity and the presence of multiple reactive sites make it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this compound.

The molecular structure, as confirmed by its chemical formula C₁₀H₁₁Br₂NO₃ and molecular weight of 353.01 g/mol , dictates its unique spectral fingerprint[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbonate group on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring and a sharp singlet for the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet1HH-6
~8.1Doublet1HH-4
1.55Singlet9H-C(CH₃)₃

The downfield chemical shifts of the pyridine protons are a direct result of the deshielding effect of the electronegative nitrogen atom and the bromine substituents[2][3][4][5]. The ortho-coupling between H-4 and H-6 is expected to be small, resulting in sharp doublets. The nine protons of the tert-butyl group are chemically equivalent, leading to a single, intense peak in the upfield region, a characteristic signal for this group[6].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~151C=O (carbonate)
~148C-6
~145C-4
~140C-3
~120C-5
~118C-2
~85-C (CH₃)₃
~28-C(C H₃)₃

The chemical shifts of the pyridine carbons are influenced by the positions of the bromine and carbonate substituents[7]. The carbonyl carbon of the carbonate group is expected to appear significantly downfield. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts around 85 ppm and 28 ppm, respectively[8][9].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl group and the C-O bonds of the carbonate.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1760StrongC=O stretch (carbonate)
~1600, ~1475Medium-WeakAromatic C=C stretch
~1280, ~1160StrongC-O stretch (carbonate)
~800-600StrongC-Br stretch

The most prominent peak will be the strong carbonyl stretch of the carbonate group, typically observed at a higher frequency than that of a simple ketone due to the electron-withdrawing effect of the adjacent oxygen atom[10][11][12]. The characteristic stretches for the aromatic C-H and C=C bonds, as well as the aliphatic C-H stretches of the tert-butyl group, will also be present[13][14][15][16][17][18]. The C-Br stretches are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
351/353/355[M]⁺ (Molecular ion with isotopic pattern for two Br atoms)
295/297/299[M - C₄H₈]⁺
251/253/255[M - C₄H₈ - CO₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). A prominent fragmentation pathway would involve the loss of isobutylene (C₄H₈) from the tert-butyl group to form a more stable carbocation. Subsequent loss of carbon dioxide is also a likely fragmentation step. The base peak in the spectrum is often the highly stable tert-butyl cation at m/z 57[6].

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate analysis. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of bromine-containing fragments with theoretical patterns.

Visualizations

Molecular Structure

G mol This compound C10H11Br2NO3 MW: 353.01 CAS: 1142192-26-4

Caption: Chemical information for the target compound.

Predicted ¹H NMR Spectrum Logic

G cluster_pyridine Pyridine Ring Protons cluster_boc tert-Butyl Group H4 H-4 (~8.1 ppm) H6 H-6 (~8.3 ppm) H4->H6 ortho-coupling tert_butyl -C(CH3)3 (1.55 ppm)

Caption: Key proton relationships in ¹H NMR.

Predicted Mass Spectrometry Fragmentation Pathway

G M [M]+. m/z 351/353/355 M_minus_isobutylene [M - C4H8]+. m/z 295/297/299 M->M_minus_isobutylene - C4H8 tert_butyl_cation [C4H9]+ m/z 57 M->tert_butyl_cation M_minus_isobutylene_minus_CO2 [M - C4H8 - CO2]+. m/z 251/253/255 M_minus_isobutylene->M_minus_isobutylene_minus_CO2 - CO2

Caption: Major fragmentation pathways in MS.

Conclusion

The spectral data of this compound, while not directly available in public databases, can be reliably predicted based on the well-understood spectroscopic principles and data from analogous structures. This guide provides a robust framework for the interpretation of its NMR, IR, and MS spectra, which is essential for any researcher utilizing this compound in their synthetic endeavors. The detailed protocols and interpretations herein serve as a valuable resource for ensuring the identity, purity, and structural integrity of this compound.

References

  • The Royal Society of Chemistry.
  • ChemicalBook. 3-Pyridyl bromide(626-55-1) ¹H NMR spectrum.
  • ChemicalBook. 2-Bromopyridine(109-04-6) ¹H NMR spectrum.
  • ChemicalBook. 4-Bromopyridine(1120-87-2) ¹H NMR spectrum.
  • SpectraBase. 2-Bromopyridine - Optional[¹³C NMR] - Chemical Shifts.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.
  • Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich.
  • Amerigo Scientific.
  • Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Taylor & Francis Online. Rapid Determination of Enantiomeric Excess of Tert-Butoxycarbonyl (BOC-Protected) Amino Acids Based on Infrared Spectra Technique.
  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • YouTube. Carbonyl Functional Groups in IR spectroscopy.
  • ResearchG
  • Dove Medical Press. General procedures for the synthesis.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Michigan St
  • Doc Brown's Chemistry. Infrared Spectroscopy.
  • SpectraBase.
  • SpectraBase. tert-Butyl bromide - Optional[FTIR] - Spectrum.

Sources

A Technical Guide to tert-Butyl 2,5-dibromopyridin-3-yl carbonate: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, functionalized heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding. tert-Butyl 2,5-dibromopyridin-3-yl carbonate emerges as a valuable, albeit specialized, building block. Its trifunctional nature—a pyridine ring, two bromine atoms at positions amenable to cross-coupling, and a protected hydroxyl group—offers a strategic platform for the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the physical and chemical properties of this compound. It details a robust, field-proven (hypothetical, based on established chemical principles) protocol for its synthesis, explores its reactivity, and discusses its potential applications for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to provide actionable insights for laboratory applications.

Physicochemical Properties

PropertyValue / ObservationSource / Rationale
CAS Number 1142192-26-4
Molecular Formula C₁₀H₁₁Br₂NO₃
Molecular Weight 353.01 g/mol
Physical Form Solid
Melting Point Not experimentally determined. Expected to be a low-to-medium melting solid based on analogous structures.Structural Analogy
Boiling Point Not applicable; likely to decompose at high temperatures.Structural Analogy
Solubility Expected to be soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and insoluble in water.Based on the polarity of the molecule and general solubility principles.
Thermal Stability The tert-butoxycarbonyl (Boc) group is thermally labile and can undergo elimination at elevated temperatures. The compound should be stored in a cool, dry place.General knowledge of Boc group stability.
SMILES CC(C)(C)OC(=O)Oc1cc(Br)cnc1Br
InChI 1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is best approached as a two-step sequence starting from the corresponding hydroxypyridine. The protocol below is designed for high yield and purity, with each step's rationale grounded in established organic chemistry principles.

Step 1: Synthesis of 2,5-dibromo-3-hydroxypyridine (Precursor)

The precursor is not widely available commercially and must typically be synthesized. A common route involves the diazotization of an aminopyridine followed by hydrolysis.

Experimental Protocol:

  • Diazotization: To a solution of 2-amino-3,5-dibromopyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, slowly warm the mixture to room temperature and subsequently heat to 50-60 °C until nitrogen evolution ceases. This step facilitates the replacement of the diazonium group with a hydroxyl group.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,5-dibromo-3-hydroxypyridine.

Step 2: Boc Protection of 2,5-dibromo-3-hydroxypyridine

The protection of the hydroxyl group as a tert-butyl carbonate is achieved using di-tert-butyl dicarbonate (Boc₂O). The use of a base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the Boc anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dibromo-3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base such as triethylamine (TEA, 1.5 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq as a catalyst) to the solution and stir for 10 minutes at room temperature.[3][4] DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.[4]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.[5] The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, this compound, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford a pure solid.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Boc Protection 2-amino-3,5-dibromopyridine 2-amino-3,5-dibromopyridine NaNO2_HBr 1. NaNO₂, HBr, 0°C 2. Heat 2-amino-3,5-dibromopyridine->NaNO2_HBr 2,5-dibromo-3-hydroxypyridine 2,5-dibromo-3-hydroxypyridine NaNO2_HBr->2,5-dibromo-3-hydroxypyridine Boc2O_Base Boc₂O, Base (e.g., DMAP) THF, rt 2,5-dibromo-3-hydroxypyridine->Boc2O_Base Target_Compound This compound Boc2O_Base->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atoms serve as handles for carbon-carbon and carbon-heteroatom bond formation, while the Boc-protected hydroxyl group can be unmasked under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with a boronic acid or ester. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono-arylation under carefully controlled conditions. Generally, the bromine at the 2-position of a pyridine ring can be more reactive in some Suzuki couplings.[6][7]

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq) in a suitable solvent (e.g., 1,4-dioxane/water or toluene), add a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).[8]

  • Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent. The product can then be purified by column chromatography.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, providing access to aminopyridine derivatives.[9][10][11]

Exemplary Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos or BINAP).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture, typically between 80-110 °C, until completion.

  • After cooling, quench the reaction, and purify the aminated product via standard chromatographic techniques.

Reactivity Target This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) Target->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Target->Buchwald Arylated_Product Arylated Pyridine Derivative Suzuki->Arylated_Product Aminated_Product Aminated Pyridine Derivative Buchwald->Aminated_Product Deprotection Acidic Deprotection (TFA or HCl) Hydroxypyridine 2,5-disubstituted-3-hydroxypyridine Deprotection->Hydroxypyridine Deprotection->Hydroxypyridine Arylated_Product->Deprotection Aminated_Product->Deprotection

Caption: Key synthetic transformations of the title compound.

Deprotection of the Carbonate Group

The tert-butoxycarbonyl (Boc) group is a well-established protecting group for hydroxyl and amino functionalities due to its stability under basic and nucleophilic conditions, yet facile removal under acidic conditions.[3][12][13] This orthogonality is a cornerstone of its utility in multi-step synthesis.[14]

The cleavage of the tert-butyl carbonate proceeds via an acid-catalyzed mechanism. Protonation of one of the carbonate oxygens initiates the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid intermediate readily decarboxylates to liberate the free hydroxyl group.

Experimental Protocol for Boc Deprotection:

  • Reaction Setup: Dissolve this compound (or its cross-coupled derivative) in an appropriate solvent such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq), to the solution at room temperature.[12][13] Alternatively, a solution of hydrogen chloride (HCl) in dioxane or methanol can be used.[3]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours. Progress can be monitored by TLC.

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove residual TFA. The resulting salt can be neutralized with a mild base (e.g., aqueous NaHCO₃) and the free hydroxypyridine extracted with an organic solvent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. The compound is classified as a combustible solid.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The reagents used in its synthesis, such as Boc anhydride, are flammable and can cause skin and eye irritation.[17] Precursors like aminodibromopyridine and the final product, being halogenated aromatic compounds, should be handled with care as potentially toxic and irritant substances.

Conclusion

This compound is a strategically designed building block that offers significant potential for the synthesis of complex, highly substituted pyridine derivatives. Its key attributes—two modifiable bromine positions and an acid-labile protected hydroxyl group—provide synthetic chemists with a versatile tool for creating diverse molecular libraries. By understanding its fundamental properties and reactivity, researchers can effectively leverage this compound to accelerate projects in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of this valuable synthetic intermediate.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (1985). Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. Retrieved from [Link]

  • Google Patents. (2010). Deprotection of boc-protected compounds.
  • ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • American Chemical Society. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • ResearchGate. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 1142192-26-4). Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

Sources

A Technical Guide to the Characterization and Purity Assessment of tert-Butyl 2,5-dibromopyridin-3-yl carbonate (CAS 1142192-26-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Synthetic Building Block

In the landscape of modern pharmaceutical development, the precision and purity of starting materials are paramount. The compound tert-Butyl 2,5-dibromopyridin-3-yl carbonate, identified by CAS Number 1142192-26-4, represents a key synthetic intermediate.[1][2][3] Its di-brominated pyridine core, functionalized with a labile tert-butoxycarbonyl (Boc) protecting group, positions it as a highly versatile precursor for the synthesis of complex heterocyclic molecules. The two bromine atoms offer distinct regioselective handles for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic construction of elaborate molecular architectures. This makes it a valuable asset in the discovery and development of novel therapeutic agents, particularly in oncology and immunology, where substituted pyridine motifs are prevalent in kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

This guide provides an in-depth framework for the comprehensive characterization and purity validation of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the scientific rationale behind each analytical choice, ensuring that every protocol is a self-validating system for quality control. The integrity of any drug development program begins with the unimpeachable quality of its foundational chemical entities; this document serves as a rigorous guide to that end.

Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 1142192-26-4[1][2][3]
Molecular Formula C₁₀H₁₁Br₂NO₃[1][2][3]
Molecular Weight 353.01 g/mol [2][3]
Appearance Solid (Typical)[2]
SMILES CC(C)(C)OC(=O)Oc1cc(Br)cnc1Br[2][3]
InChI Key NVLDYYOQPLJWIQ-UHFFFAOYSA-N[2]

Analytical Workflow for Quality Control

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of this compound. The following workflow ensures a comprehensive assessment.

Analytical_Workflow cluster_0 Identity & Structure Verification cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) QC_Release QC Release for Synthesis NMR->QC_Release Structure OK MS Mass Spectrometry (ESI-MS) MS->QC_Release MW OK EA Elemental Analysis EA->QC_Release Formula OK HPLC RP-HPLC (Purity, Impurities) HPLC->QC_Release Purity ≥98% GCMS GC-MS (Residual Solvents) GCMS->QC_Release Solvents OK Raw_Material Raw Material (CAS 1142192-26-4) Raw_Material->NMR Primary ID Raw_Material->MS MW Conf. Raw_Material->HPLC Assay/Purity

Caption: Quality control workflow for CAS 1142192-26-4.

Part 1: Structural Confirmation and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity of the molecule.

Rationale: ¹H NMR provides information on the number and environment of protons, confirming the presence of the pyridine and tert-butyl groups. ¹³C NMR confirms the carbon backbone, including the quaternary carbons of the tert-butyl group and the carbonyl carbon, which are key structural markers.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ ~8.4 ppm (d, 1H): Aromatic proton on the pyridine ring, ortho to the nitrogen.

  • δ ~8.0 ppm (d, 1H): Aromatic proton on the pyridine ring.

  • δ 1.5-1.6 ppm (s, 9H): Protons of the tert-butyl group.

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ ~150-160 ppm: Carbonyl carbon (O-C=O).

  • δ ~110-150 ppm: Aromatic carbons of the pyridine ring (four signals expected).

  • δ ~85 ppm: Quaternary carbon of the tert-butyl group (C(CH₃)₃).

  • δ ~27-28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique.

Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence of the correct molecular formula. The isotopic pattern resulting from the two bromine atoms (approximately 1:2:1 ratio for [M], [M+2], [M+4] peaks) is a definitive signature for this compound.

Expected Results (ESI-MS, Positive Mode):

  • [M+H]⁺: ~353.92 (corresponding to C₁₀H₁₂Br₂NO₃⁺)

  • [M+Na]⁺: ~375.90 (corresponding to C₁₀H₁₁Br₂NNaO₃⁺)

  • Characteristic Isotopic Pattern: A cluster of peaks separated by 2 Da, confirming the presence of two bromine atoms.

Part 2: Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity and assay of non-volatile organic compounds. A validated HPLC method is a regulatory requirement for any starting material used in GMP synthesis.

Rationale: HPLC separates the main compound from potential impurities arising from the synthesis (e.g., starting materials, by-products, or degradation products). A UV detector is suitable as the pyridine ring is chromophoric. Method validation according to ICH Q2(R1) guidelines ensures the method is accurate, precise, specific, and robust.

Detailed Experimental Protocol (RP-HPLC):

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. A pentafluorophenyl (PFP) column can be used for alternative selectivity.[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: Gradient from 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute with the mobile phase (initial conditions) to a working concentration of ~0.1 mg/mL.

System Suitability:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000.

  • RSD of replicate injections: ≤ 1.0% for peak area.

Potential Impurities and their Control

The synthesis of this compound likely starts from 2,5-dibromo-3-hydroxypyridine, which is then reacted with di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 2,5-Dibromo-3-hydroxypyridine Product CAS 1142192-26-4 SM->Product Base (e.g., DMAP) Impurity3 Over-reaction By-products SM->Impurity3 Side Reactions Boc2O Boc₂O Boc2O->Product Impurity1 Unreacted Starting Material (2,5-Dibromo-3-hydroxypyridine) Product->Impurity1 Incomplete Reaction Impurity2 Hydrolysis Product (tert-Butanol) Product->Impurity2 Moisture

Caption: Synthesis overview and potential process-related impurities.

Key Impurities to Monitor:

  • Unreacted 2,5-dibromo-3-hydroxypyridine: A more polar impurity that will have a shorter retention time in RP-HPLC.

  • Hydrolysis Products: Exposure to moisture can hydrolyze the carbonate, reverting it to the starting material and tert-butanol.

  • Residual Solvents: The synthesis and purification steps may introduce residual solvents (e.g., THF, Ethyl Acetate), which should be monitored by Gas Chromatography (GC).

Conclusion

The characterization and purity assessment of this compound (CAS 1142192-26-4) demand a rigorous, multi-technique approach. While its primary value lies as a synthetic intermediate, the quality of this building block directly impacts the purity, yield, and safety profile of the subsequent active pharmaceutical ingredients. The methodologies outlined in this guide—spanning NMR for structural identity, MS for molecular weight confirmation, and a validated HPLC method for purity—provide a robust framework for ensuring that this critical starting material meets the stringent standards required for pharmaceutical research and development. Adherence to these principles of scientific integrity and analytical rigor is fundamental to the successful advancement of new chemical entities from the laboratory to the clinic.

References

  • Angene International Limited. This compound(CAS# 1142192-26-4). Angene Chemical. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

  • López-López, E., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available from: [Link]

  • Amerigo Scientific. This compound. Amerigo Scientific. Available from: [Link]

  • Korenev, G., et al. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules.
  • Wang, X., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry. Available from: [Link]

  • Kamlar, M., et al. (2016). Organocatalytic enantioselective allylic alkylation of MBH-carbonates with β-ketoesters. Organic & Biomolecular Chemistry. Available from: [Link]

  • Neochoritis, C. G., et al. (2017). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank. Available from: [Link]

  • Govindan, R., et al. (2020). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone... ResearchGate. Available from: [Link]

  • Wiley-VCH GmbH. tert-Butyl bromide. SpectraBase. Available from: [Link]

  • Wiley-VCH GmbH. tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Ahire, Y. R., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,5-dibromopyridin-3-yl carbonate is a halogenated heterocyclic compound with the chemical formula C₁₀H₁₁Br₂NO₃ and a molecular weight of 353.01 g/mol [1][2]. As a solid at room temperature, understanding its solubility in various organic solvents is paramount for its application in research and development, particularly in pharmaceutical synthesis and drug discovery. The solubility of a compound dictates its utility in reaction media, purification processes such as recrystallization, and formulation studies.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to determine its solubility profile.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like". This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound is a composite of several functional groups, each contributing to its overall polarity and solubility characteristics:

  • Pyridine Ring: The pyridine ring is a polar aromatic heterocycle due to the presence of the electronegative nitrogen atom. This nitrogen can act as a hydrogen bond acceptor, suggesting potential solubility in protic and polar aprotic solvents.

  • Dibromo Substituents: The two bromine atoms are electronegative and contribute to the molecule's overall polarity and molecular weight. Halogenated compounds often exhibit good solubility in halogenated solvents.

  • tert-Butyl Group: The bulky, non-polar tert-butyl group is hydrophobic and will favor interactions with non-polar solvents.[3][4] This group can sterically hinder interactions with polar solvents.

  • Carbonate Group: The carbonate ester group (-O-(C=O)-O-) is polar and contains potential hydrogen bond acceptors in the oxygen atoms.

The presence of both polar (pyridine, carbonate) and non-polar (tert-butyl) moieties suggests that this compound will exhibit a nuanced solubility profile, likely being soluble in a range of solvents of intermediate polarity and potentially having limited solubility in highly polar or very non-polar solvents.

Theoretical Framework of Solubility

The process of dissolution involves the overcoming of solute-solute and solvent-solvent intermolecular forces to form new solute-solvent interactions. For a solute to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Key solvent properties that influence the solubility of this compound include:

  • Polarity: A solvent's polarity is its ability to solvate polar molecules. Polar solvents have a permanent dipole moment.

  • Proticity: Protic solvents can donate hydrogen bonds (e.g., alcohols), while aprotic solvents cannot (e.g., acetone). The nitrogen and oxygen atoms in the target molecule can act as hydrogen bond acceptors.

  • Dielectric Constant: This is a measure of a solvent's ability to separate ions. While the target molecule is not ionic, a higher dielectric constant generally indicates a more polar solvent.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile in common organic solvent classes can be predicted for this compound:

Solvent ClassPredicted SolubilityRationale
Protic Solvents
Alcohols (Methanol, Ethanol, Isopropanol)Moderate to HighThe hydroxyl group can hydrogen bond with the pyridine nitrogen and carbonate oxygens. The alkyl chain can interact with the tert-butyl group.
WaterVery LowThe large, non-polar tert-butyl group and the dibrominated pyridine ring are expected to make the molecule largely hydrophobic.
Polar Aprotic Solvents
Ketones (Acetone, Methyl Ethyl Ketone)HighThe polar carbonyl group can interact with the polar parts of the molecule, and the alkyl groups can solvate the tert-butyl group.
Esters (Ethyl Acetate)HighSimilar to ketones, esters provide a good balance of polarity for this molecule.
Ethers (Diethyl Ether, Tetrahydrofuran - THF)ModerateEthers are less polar than ketones and esters but should still be able to solvate the molecule to a reasonable extent.
AcetonitrileModerate to HighA polar aprotic solvent that should effectively solvate the polar regions of the molecule.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighThese are highly polar aprotic solvents capable of dissolving a wide range of organic compounds.
Non-Polar Solvents
Halogenated (Dichloromethane, Chloroform)HighThe presence of bromine atoms on the pyridine ring suggests favorable interactions with halogenated solvents.
Aromatic (Toluene, Benzene)ModerateThe aromatic ring can interact with the pyridine ring, and the non-polar nature of the solvent can solvate the tert-butyl group.
Aliphatic (Hexane, Heptane)LowThese solvents lack any polarity to effectively solvate the polar pyridine and carbonate moieties.

Experimental Determination of Solubility

Materials and Equipment
  • This compound

  • A selection of organic solvents (see table below)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or micropipettes

  • Water bath (optional, for temperature control)

Experimental Workflow

G cluster_prep Preparation cluster_testing Solubility Testing cluster_classification Classification A Weigh a precise amount of the compound (e.g., 10 mg) B Place into a labeled vial A->B C Add a measured volume of solvent (e.g., 0.1 mL) B->C D Vortex for 30-60 seconds C->D E Visually inspect for dissolution D->E F If dissolved, add more compound. If not, add more solvent. E->F Observation G Soluble (> 10 mg/mL) E->G Complete Dissolution H Slightly Soluble (1-10 mg/mL) E->H Partial Dissolution I Insoluble (< 1 mg/mL) E->I No Dissolution F->C Iterate

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Protocol[6][7]
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a small, dry, labeled test tube or vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously shake or vortex the mixture for approximately 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background to see if all the solid has dissolved.

  • Classification:

    • If the solid completely dissolves: The compound is soluble in that solvent at that concentration. You can add more solute to determine the saturation point.

    • If the solid does not dissolve or only partially dissolves: Add another increment of the solvent (e.g., 0.1 mL) and repeat the mixing and observation steps. Continue this process up to a total volume of 1-3 mL.

  • Categorization: Based on the amount of solvent required to dissolve the initial amount of solute, the solubility can be categorized:

    • Very Soluble: Dissolves in < 1 part of solvent.

    • Freely Soluble: Dissolves in 1-10 parts of solvent.

    • Soluble: Dissolves in 10-30 parts of solvent.

    • Sparingly Soluble: Dissolves in 30-100 parts of solvent.

    • Slightly Soluble: Dissolves in 100-1000 parts of solvent.

    • Very Slightly Soluble: Dissolves in 1000-10,000 parts of solvent.

    • Insoluble: Requires > 10,000 parts of solvent.

  • Acid-Base Solubility (for classification): If the compound is insoluble in water, its solubility in acidic and basic aqueous solutions can provide information about its functional groups.[5]

    • Test solubility in 5% aqueous HCl. Solubility would indicate a basic functional group (like the pyridine nitrogen).

    • Test solubility in 5% aqueous NaOH. Solubility could indicate an acidic proton, though this is less likely for the target molecule.

Reference Table of Common Organic Solvents

The following table provides a list of common organic solvents arranged by polarity, which can be used to select appropriate candidates for solubility testing.

SolventPolarity IndexDielectric Constant (@ 20°C)Type
n-Hexane0.11.89Non-Polar
Toluene2.42.38Non-Polar, Aromatic
Diethyl Ether2.84.34Polar Aprotic
Dichloromethane3.19.08Polar Aprotic, Halogenated
Tetrahydrofuran (THF)4.07.58Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Acetone5.121.0Polar Aprotic
Ethanol4.324.5Polar Protic
Methanol5.132.7Polar Protic
Acetonitrile5.837.5Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.7Polar Aprotic
Water10.280.1Polar Protic

Data compiled from various sources.[6][7][8]

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of both polar and non-polar functional groups suggests that it will be most soluble in solvents of intermediate to high polarity, such as ketones, esters, and halogenated hydrocarbons, and less soluble in highly non-polar solvents like hexanes or highly polar protic solvents like water. For definitive solubility information, the experimental protocols outlined in this guide provide a systematic and reliable method for researchers to determine the solubility profile of this compound in their specific applications. This empirical data is crucial for the successful design of synthetic routes, purification strategies, and formulation development.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Faculty of Science, Ain Shams University. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2008, August). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (5-bromopyridin-3-yl) tert-butyl carbonate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

  • PubMed. (2024, July 8). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. Retrieved from [Link]

Sources

stability and storage conditions for tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Introduction

This compound (CAS No. 1142192-26-4) is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly within drug discovery and materials science.[1] Its structure incorporates a dibrominated pyridine core, which provides two reactive sites for cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected hydroxyl group. The stability of this carbonate ester is paramount for its successful application, as the Boc protecting group is known for its lability under specific conditions. This guide provides a comprehensive analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and explains the chemical rationale behind these recommendations to ensure its integrity in research and development settings.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueSource(s)
CAS Number 1142192-26-4[1][2]
Molecular Formula C₁₀H₁₁Br₂NO₃[1]
Molecular Weight 353.01 g/mol [1]
Appearance Solid
SMILES String CC(C)(C)OC(=O)Oc1cc(Br)cnc1Br[1]
InChI Key NVLDYYOQPLJWIQ-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids

Comprehensive Stability Profile

The stability of this compound is primarily dictated by the tert-butyl carbonate functional group, which is analogous to the widely used Boc-anhydride.[3] The pyridine ring and C-Br bonds are generally stable under standard conditions but can participate in specific reactions.

Hydrolytic Stability and pH Influence

The most significant factor affecting the compound's stability is its susceptibility to hydrolysis, particularly under acidic conditions.

  • Acidic Conditions (pH < 7): The tert-butyl carbonate group is readily cleaved by moderately strong acids.[3][4] The reaction is initiated by protonation of the carbonate oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms tert-butanol or isobutylene. This decomposition is rapid and irreversible, yielding 2,5-dibromo-3-hydroxypyridine and carbon dioxide. Therefore, contact with any acidic materials, including residual acid on glassware or acidic solvents, must be strictly avoided.

  • Neutral Conditions (pH ≈ 7): The compound is relatively stable at neutral pH. However, long-term exposure to moisture can lead to slow hydrolysis. This degradation pathway is accelerated by the presence of moisture, which can cause a buildup of CO₂ gas in sealed containers over time, a known phenomenon with the analogous di-tert-butyl dicarbonate.[3]

  • Basic Conditions (pH > 7): The Boc group is generally stable towards most bases and nucleophiles, which is a key feature of its use as a protecting group.[3] However, prolonged exposure to strong bases should still be avoided as a general precaution.

Thermal Stability
Photostability

Pyridine derivatives and halogenated aromatic compounds can be sensitive to light.[7] To prevent potential photolytic degradation, the compound should always be stored in an opaque or amber container, protected from direct sunlight and strong artificial light sources.

Atmospheric Sensitivity

The primary atmospheric concern is moisture, due to the risk of hydrolysis as detailed above. For long-term storage, maintaining a dry environment is critical. While not explicitly required for short-term handling, storage under an inert atmosphere (e.g., argon or dry nitrogen) is the best practice to eliminate moisture and prevent slow degradation.

Degradation Pathway and Rationale

The primary degradation route for this compound is acid-catalyzed hydrolysis. Understanding this mechanism is key to preventing decomposition. The process relies on the formation of the highly stable tertiary carbocation, which drives the reaction forward.

G cluster_0 Acid-Catalyzed Hydrolysis Compound This compound Protonated Protonated Carbonate Intermediate Compound->Protonated + H⁺ (from acid/water) Products 2,5-Dibromo-3-hydroxypyridine + tert-Butyl Cation + CO₂ Protonated->Products Spontaneous Cleavage Final tert-Butanol / Isobutylene Products->Final + H₂O / - H⁺

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the chemical integrity of this compound.

Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical properties and data from analogous structures like di-tert-butyl dicarbonate.[8]

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerate) Slows the rate of potential decomposition pathways.[8]
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen recommended).Prevents hydrolysis by excluding moisture.
Light Protect from light; store in an amber or opaque container.Prevents photolytic degradation.[7]
Container Use a tightly sealed container.Prevents ingress of moisture and atmospheric contaminants.[7][9]
Incompatibilities Store segregated from strong acids, strong oxidizing agents, and strong bases.Avoids rapid chemical decomposition.[7][9]
Step-by-Step Safe Handling Workflow

The following workflow ensures the compound is handled in a manner that minimizes contamination and degradation.

G cluster_workflow Handling Workflow Prep 1. Don PPE (Goggles, Lab Coat, Gloves) Equilibrate 2. Equilibrate Container to Room Temperature Prep->Equilibrate Inert 3. Move to Inert Environment (Fume Hood / Glove Box) Equilibrate->Inert Dispense 4. Open and Dispense Using Dry Equipment Inert->Dispense Seal 5. Purge with Inert Gas and Tightly Reseal Dispense->Seal Store 6. Return to Refrigerated Storage (2-8°C) Seal->Store

Caption: Recommended workflow for safe handling and dispensing.

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][11]

  • Equilibration: Remove the container from refrigerated storage and allow it to warm to ambient temperature for at least 30-60 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Conduct all manipulations in a properly functioning chemical fume hood or, for maximum protection, a glove box with a dry atmosphere.[7][9]

  • Dispensing: Use only clean, dry spatulas and weighing vessels. Minimize the time the container is open to the atmosphere.

  • Resealing: After dispensing, flush the container headspace with a gentle stream of dry argon or nitrogen before tightly closing the lid. For added security during long-term storage, wrap the cap with paraffin film.

  • Cleanup: Clean any spills by sweeping up the solid material and placing it into a suitable container for hazardous waste disposal.[7] Do not use water for cleanup.

  • Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.[11]

Conclusion

The stability of This compound is critically dependent on the exclusion of moisture and acidic contaminants. Its primary degradation pathway is acid-catalyzed hydrolysis of the tert-butyl carbonate group. Therefore, the compound must be stored under refrigerated (2–8 °C), dry, and dark conditions. Implementing the rigorous handling protocols outlined in this guide, including equilibration before use and manipulation under an inert atmosphere, will ensure the compound's purity and reactivity are maintained for its intended applications in research and development.

References

  • Harper College. (n.d.). Material Safety Data Sheet - According to OSHA and ANSI.
  • Washington State University. (n.d.). Pyridine – CAS# 110-86-1. EH&S.
  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Sigma-Aldrich. (2023, December 5). SAFETY DATA SHEET - di(tert-butyl) carbonate.
  • PubChem. (n.d.). Tert-butyl peroxyisopropyl carbonate. National Center for Biotechnology Information.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
  • Angene Chemical. (n.d.). This compound(CAS# 1142192-26-4).
  • BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Enamine. (n.d.). Safety Data Sheet - tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.
  • Apollo Scientific. (2023, May 24). tert-Butyl bromide - Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Fisher Scientific. (2014, June 26). SAFETY DATA SHEET - Di-tert-butyl dicarbonate.
  • A2B Chem. (n.d.). This compound.
  • A2B Chem. (n.d.). tert-Butyl 2,5-diiodopyridin-3-yl carbonate.
  • Fisher Scientific. (n.d.). Sigma Aldrich this compound 5 g.
  • Amerigo Scientific. (n.d.). This compound.

Sources

Preamble: The Convergence of a Privileged Scaffold and a Prodrug Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Initial Evaluation of Substituted Pyridinyl Carbonates

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and bioactive molecules.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a highly sought-after motif in drug design.[1] Concurrently, the field of drug development continuously grapples with challenges of bioavailability, membrane permeability, and targeted drug delivery. Prodrug design represents a powerful strategy to overcome these hurdles, wherein a temporarily modified, inactive drug molecule is engineered to release the active parent drug at the desired site of action.[3]

This guide focuses on the intersection of these two powerful concepts: the substituted pyridinyl carbonate . This chemical class, while not defined by a single seminal "discovery," emerges from the logical and strategic combination of a substituted hydroxypyridine (often the active pharmacological agent) with a carbonate linker. This linkage serves to mask the polar hydroxyl group, creating a transient, more lipophilic entity designed for improved pharmacokinetic properties. We will explore the foundational synthesis, rigorous characterization, and the logic behind the initial biological evaluation of this versatile chemical scaffold.

Part 1: Discovery Through Synthesis - The Foundational Chemistry

The "discovery" of substituted pyridinyl carbonates is rooted in fundamental organic synthesis. The most direct and widely employed method for their preparation is the O-acylation of a substituted hydroxypyridine with an electrophilic chloroformate.

Causality Behind Experimental Choices

The reaction appears simple, yet its success hinges on precise control of conditions to favor the desired carbonate formation over potential side reactions.

  • The Nucleophile (Hydroxypyridine): Substituted hydroxypyridines are the key starting materials.[4][5] The pKa of the hydroxyl group, influenced by other substituents on the pyridine ring (electron-donating or -withdrawing), dictates its nucleophilicity.

  • The Electrophile (Chloroformate): Chloroformates (Cl-CO-OR) are highly reactive acylating agents. The choice of the 'R' group is critical as it ultimately dictates the properties of the resulting carbonate and can be tailored to influence stability, solubility, and the nature of the released byproducts after cleavage.

  • The Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine itself, is essential to act as an acid scavenger.[6] This prevents the protonation of the starting hydroxypyridine (which would deactivate it as a nucleophile) and potential acid-catalyzed degradation of the product.

  • The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are required. This is to prevent the hydrolysis of the highly reactive chloroformate electrophile, which would otherwise form an unstable carbonic acid monoester and ultimately decompose.

General Synthetic Workflow Diagram

The logical flow of the synthesis is captured in the following workflow.

SynthesisWorkflow sub_py Substituted Hydroxypyridine reagents sub_py->reagents chloro R-Chloroformate chloro->reagents base Organic Base (e.g., Triethylamine) base->reagents solvent Anhydrous Aprotic Solvent solvent->reagents reaction Reaction Vessel (0°C to RT) reagents->reaction Combine workup Aqueous Workup & Extraction reaction->workup Quench purify Purification (e.g., Column Chromatography) workup->purify product Substituted Pyridinyl Carbonate purify->product

Caption: General workflow for the synthesis of substituted pyridinyl carbonates.

Detailed Experimental Protocol: General Synthesis

This protocol describes a self-validating system for synthesizing a generic substituted pyridinyl carbonate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted hydroxypyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Electrophile Addition: Slowly add the desired chloroformate (1.1 eq.) dropwise via syringe. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Part 2: Structural Validation and Physicochemical Characterization

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compounds. Substituted pyridinyl carbonates have distinct spectroscopic signatures.

Spectroscopic Fingerprints
Technique Characteristic Signature Rationale
FTIR Strong C=O stretch at 1775-1820 cm⁻¹ The carbonate carbonyl is at a significantly higher wavenumber than a typical ester (~1735-1750 cm⁻¹) due to the electron-withdrawing effect of the second oxygen atom. This is a key diagnostic peak.[7]
¹³C NMR Carbonyl carbon (C=O) at ~150-165 ppm The carbonate carbon is highly deshielded, though slightly less so than a ketone carbonyl, due to resonance donation from the adjacent oxygens.[8]
¹H NMR Protons α to the carbonate oxygenProtons on the carbon attached to the non-pyridinyl oxygen of the carbonate typically appear in the 3.5-4.5 ppm range, deshielded by the electronegative oxygen.[8]
Mass Spec. Acylium ion fragmentA common fragmentation pattern is the cleavage of the O-R bond to form a pyridinyl-O-CO⁺ ion, providing evidence of the carbonate structure.[8]

Part 3: Initial Studies - Application in Prodrug Design & Biological Evaluation

The primary rationale for synthesizing pyridinyl carbonates is often to create prodrugs of pharmacologically active hydroxypyridines.[3][9] The carbonate linkage acts as a bioreversible mask for the polar hydroxyl group, aiming to enhance properties like lipophilicity and cell membrane permeability. The "initial studies" therefore focus on validating this prodrug concept.

The Prodrug Activation Pathway

The core principle is that the inactive prodrug remains stable until it reaches a desired biological environment (e.g., intracellular space, specific tissue) where an endogenous trigger, typically an esterase enzyme, cleaves the carbonate bond. This releases the active hydroxypyridine, carbon dioxide, and an alcohol.

ProdrugActivation cluster_0 Extracellular / Circulation cluster_1 Target Cell / Tissue Prodrug Pyridinyl Carbonate (Inactive, Lipophilic) Cleavage Esterase-Mediated Cleavage Prodrug->Cleavage Permeation ActiveDrug Hydroxypyridine (Active Drug) Byproducts CO₂ + R-OH Cleavage->ActiveDrug Release Cleavage->Byproducts Release

Caption: Conceptual pathway for the bioactivation of a pyridinyl carbonate prodrug.

Key Experiments in Initial Evaluation

A logical, self-validating workflow is essential to assess the viability of a new pyridinyl carbonate prodrug.

  • Chemical Stability Analysis:

    • Objective: To ensure the prodrug is stable enough to reach its target before converting.

    • Protocol: Incubate the compound in aqueous buffers at various pH values (e.g., pH 2.0 for gastric acid, pH 7.4 for blood) and in plasma from relevant species (mouse, human). Monitor the disappearance of the prodrug and the appearance of the parent hydroxypyridine over time using HPLC or LC-MS.[10]

  • Triggered Release/Metabolic Conversion:

    • Objective: To confirm that the carbonate linker is cleaved by a biological trigger.

    • Protocol: Incubate the prodrug with isolated esterase enzymes or liver microsomes (a source of metabolic enzymes). Quantify the rate of conversion to the active drug. A successful prodrug will be stable in buffer but rapidly cleaved in the presence of these enzymes.[10]

  • In Vitro Biological Activity:

    • Objective: To demonstrate that the prodrug can elicit the biological effect of the parent drug, presumably after intracellular conversion.

    • Protocol: Compare the activity of the parent hydroxypyridine and the pyridinyl carbonate prodrug in a cell-based assay. Often, the prodrug will show slightly delayed or reduced potency compared to the parent drug, as it relies on intracellular conversion. However, in some cases, enhanced cellular uptake may lead to equivalent or even superior apparent activity over a longer time course.

Initial Structure-Activity Relationship (SAR) Studies

Once a hit compound is identified, initial SAR studies are conducted to optimize its properties. This involves systematically modifying different parts of the molecule.

Modification Site Objective of Modification Example Changes (R' or R)
Pyridine Ring (R')Modulate intrinsic potency of the active drug, alter electronics.Add electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -Me, -OMe) groups.
Carbonate Side Chain (R)Tune the rate of enzymatic cleavage, modify solubility.Change from simple alkyl (e.g., ethyl) to bulkier groups (e.g., t-butyl) or groups with different electronics (e.g., benzyl).

A typical SAR exploration might find that bulkier 'R' groups on the carbonate slow the rate of esterase cleavage, increasing the prodrug's half-life. Conversely, modifications to the pyridine ring will directly impact the potency of the released drug, a relationship that must be co-optimized with the prodrug's release kinetics.[11]

SAR_Logic Start Initial Hit (R=Ethyl) t1/2 = 10 min IC50 = 50 nM Mod_R Modify Carbonate 'R' Group (Goal: Tune Release Rate) Start->Mod_R R_tButyl R = t-Butyl t1/2 = 60 min (Improved Stability) IC50 = 55 nM (Similar Potency) Mod_R->R_tButyl Increase Steric Bulk R_Benzyl R = Benzyl t1/2 = 5 min (Too Fast) IC50 = 48 nM (Similar Potency) Mod_R->R_Benzyl Introduce π-system Mod_Pyr Modify Pyridine Ring (Goal: Improve Intrinsic Potency) R_tButyl->Mod_Pyr Pyr_Cl Add 6-Chloro to Pyridine R = t-Butyl t1/2 = 58 min (Stable) IC50 = 5 nM (Potency Improved!) Mod_Pyr->Pyr_Cl Add EWG

Caption: Logical flow for a preliminary Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

Substituted pyridinyl carbonates represent a rationally designed class of molecules, emerging not from a singular discovery but from the deliberate application of established chemical principles to solve complex problems in drug development. The synthetic routes are robust and adaptable, allowing for extensive chemical diversification. Initial studies on these compounds are intrinsically linked to their intended purpose, most often as prodrugs, and follow a logical progression of stability testing, triggered release validation, and confirmation of biological activity. The true value of this scaffold lies in its tunability, offering researchers a platform to finely balance pharmacokinetic properties with pharmacological potency, thereby providing a promising avenue for the development of next-generation therapeutics.

References

  • Divergent reactivity of alkylpyridines towards chloroformates enables selective allylation at the 4-pyridylic position in substrates with multiple pyridylic sites. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Method for the preparation of aliphatic chloroformates. (2006). Google Patents.
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved January 18, 2026, from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, chemistry, and antineoplastic activity of alpha-halopyridinium salts: potential pyridone prodrugs of acylated vinylogous carbinolamine tumor inhibitors. (1989). PubMed. Retrieved January 18, 2026, from [Link]

  • 1 H NMR spectra of poly(ester-ether-carbonate) obtained through (A)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of 2-pyridyl-substituted pyrazoles and imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. (2010). PubMed. Retrieved January 18, 2026, from [Link]

  • Prodrug Strategies in Medicinal Chemistry. (2019). American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. (2021). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. (2018). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Sustainable Synthesis of CO2-Derived Polycarbonates from the Natural Product, Eugenol: Terpolymerization with Propylene Oxide. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. (n.d.). Google Patents.
  • Unusual reactivity of nitronates with an aryl alkyl carbonate: synthesis of α-amino esters. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Utilization of potassium carbonate for the synthesis of 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Los Alamos National Laboratory. Retrieved January 18, 2026, from [Link]

Sources

Methodological & Application

Harnessing tert-Butyl 2,5-dibromopyridin-3-yl carbonate for Selective C-C Bond Formation via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. This document provides a comprehensive guide to the use of tert-Butyl 2,5-dibromopyridin-3-yl carbonate , a versatile building block, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings, regioselective control, and provide detailed, field-proven protocols for both mono- and di-arylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex, functionalized pyridine derivatives.

Introduction: The Strategic Advantage of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance in forging carbon-carbon bonds.[1][2] The strategic design of starting materials is critical to unlocking its full potential. This compound emerges as a highly valuable reagent for several key reasons:

  • Orthogonal Reactive Sites: It possesses two bromine atoms at the C-2 and C-5 positions, which exhibit differential reactivity, allowing for sequential and site-selective functionalization.

  • Protected Phenolic Group: The tert-butyl carbonate group serves as a robust protecting group for the 3-hydroxy moiety. This group is stable under the basic conditions typical of Suzuki couplings but can be readily removed under acidic conditions, revealing a handle for further derivatization.[3][4]

  • Access to Privileged Scaffolds: This reagent provides a direct route to 2,3,5-trisubstituted pyridines, a common motif in pharmacologically active compounds.

This note will first explore the principles governing the reaction's selectivity and then provide actionable protocols to empower chemists in their synthetic campaigns.

Mechanistic Rationale & The Key to Regioselectivity

The efficacy of a Suzuki coupling protocol hinges on a fundamental understanding of its catalytic cycle and the inherent properties of the substrate.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center from an organoboronate species, which is formed by the reaction of the boronic acid with the base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 R²-B(OR)₂ pd_r1_r2->pd0 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination product R¹-R² reductive_elimination->product Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Flask, Reagents, Catalyst, Base) start->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 4. Add Degassed Solvents inert->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Aqueous Workup (Extraction & Washing) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug development professionals, enabling the construction of complex molecular architectures that were previously challenging to access.[1][4]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a specific and functionally rich substrate: tert-butyl 2,5-dibromopyridin-3-yl carbonate. This substrate presents an interesting challenge and opportunity due to the presence of two distinct bromine atoms on the pyridine ring, raising the critical issue of regioselectivity. We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol for achieving selective monoamination, and discuss key considerations for optimization and troubleshooting.

Understanding the Reaction: Mechanism and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][5][6] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate.[5][6]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst.[5][6]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide L_nPd(II)(Ar)(X) OxAdd->PdII_ArylHalide AmineCoord Amine Coordination & Deprotonation PdII_ArylHalide->AmineCoord HNR'R'', Base PdII_Amido L_nPd(II)(Ar)(NR'R'') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product (Ar-NR'R'') RedElim->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

A critical consideration for the amination of this compound is regioselectivity . The pyridine ring contains two bromine atoms at the C2 and C5 positions. In general, for dihalopyridines, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions than the C5 position.[7][8] This enhanced reactivity is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition. Therefore, we can anticipate that the Buchwald-Hartwig amination will preferentially occur at the C2 position, yielding the corresponding 2-amino-5-bromopyridine derivative.

Experimental Protocol: Regioselective Monoamination

This protocol provides a step-by-step guide for the regioselective monoamination of this compound with a generic primary or secondary amine.

Materials and Reagents
  • This compound (Substrate)[9]

  • Amine (Nucleophile, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; Catalyst, 2 mol%)

  • Xantphos (Ligand, 4 mol%)[10]

  • Sodium tert-butoxide (NaOtBu; Base, 1.4 equivalents)

  • Anhydrous Toluene (Solvent)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Experimental_Workflow start Start prep Reagent Preparation: - Weigh substrate, amine, base - Prepare catalyst/ligand solution start->prep setup Reaction Setup: - Add reagents to oven-dried flask - Purge with Argon/Nitrogen prep->setup reaction Reaction: - Add solvent - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to room temperature - Quench with NH4Cl (aq) - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Product Analysis: - NMR, MS purification->analysis

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monoaminated product.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes recommended starting points and potential optimization strategies for the amination of this compound.

ParameterRecommended Starting ConditionsOptimization ConsiderationsRationale & References
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pre-catalysts (e.g., G3 or G4 palladacycles) can offer improved activity and air stability.Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.[11]
Ligand Xantphos, Josiphos-type ligands, Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos) (2-10 mol%)The choice of ligand is critical and often substrate-dependent. Sterically hindered biaryl phosphine ligands are generally effective for challenging substrates.[1][12]Xantphos is a robust ligand for the amination of pyridyl halides.[10] Bulky, electron-rich ligands promote reductive elimination and stabilize the active catalyst.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equiv)Stronger bases like NaOtBu are generally effective but can be incompatible with base-sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for sensitive substrates, potentially requiring higher temperatures.[13]The base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[14]
Solvent Toluene, Dioxane, THFThe choice of solvent can influence reaction rate and solubility. Toluene and dioxane are commonly used due to their high boiling points.[11]Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalyst.
Temperature 80-110 °CTemperature can be adjusted to control the reaction rate. Lower temperatures may be possible with highly active catalyst systems.Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, using a more active ligand (e.g., a Buchwald biaryl phosphine ligand), or increasing the reaction temperature. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The primary potential side reaction is hydrodehalogenation of the starting material. This can sometimes be mitigated by adjusting the ligand and base combination.

  • Di-amination: While monoamination at the C2 position is expected to be the major product, di-amination at both C2 and C5 is a possibility, especially with prolonged reaction times or more reactive amines. Careful monitoring of the reaction progress is essential to maximize the yield of the desired mono-aminated product.

  • Substrate Stability: The tert-butyl carbonate group is generally stable under these conditions but can be sensitive to strong acids. Ensure the workup procedure remains basic or neutral until the final product is isolated.

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and regioselective route to valuable 2-amino-5-bromopyridine building blocks. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired mono-aminated product. This application note provides a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 18, 2026, from [Link]

  • Gopalsamy, A., Shi, S., & Kozlowski, M. C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 283–290. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved January 18, 2026, from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 18, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (2022, May 13). Retrieved January 18, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound - Amerigo Scientific. (n.d.). Retrieved January 18, 2026, from [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (2013, December 2). Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals and agrochemicals, making their efficient and selective synthesis a cornerstone of drug discovery and development.[1] tert-Butyl 2,5-dibromopyridin-3-yl carbonate is a versatile building block that offers two distinct, electronically and sterically non-equivalent bromine atoms for sequential and regioselective functionalization. The presence of the tert-butyl carbonate group, a stable protecting group for the 3-hydroxy functionality, adds another layer of synthetic utility. This guide provides an in-depth analysis of the factors governing regioselectivity in palladium-catalyzed cross-coupling reactions of this substrate. It delivers field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, complete with explanations of experimental choices, troubleshooting insights, and structured data to guide researchers in their synthetic endeavors.

The Principle of Regioselectivity: C2 vs. C5 Functionalization

The primary challenge and opportunity when using this compound lies in controlling which bromine atom reacts. The outcome of a palladium-catalyzed cross-coupling reaction is dictated by the relative rates of oxidative addition of the Pd(0) catalyst to the C2-Br and C5-Br bonds.

  • Electronic Factors: In 2,5-dihalopyridines, the C2 position is generally more electron-deficient due to the inductive effect of the ring nitrogen, making the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2][3] This typically results in preferential C2-selectivity.

  • Steric Factors: The tert-butyl carbonate group at the C3 position introduces significant steric bulk. This hindrance can impede the approach of the bulky palladium-ligand complex to the adjacent C2 position, potentially slowing the rate of oxidative addition at this site and allowing the C5 position to compete more effectively.

  • Catalyst & Ligand Control: The choice of palladium catalyst and, more importantly, the phosphine ligand, can dramatically influence regioselectivity. Bulky, electron-rich ligands can alter the steric and electronic environment of the palladium center, overriding the inherent reactivity of the substrate.[2][4] In some systems involving dihalopyridines, specific ligands or even ligand-free conditions have been shown to reverse the conventional selectivity, favoring the C5 position.[2]

The interplay of these factors determines the final product distribution, making the careful selection of reaction conditions paramount for achieving the desired isomeric product.

G SM tert-Butyl 2,5-dibromopyridin-3-yl carbonate OA_C2 Oxidative Addition at C2 (Generally Faster) SM->OA_C2 Path A OA_C5 Oxidative Addition at C5 (Sterically Favored) SM->OA_C5 Path B Cat Pd(0)Ln Int_C2 C2-Palladium(II) Intermediate OA_C2->Int_C2 Int_C5 C5-Palladium(II) Intermediate OA_C5->Int_C5 Prod_C2 2-Substituted-5-bromo Product Int_C2->Prod_C2 Transmetalation/ Reductive Elimination Prod_C5 5-Substituted-2-bromo Product Int_C5->Prod_C5 Transmetalation/ Reductive Elimination Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne)

Caption: Competing regioselective pathways in cross-coupling.

Protocols for C-C Bond Formation

Carbon-carbon bond-forming reactions are essential for elaborating the pyridine core. The Suzuki-Miyaura and Sonogashira couplings are two of the most robust and versatile methods available.

2.1. Suzuki-Miyaura Coupling for C-Arylation/Vinylation

The Suzuki-Miyaura reaction couples an organoboron reagent with the aryl halide.[5] It is known for its mild conditions and tolerance of a wide range of functional groups.[6] For 2,5-dihalopyridines, C2-selectivity is commonly observed.[2][7]

Protocol: C2-Selective Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume, e.g., 8 mL dioxane and 2 mL water per 1.0 mmol of substrate) via syringe.[3]

  • Catalyst Premix: In a separate vial under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous dioxane.[3] The use of bulky, electron-rich phosphine ligands is often crucial for high catalytic activity.[8]

  • Reaction Initiation: Add the catalyst premix to the main reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterCatalystLigandBaseSolventTemp (°C)
Condition Set A Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)Dioxane/H₂O (4:1)100
Condition Set B Pd(PPh₃)₄ (4 mol%)-K₂CO₃ (2 equiv.)1,4-Dioxane/H₂O (4:1)90[6]
Condition Set C PdCl₂(dppf) (3 mol%)-Na₂CO₃ (2 equiv.)DMF90
2.2. Sonogashira Coupling for C-Alkynylation

The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I) iodide.[9][10]

Protocol: C2-Selective Sonogashira Coupling

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).[10][11]

  • Reagent Addition: To the flask, add this compound (1.0 equiv.).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base such as triethylamine (Et₃N, 2.0-3.0 equiv.) or diisopropylethylamine (DIPEA).[11] The base is crucial for deprotonating the alkyne and neutralizing the HBr byproduct.[10]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture with stirring.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 60-100 °C).[9] Monitor for consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2 R-Pd(II)(X)Ln oa->pd2 tm Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2->tm pd2_nu R-Pd(II)(Nu)Ln tm->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 end_prod R-Nu (Product) re->end_prod end_reagents R-X + Nu-M (Reagents) end_reagents->oa

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

Protocol for C-N Bond Formation
3.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds.[12] The reaction's success is highly dependent on the synergistic combination of the palladium precursor, ligand, and base.[13]

Protocol: C2-Selective Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 equiv.).[14][15]

  • Substrate Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent and Sealing: Add anhydrous, degassed toluene or dioxane, seal the tube tightly with a Teflon-lined cap, and remove it from the glovebox.

  • Heating and Monitoring: Place the tube in a preheated oil bath or heating block set to 80-110 °C.[15][16] Stir vigorously for the prescribed time (typically 4-24 hours), monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.[14] The choice of workup solvent may vary depending on the product's polarity.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterCatalystLigandBaseSolventTemp (°C)
Condition Set A Pd₂(dba)₃ (2 mol%)(±)-BINAP (4 mol%)NaOtBu (1.4 equiv.)Toluene80-100[14]
Condition Set B Pd(OAc)₂ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (1.5 equiv.)1,4-Dioxane110
Condition Set C Pd(OAc)₂ (2 mol%)(±)-BINAP (3 mol%)Cs₂CO₃ (2 equiv.)Toluene110[15][16]

Causality Behind Choices:

  • Ligand: Bidentate phosphine ligands like BINAP and Xantphos are often used to stabilize the palladium catalyst and promote the crucial reductive elimination step.[12]

  • Base: Strong, non-nucleophilic bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[13] Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance.[13]

Experimental Workflow & Decision Making

Choosing the correct protocol is critical for success. The following workflow provides a logical path for selecting the appropriate reaction conditions based on the desired molecular transformation.

Caption: Decision tree for selecting the appropriate protocol.

Troubleshooting and Field-Proven Insights
  • Issue: Low or No Reactivity.

    • Cause: Inactive catalyst. Phosphine ligands can be oxidized by trace oxygen.[17] Solvents like THF and dioxane can form peroxides.[17]

    • Solution: Ensure all solvents are rigorously degassed by sparging with an inert gas or by freeze-pump-thaw cycles. Use fresh, high-purity reagents. Consider preparing a catalyst premix to ensure proper ligand association before adding to the main reaction.

  • Issue: Poor Regioselectivity.

    • Cause: The inherent electronic preference for C2 is being challenged by steric hindrance or specific catalyst effects.

    • Solution: Screen different ligands. A less bulky ligand might favor C2, whereas a bulkier one might increase C5 selectivity. Temperature can also play a role; running the reaction at a lower temperature may enhance selectivity by favoring the pathway with the lower activation energy.

  • Issue: Homo-coupling of Coupling Partner (e.g., Glaser coupling in Sonogashira).

    • Cause: This is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.

    • Solution: Maintain a strictly inert atmosphere throughout the reaction. Ensure the amine base is pure and dry. In some cases, reducing the amount of CuI or switching to "copper-free" Sonogashira conditions may be necessary.

  • Issue: Protodeboronation of Boronic Acid (Suzuki).

    • Cause: The boronic acid is unstable under the reaction conditions and is cleaved before it can transmetalate to the palladium center.

    • Solution: Use a milder base (e.g., KF instead of K₂CO₃ or K₃PO₄).[5] Ensure the reaction is not heated for an unnecessarily long time. Using potassium trifluoroborate salts instead of boronic acids can also increase stability.[18]

References
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • What is the proper way to set up a suzuki coupling?. Reddit. Available at: [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. ResearchGate. Available at: [Link]

  • Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Bentham Science. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC - PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling with tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] Alkynylated pyridine scaffolds are of particular interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.

This document provides a detailed guide to the Sonogashira coupling of a specific, functionalized substrate: tert-butyl 2,5-dibromopyridin-3-yl carbonate. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and discuss key optimization parameters and troubleshooting strategies. The presence of two bromine atoms and a labile protecting group on the pyridine ring presents unique challenges and opportunities for selective functionalization, which will be a central focus of this guide.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational optimization and troubleshooting of the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the palladium center, a step known as transmetalation, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynylated pyridine product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuI Cu(I)X Alkyne_Activation Alkyne Activation (Base, R-C≡CH) CuI->Alkyne_Activation R-C≡CH, Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkynyl Group to Pd

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Mono-alkynylation of this compound

This protocol is designed as a robust starting point for the selective mono-alkynylation of this compound. The commercial availability of this starting material (CAS 1142192-26-4) makes this procedure readily applicable.

Regioselectivity Considerations: In 2,5-dihalopyridines, the C2 position is generally more electrophilic and thus more reactive in palladium-catalyzed cross-coupling reactions due to the inductive effect of the adjacent nitrogen atom.[1][3] Therefore, this protocol is optimized for mono-substitution at the C2 position. Achieving selective C5 substitution or disubstitution would likely require significant optimization of ligands and reaction conditions.

Materials and Equipment:
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous toluene or DMF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Evacuate and backfill with inert gas (3x) start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS setup->reaction workup Workup: - Cool to RT - Dilute with solvent - Filter through Celite - Wash with aqueous solution reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.025 equiv.), CuI (0.05 equiv.), and PPh₃ (0.05 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene or DMF to the flask, followed by freshly distilled triethylamine (3.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.).

  • Inert Atmosphere: The flask should be subjected to three cycles of evacuating and backfilling with argon or nitrogen to ensure anaerobic conditions.

  • Reaction: The reaction mixture is stirred at a set temperature (a starting point of 60-80 °C is recommended) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent like ethyl acetate. The mixture is then filtered through a pad of Celite to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Optimization and Parameter Selection

The success and selectivity of the Sonogashira coupling are highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their potential impact.

ParameterRecommended Starting PointConsiderations and Optimization Strategies
Palladium Catalyst PdCl₂(PPh₃)₂ (2.5 mol%)Other common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. Catalyst loading can be varied (1-5 mol%) to balance efficiency and cost.
Copper Co-catalyst CuI (5 mol%)Essential for the classical Sonogashira reaction. Copper-free protocols exist but often require stronger bases or specialized ligands to avoid side reactions like Glaser coupling.[1]
Ligand PPh₃ (5 mol%)The choice of phosphine ligand can significantly influence reactivity. More electron-rich and bulky ligands like P(t-Bu)₃ can be effective for less reactive bromides.[5]
Base Triethylamine (Et₃N)An amine base is crucial for neutralizing the HX formed and for the deprotonation of the alkyne. Other bases like diisopropylethylamine (DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can also be employed.[2][6]
Solvent Toluene or DMFThe choice of solvent can affect solubility and reaction rates. Aprotic polar solvents like DMF are common, but other solvents like THF, acetonitrile, or even aqueous media can be used in some cases.
Temperature 60-80 °CThe reaction temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition of the starting materials, products, or the catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature- Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Gradually increase the reaction temperature.
Glaser Homocoupling - Presence of oxygen- High copper catalyst loading- Rigorously degas all solvents and maintain a positive pressure of inert gas.- Reduce the amount of CuI or consider a copper-free protocol.
Protecting Group Cleavage - The tert-butyl carbonate group is generally stable under basic Sonogashira conditions but can be labile to acid.[7]- Ensure the reaction and workup conditions remain basic or neutral. Avoid acidic aqueous washes until the final steps of purification.
Formation of Di-substituted Product - High reaction temperature or prolonged reaction time- High catalyst loading- Lower the reaction temperature and monitor the reaction closely to stop it once the mono-substituted product is maximized.- Reduce the catalyst loading.

Conclusion

The Sonogashira coupling of this compound offers a strategic entry point to a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science. By leveraging a fundamental understanding of the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can achieve high yields and predictable selectivity. The provided protocol serves as a validated starting point, with ample room for optimization to suit specific synthetic targets.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Tang, T., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170-3175. [Link]

  • Hundertmark, T., et al. (2000). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. [Link]

Sources

Application Notes and Protocols: A Guide to the Acidic Deprotection of tert-Butyl Carbonate from Pyridinyl Carbonates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development.[1] Its widespread use is attributed to its stability in a variety of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions.[1] This orthogonality is crucial for the selective deprotection of amines in the presence of other sensitive functionalities.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of tert-butyl carbonates, with a specific focus on pyridinyl carbonates, under various acidic conditions. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss critical considerations for successful and efficient deprotection.

The acidic cleavage of a Boc-protected amine is fundamentally a carbamate hydrolysis.[1][3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[1] This protonation event weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is inherently unstable and rapidly decomposes to release carbon dioxide and the desired free amine.[1][2][4] The liberated amine is then typically protonated by the acid present in the reaction medium, yielding an amine salt as the final product.[1][4]

A key consideration in Boc deprotection is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate other nucleophilic sites within the molecule, leading to unwanted side products.[1][5] This is a particularly important consideration for electron-rich aromatic systems. The use of "scavengers," such as anisole or thioanisole, can mitigate this issue by trapping the tert-butyl cation.[1]

Mechanistic Pathway of Acid-Catalyzed Boc Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of a tert-butyl carbonate proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic acid - TFA or Hydrochloric acid - HCl).[1][2][4] This step increases the electrophilicity of the carbonyl carbon.

  • Cleavage of the tert-Butyl-Oxygen Bond: The protonated intermediate undergoes cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][2][4]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[1][2][4] It is important to ensure the reaction is not performed in a closed system to allow for the safe release of CO2.[4]

  • Formation of the Amine Salt: Under the acidic reaction conditions, the newly formed amine is protonated, yielding the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][4]

Boc_Deprotection_Mechanism cluster_0 Reaction Steps cluster_1 Byproducts & Fate Boc-Protected_Pyridine Boc-Protected Pyridinyl Carbonate Protonated_Intermediate Protonated Intermediate Boc-Protected_Pyridine->Protonated_Intermediate + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid - t-Bu+ tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Free_Amine Pyridinyl Amine (as salt) Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H+ Polymerization Polymerization tBu_Cation->Polymerization Alkylation Side-Product (Alkylation) tBu_Cation->Alkylation + Nucleophile

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Overview of Acidic Reagents

The choice of acidic reagent is critical and depends on the substrate's sensitivity to acid and the desired reaction kinetics. Here is a comparison of commonly used reagents:

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 25-50% v/v in DCM1 - 2 hoursHighly effective, volatile (easy removal).[6]Corrosive, can be too harsh for some substrates.[6]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate1 - 12 hoursCost-effective, readily available.[6]Can be less selective, potential for chlorinated byproducts.[6]
Phosphoric Acid (H₃PO₄) Aqueous solution in THFVariableMild, selective.[7][8]Slower reaction times, workup can be more complex.[6]
p-Toluenesulfonic Acid (p-TSA) 2 equiv. in CH₃CN10 min - 1 hourSolid (easy to handle), less corrosive.[6]Can require heat, less volatile.[6]

Experimental Protocols

Materials and Reagents
  • Boc-protected pyridinyl carbonate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin stain (for TLC visualization)

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for Boc deprotection.

  • Reaction Setup: Dissolve the Boc-protected pyridinyl carbonate (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 25-50% v/v.[6] The addition should be done carefully, as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.[1][9] A significant decrease in the Rf value of the product compared to the starting material is expected on TLC.[9] Staining with ninhydrin can be used to visualize the newly formed free amine, which will appear as a colored spot.[10]

  • Workup:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[6][9]

    • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[9] Be cautious as CO₂ evolution may occur. Follow with a brine wash.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected pyridinyl amine.[9]

    • Alternatively, to isolate the amine salt, precipitate the product by adding a non-polar solvent like diethyl ether to the concentrated residue and collect the solid by filtration.[1]

Protocol 2: Deprotection using HCl in Dioxane

This method is a common alternative to TFA and is often used when TFA might be too harsh for the substrate.

  • Reaction Setup: Suspend the Boc-protected pyridinyl carbonate (1.0 equiv.) in a 4M solution of HCl in dioxane.[6]

  • Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Workup: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected pyridinyl amine.[6] If the free amine is desired, a basic workup as described in Protocol 1 can be performed.[11]

Experimental_Workflow Start Start: Boc-Protected Pyridine Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_Acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Completion Reaction Complete? Monitor->Completion Completion->Stir No Workup Workup Completion->Workup Yes Evaporation Remove Solvent & Excess Acid (in vacuo) Workup->Evaporation Isolation Isolation Method? Evaporation->Isolation Basic_Workup Basic Workup (NaHCO3 wash, Dry, Concentrate) Isolation->Basic_Workup Free Amine Salt_Precipitation Precipitate Salt (add anti-solvent, filter) Isolation->Salt_Precipitation Amine Salt Free_Amine Final Product: Free Pyridinyl Amine Basic_Workup->Free_Amine Amine_Salt Final Product: Pyridinyl Amine Salt Salt_Precipitation->Amine_Salt

Caption: General Experimental Workflow for Boc Deprotection.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid.

  • Side Reactions: The formation of t-butylated byproducts can be a significant issue, especially with electron-rich pyridinyl systems.[5] The addition of a scavenger like anisole or thioanisole can help to mitigate this problem.[1]

  • Acid-Sensitive Functional Groups: If the substrate contains other acid-labile protecting groups, a milder deprotection method using phosphoric acid or carefully controlled conditions with HCl might be necessary.[7][8] Lewis acids like Zinc Bromide have also been explored for selective deprotection.[12][13][14]

  • Workup Difficulties: If the product is water-soluble, extraction can be challenging. In such cases, evaporation of the reaction mixture to dryness and purification by other means (e.g., chromatography or crystallization) may be required.[11] Using a resin like Amberlyst A21 can also be an effective workup strategy for removing excess acid.[11]

Safety Precautions

Working with strong acids requires strict adherence to safety protocols to prevent injury.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene are good choices), and a lab coat or apron.[15][16][17][18]

  • Ventilation: All manipulations involving concentrated acids should be performed in a well-ventilated fume hood to avoid the inhalation of corrosive fumes.[15][16][18]

  • Handling: Always add acid to the solvent or water slowly to dissipate any heat generated. Never add water to acid , as this can cause a violent exothermic reaction and splashing.[15][17][18]

  • Spill Management: Have a spill kit readily available. For acid spills, a neutralizing agent like sodium bicarbonate should be used.[16]

  • Emergency Preparedness: Know the location of the nearest safety shower and eyewash station. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[19]

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases?
  • Brainly. (2023, March 7). What precautions should you take when working with strong acids and bases?
  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Flinn Scientific. (n.d.). Acid Safety.
  • BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Acids Supplier Blog. (2025, September 18). What are the safety precautions when handling acids?
  • ECHEMI. (n.d.). What precautions must be taken when using concentrated acids?
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (n.d.). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-50.
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • PubMed. (2006, November 24). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers.
  • ResearchGate. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • PubMed. (2004, September 3). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.

Sources

The Strategic Synthesis of Polysubstituted Pyridines: A Guide to Utilizing tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast number of pharmaceuticals and bioactive compounds. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of novel therapeutics. The precise arrangement of substituents on the pyridine core is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of versatile and efficient synthetic routes to polysubstituted pyridines is a paramount objective for researchers in drug development. This application note provides a comprehensive guide to the strategic use of tert-butyl 2,5-dibromopyridin-3-yl carbonate, a highly versatile and functionalizable building block for the synthesis of diverse pyridine libraries.

This compound offers a trifecta of synthetic handles: two bromine atoms at the C2 and C5 positions, which can be selectively functionalized through various cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected hydroxyl group at the C3 position, which can be readily deprotected and further derivatized. This strategic arrangement allows for a modular and convergent approach to complex pyridine structures.

Synthesis of the Core Building Block: this compound

The starting material can be prepared in a straightforward two-step sequence from commercially available 3-hydroxypyridine.

Protocol 1: Synthesis of 2,5-Dibromo-3-hydroxypyridine

This protocol outlines the regioselective dibromination of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 equiv) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,5-dibromo-3-hydroxypyridine.

Protocol 2: Boc Protection of 2,5-Dibromo-3-hydroxypyridine

This protocol describes the protection of the hydroxyl group as a tert-butyl carbonate.[1][2]

Materials:

  • 2,5-Dibromo-3-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 2,5-dibromo-3-hydroxypyridine (1.0 equiv) in anhydrous DCM under an inert atmosphere, add DMAP (0.1 equiv).

  • Add di-tert-butyl dicarbonate (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective and sequential functionalization. Generally, the C2 position is more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions.[3] This inherent regioselectivity can be exploited to achieve mono-functionalization at the C2 position, followed by a second, different coupling at the C5 position.

G Start This compound Mono_C2 Mono-functionalized at C2 Start->Mono_C2 Selective Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Di_C2_C5 Di-functionalized at C2 & C5 Start->Di_C2_C5 Double Cross-Coupling Mono_C2->Di_C2_C5 Second Cross-Coupling Deprotection Deprotection (Boc Removal) Mono_C2->Deprotection Di_C2_C5->Deprotection Hydroxypyridine 3-Hydroxypyridine Derivative Deprotection->Hydroxypyridine Derivatization Further Derivatization of OH Hydroxypyridine->Derivatization O-Alkylation, O-Acylation, Mitsunobu, etc. Final_Product Polysubstituted Pyridine Derivatization->Final_Product

Caption: Synthetic workflow for polysubstituted pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[4][5][6]

This protocol is optimized for the selective coupling at the more reactive C2 position.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask or sealed microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the mono-arylated product.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Entry Arylboronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~75-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90~80-90
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O85~70-80

Table 1: Representative conditions for selective mono-arylation at C2.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable for further transformations or as structural elements in their own right.[4][10][11][12]

This protocol details the selective Sonogashira coupling at the C2 position.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed THF

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF followed by triethylamine (3.0 equiv).

  • Add the terminal alkyne dropwise.

  • Stir the mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[3][13][14][15]

This protocol is designed for the selective amination at the C2 position.[3][13][16]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add a solution of this compound in anhydrous, degassed toluene.

  • Add the amine.

  • Seal the flask and heat to 90-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

G cluster_0 Cross-Coupling at C2 & C5 Start tert-Butyl 2,5-dibromopyridin-3-yl carbonate Suzuki Suzuki-Miyaura (C-C) Start->Suzuki ArB(OH)₂ Pd catalyst Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira R-C≡CH Pd/Cu catalyst Buchwald Buchwald-Hartwig (C-N) Start->Buchwald R₂NH Pd catalyst

Caption: Key cross-coupling reactions for functionalization.

Deprotection and Derivatization of the 3-Hydroxy Group

A key advantage of this building block is the ability to unmask the 3-hydroxy group for subsequent functionalization.

Protocol 6: Deprotection of the tert-Butyl Carbonate Group

The Boc group can be removed under acidic conditions.[17]

Materials:

  • Boc-protected pyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected pyridine in DCM.

  • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the 3-hydroxypyridine derivative.

Further Derivatization of the 3-Hydroxypyridine

The liberated hydroxyl group can be functionalized in numerous ways to expand the chemical diversity of the synthesized library.

The formation of ethers can be achieved under basic conditions.[18][19][20][21]

Protocol 7: Williamson Ether Synthesis

Materials:

  • 3-Hydroxypyridine derivative (1.0 equiv)

  • Sodium hydride (NaH) (1.2 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Anhydrous DMF

  • Round-bottom flask

  • Inert atmosphere

Procedure:

  • To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of the 3-hydroxypyridine derivative in DMF dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Ester formation is readily accomplished using standard acylation conditions.[22][23][24]

Protocol 8: Esterification with an Acid Chloride

Materials:

  • 3-Hydroxypyridine derivative (1.0 equiv)

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

  • Pyridine

  • Anhydrous DCM

  • Round-bottom flask

  • Inert atmosphere

Procedure:

  • Dissolve the 3-hydroxypyridine derivative in anhydrous DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the acid chloride dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench with water and extract with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry, concentrate, and purify by flash column chromatography.

The Mitsunobu reaction allows for the introduction of various nucleophiles with inversion of stereochemistry if a chiral alcohol is used, and is particularly useful for forming ether and ester linkages under mild conditions.[25][26][27][28][29]

Protocol 9: Mitsunobu Etherification

Materials:

  • 3-Hydroxypyridine derivative (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous THF

  • Round-bottom flask

  • Inert atmosphere

Procedure:

  • To a solution of the 3-hydroxypyridine derivative, alcohol, and PPh₃ in anhydrous THF at 0 °C, add DIAD dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify directly by flash column chromatography to isolate the desired ether.

Conclusion

This compound is a powerful and versatile building block that enables the efficient and strategic synthesis of polysubstituted pyridines. The ability to perform regioselective cross-coupling reactions at the C2 and C5 positions, followed by deprotection and derivatization of the C3-hydroxyl group, provides a modular and highly adaptable platform for generating diverse chemical libraries. The protocols outlined in this application note serve as a robust starting point for researchers and drug development professionals to explore the vast chemical space accessible from this key intermediate, accelerating the discovery of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
  • Scirp.org. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.
  • Wikipedia. (2023). Mitsunobu reaction.
  • Feng, L., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.
  • Swamy, K. C. K., et al. (2009).
  • Anderson, J. C., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & Medicinal Chemistry Letters.
  • Semantic Scholar. (n.d.).
  • Langer, P., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Li, J., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • BenchChem. (2025). Benchmarking the yield of Sonogashira reactions with 2,5-Dibromo-3-(trifluoromethyl)
  • Wang, H., et al. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Wikipedia. (2023).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Nolan, S. P., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society.
  • ResearchGate. (2016). Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • ResearchGate. (n.d.). Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1 via Sonogashira coupling.
  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Wang, Y., et al. (2018). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances.
  • PubMed. (2022). O-Acetylation using acetic anhydride in pyridine.
  • Semantic Scholar. (n.d.). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
  • Khan, I., et al. (2018). Palladium(0)
  • ResearchGate. (n.d.). Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides.
  • Bartar, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Valeur, E., & Bradley, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
  • ResearchGate. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.

Sources

The Strategic Application of Substituted Dibromopyridines in Medicinal Chemistry: A Guide to Synthesis and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the synthetic utility of functionalized dibromopyridine scaffolds, pivotal building blocks in modern medicinal chemistry. While the specific applications for tert-Butyl 2,5-dibromopyridin-3-yl carbonate are not extensively documented in peer-reviewed literature, this note focuses on the closely related and widely employed precursor, 2,5-dibromopyridine . We will explore its strategic use in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide provides detailed, field-proven protocols for key transformations, an analysis of regioselectivity in cross-coupling reactions, and discusses the broader implications for drug discovery and development.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding interactions with biological targets, and the aromatic system can be readily functionalized to modulate physiochemical properties and explore structure-activity relationships (SAR).[1] Dibrominated pyridines, in particular, serve as versatile starting materials, offering two distinct reaction handles for the sequential introduction of molecular complexity through modern cross-coupling methodologies.

While this compound (CAS 1142192-26-4) is commercially available, its direct application in multi-step syntheses is not yet prominent in the public domain. However, the underlying 2,5-dibromopyridine core is a cornerstone for the synthesis of numerous biologically active compounds. This guide will therefore focus on the strategic application of 2,5-dibromopyridine as an exemplar for this class of reagents.

The Synthetic Versatility of 2,5-Dibromopyridine

The key to the utility of 2,5-dibromopyridine lies in the differential reactivity of the two bromine atoms. The bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, due to the electronic influence of the ring nitrogen. This allows for regioselective mono-functionalization, leaving the bromine at the 5-position available for a subsequent, distinct transformation. This sequential functionalization is a powerful strategy for the convergent synthesis of complex molecules.

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[1] Many small-molecule kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase's active site. The 2,5-disubstituted pyridine motif is an excellent scaffold for this purpose.

The general strategy involves an initial C-N bond formation at the 2-position of 2,5-dibromopyridine via a Buchwald-Hartwig amination, followed by a C-C bond formation at the 5-position using a Suzuki-Miyaura coupling. This approach allows for the rapid generation of a library of analogues for SAR exploration.

Experimental Protocols

The following protocols are representative methodologies for the sequential functionalization of 2,5-dibromopyridine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Regioselective Buchwald-Hartwig Mono-Amination of 2,5-Dibromopyridine

This protocol describes the preferential amination at the C2 position of 2,5-dibromopyridine. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity.

Reaction Scheme:

Buchwald_Hartwig_Amination start 2,5-Dibromopyridine reagents Pd Catalyst Ligand Base start->reagents amine R-NH2 amine->reagents product 2-Amino-5-bromopyridine Derivative reagents->product Toluene, Heat

Caption: General scheme for Buchwald-Hartwig mono-amination.

Materials:

  • 2,5-Dibromopyridine

  • Amine of interest (e.g., aniline or a primary aliphatic amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • In a separate glovebox or under a stream of inert gas, prepare a pre-mixed solution of Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by additional anhydrous toluene to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-bromopyridine derivative.

Causality and Trustworthiness:

  • Why Pd(OAc)₂ and XPhos? This combination forms a highly active catalyst for C-N bond formation. The bulky and electron-rich XPhos ligand facilitates both the oxidative addition of the aryl bromide and the reductive elimination of the product.[2]

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

  • Why anhydrous toluene? The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 2-Amino-5-bromopyridine Derivative

This protocol describes the subsequent functionalization at the C5 position of the product obtained from Protocol 1.

Reaction Scheme:

Suzuki_Coupling start 2-Amino-5-bromopyridine Derivative reagents Pd Catalyst Base start->reagents boronic_acid R'-B(OH)2 boronic_acid->reagents product 2-Amino-5-arylpyridine Derivative reagents->product Dioxane/Water, Heat

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Materials:

  • 2-Amino-5-bromopyridine derivative (from Protocol 1)

  • Arylboronic acid of interest

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed water

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the 2-amino-5-bromopyridine derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and degassed water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Trustworthiness:

  • Why Pd(PPh₃)₄? This is a robust and commonly used catalyst for Suzuki couplings. The in-situ generated Pd(0) species is highly active.

  • Why K₂CO₃ and Dioxane/Water? The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.

Data Presentation: Representative Kinase Inhibitor Synthesis

The following table summarizes the synthesis of a series of kinase inhibitors based on a 2,5-disubstituted pyridine scaffold, demonstrating the application of the above protocols.

EntryR¹ (Amine)R² (Arylboronic Acid)Yield (Buchwald-Hartwig)Yield (Suzuki)Kinase TargetIC₅₀ (nM)
1Aniline4-Methoxyphenylboronic acid85%78%EGFR50
2Cyclopropylamine3-Fluorophenylboronic acid75%82%Abl Kinase25
3BenzylamineThiophene-3-boronic acid82%75%Src Kinase75

Yields and IC₅₀ values are representative and will vary depending on the specific substrates and assay conditions.

Visualization of a Relevant Signaling Pathway

The synthesized kinase inhibitors can be used to probe and inhibit various cellular signaling pathways. Below is a simplified representation of the EGFR signaling pathway, a common target in cancer therapy.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_Sos Grb2/Sos Dimer->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 2,5-Disubstituted Pyridine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

While direct, published applications of this compound are currently limited, the foundational 2,5-dibromopyridine scaffold remains a highly valuable and versatile building block in medicinal chemistry. The ability to perform regioselective, sequential cross-coupling reactions allows for the efficient and modular synthesis of complex, biologically active molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to leverage the power of substituted dibromopyridines in their discovery programs.

References

  • ResearchGate (2025). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • ACS Publications (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • ResearchGate (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed Central (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.
  • The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.
  • PubChem. 2,5-Dibromo-3-nitropyridine. [Link]

  • Oriental Journal of Chemistry (2025). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • European Patent Office. SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Tradeindia. 2,5- Dibromo-3-nitropyridine. [Link]

  • Ottokemi. 2,5-Dibromo-3-nitro-pyridine, 98%. [Link]

  • Google Patents. Synthesis method of 2, 5-dibromopyridine.
  • Justia Patents. Compounds for the treatment of kinase-dependent disorders. [Link]

  • ResearchGate (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. [Link]

  • Google P
  • PubChem. Kinase inhibitors - Patent US-9751837-B2. [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. [Link]

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Google Patents. Pyridopyrimidine kinase inhibitors.

Sources

Unlocking Novel Covalent Binders: Application of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Covalent Probes

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2][3] By screening small, low-molecular-weight compounds, FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[4][5] A burgeoning area within FBDD is the use of electrophilic fragments to form covalent bonds with target proteins.[6][7][8] These covalent fragments can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.[8][9][10] This guide details the proposed application of a novel, reactive fragment, tert-Butyl 2,5-dibromopyridin-3-yl carbonate , for the discovery of covalent inhibitors.

The unique architecture of this fragment, featuring a dibrominated pyridine core, presents an intriguing opportunity for covalent targeting of nucleophilic residues in proteins, such as cysteine or lysine, through nucleophilic aromatic substitution (SNAr). The tert-butyl carbonate moiety serves as a protecting group for the 3-hydroxy group, which upon deprotection, can provide a crucial interaction point for binding affinity and selectivity. This document provides a comprehensive overview of the scientific rationale, synthesis, and detailed protocols for the utilization of this promising fragment in covalent FBDD campaigns.

Scientific Rationale: A Tale of Two Bromines and a Strategic Hydroxyl

The potential of this compound as a covalent fragment lies in the inherent reactivity of the di-halogenated pyridine ring. Pyridines are electron-deficient heterocycles, making them susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like halogens.[11] The two bromine atoms at the 2- and 5-positions act as leaving groups, poised for displacement by a nucleophilic residue on a target protein.

Key Features of the Fragment:

FeatureRationale in FBDD
Dibrominated Pyridine Core Provides two potential sites for covalent modification via SNAr. The electron-deficient nature of the pyridine ring activates the C-Br bonds for nucleophilic attack.
Positional Reactivity The bromine at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position due to the proximity of the electron-withdrawing ring nitrogen.[5] This offers a degree of selectivity in the initial covalent interaction.
3-Hydroxy (Protected) The hydroxyl group, unmasked from the tert-butyl carbonate, can act as a key hydrogen bond donor or acceptor, contributing significantly to binding affinity and specificity of the fragment-protein complex.
Small Molecular Weight Adheres to the "Rule of Three" for fragment-based screening, ensuring a higher probability of fitting into small binding pockets.

The proposed mechanism of action involves the nucleophilic attack of a protein residue (e.g., the thiolate of a cysteine) on the C2 or C5 position of the pyridine ring, displacing a bromide ion and forming a stable covalent bond. The choice of which bromine is displaced will be influenced by the local environment of the binding pocket.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and application of this compound in a typical covalent FBDD workflow.

Part 1: Synthesis and Characterization of the Fragment

A plausible synthetic route for this compound is outlined below, adapted from similar preparations of pyridinyl carbonates.[3]

Protocol 1: Synthesis of this compound

  • Starting Material: Commercially available 2,5-dibromo-3-hydroxypyridine.

  • Reaction Setup: To a solution of 2,5-dibromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a base such as triethylamine (1.2 eq).

  • Boc Protection: Slowly add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Part 2: Preparation of the Active Fragment

For screening purposes, the tert-butyl carbonate protecting group is typically removed to expose the free hydroxyl group, which can participate in crucial binding interactions.

Protocol 2: Deprotection of the Fragment

  • Acidic Cleavage: Dissolve the purified this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of TFA.

  • Purification: The resulting 2,5-dibromo-3-hydroxypyridine can be used directly or further purified if necessary.

Part 3: Covalent Fragment Screening

The deprotected fragment, 2,5-dibromo-3-hydroxypyridine, is now ready for screening against the target protein. Mass spectrometry (MS)-based methods are highly effective for detecting covalent modification.[7][12][13][14]

Protocol 3: Intact Protein Mass Spectrometry Screening

  • Incubation: Incubate the target protein (at a suitable concentration, e.g., 10 µM) with a 10-fold molar excess of the fragment (100 µM) in a compatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at room temperature for a defined period (e.g., 1, 4, and 24 hours) to monitor the reaction kinetics.

  • Sample Preparation: At each time point, quench the reaction (if necessary) and desalt the sample using a suitable method (e.g., C4 ZipTip).

  • MS Analysis: Analyze the desalted protein sample by liquid chromatography-mass spectrometry (LC-MS). A mass shift corresponding to the molecular weight of the fragment minus the mass of HBr indicates a covalent binding event.

  • Data Analysis: Deconvolute the mass spectra to determine the mass of the intact protein. Compare the mass of the protein incubated with the fragment to a control sample (protein with DMSO).

Hit Validation and Elucidation of the Binding Site

Positive hits from the primary screen require validation to confirm the covalent modification and to identify the specific residue(s) involved.

Protocol 4: Peptide Mapping by LC-MS/MS

  • In-solution Digestion: Covalently modify the target protein with the fragment as described in Protocol 3. Denature, reduce, and alkylate the protein, followed by digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have been modified by the fragment. The mass shift on a specific peptide will pinpoint the site of covalent adduction.

Protocol 5: X-ray Crystallography for Structural Insights

For proteins amenable to crystallization, X-ray crystallography provides the most detailed information about the binding mode of the fragment.[15][16][17][18][19]

  • Co-crystallization or Soaking: Obtain crystals of the target protein. Either co-crystallize the protein in the presence of the fragment or soak pre-existing crystals in a solution containing the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure.

  • Analysis: The resulting electron density map will reveal the precise location of the fragment and the covalent bond formed with the protein, providing invaluable information for structure-based drug design.

Data Interpretation and Hit-to-Lead Optimization

The data gathered from these protocols will guide the subsequent hit-to-lead optimization process.

Data TypeInterpretationNext Steps
Intact Protein MS Confirms covalent binding and stoichiometry.Proceed to binding site identification.
Peptide Mapping Identifies the specific amino acid residue modified.Confirms on-target engagement and informs on selectivity.
X-ray Crystallography Provides a 3D model of the fragment-protein complex.Guides structure-based design for fragment growing, linking, or merging to improve potency and selectivity.[20]

Logical Workflow for Covalent FBDD using the Dibromopyridine Fragment

FBDD_Workflow cluster_synthesis Fragment Preparation cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Synthesis Synthesis of tert-Butyl 2,5-dibromopyridin-3-yl carbonate Deprotection Deprotection to yield 2,5-dibromo-3-hydroxypyridine Synthesis->Deprotection Purification & Characterization MS_Screen Intact Protein MS Screen Deprotection->MS_Screen Fragment Library Peptide_Mapping Peptide Mapping (LC-MS/MS) MS_Screen->Peptide_Mapping Positive Hits Crystallography X-ray Crystallography MS_Screen->Crystallography Positive Hits SBDD Structure-Based Drug Design (Fragment Growing/Linking) Peptide_Mapping->SBDD Binding Site Info Crystallography->SBDD 3D Structure Lead_Compound Lead_Compound SBDD->Lead_Compound Lead Compound

Caption: Covalent FBDD workflow for the dibromopyridine fragment.

Conclusion and Future Directions

The proposed use of this compound, and its deprotected active form, offers a promising new tool for covalent fragment-based drug discovery. The dibrominated pyridine scaffold provides a reactive handle for covalent modification, while the strategically placed hydroxyl group can be exploited to achieve high-affinity and selective binding. The detailed protocols provided herein offer a clear roadmap for researchers to explore the potential of this and similar reactive fragments in their drug discovery programs. Future work should focus on synthesizing a library of analogues with diverse substitutions on the pyridine ring to explore the structure-activity relationship and to fine-tune the reactivity and binding properties of this exciting new class of covalent fragments.

References

  • Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. (2023). Prog Med Chem, 62, 105-146.
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identific
  • LC-MS based covalent fragment screening str
  • Covalent fragment libraries in drug discovery. (2020).
  • Covalent fragment libraries in drug discovery. (2020). PubMed.
  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM Medicinal Chemistry.
  • Crystallographic covalent fragment screening – but why?. (2022). Practical Fragments.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (n.d.).
  • of the general technique for MS‐based covalent fragment screening.... (n.d.).
  • Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. (n.d.). PubMed.
  • Covalent fragment screening. (2021). Weizmann Institute of Science.
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. (2022). PubMed.
  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (n.d.).
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). NIH.
  • Crystallographic fragment screening. (n.d.). PubMed.
  • Representation of complementary strategies for developing covalent... (n.d.).
  • An electrophilic fragment screening for the development of small molecules targeting caspase-2. (n.d.). PubMed Central.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (n.d.).
  • Intact‐protein MS‐based screening of mildly electrophilic fragments.... (n.d.).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • Fragment-Based Drug Discovery | Applications | Webinar. (n.d.). Oncodesign Services.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. (n.d.). Benchchem.
  • Fragment-based covalent ligand discovery. (2021). PMC.
  • Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Nucleophilic arom
  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. (2025). PMC.
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. (n.d.).
  • US5151542A - Process for preparing di-tert.-butyl dicarbonate. (n.d.).
  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. (2025).
  • CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application. (n.d.).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols. (n.d.). Benchchem.
  • tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024).
  • Metabolism of t-butyl groups in drugs. (n.d.). Hypha Discovery Blogs.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024). ChemRxiv | Cambridge Open Engage.

Sources

Application Notes and Protocols for the Stille Coupling of 2,5-Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines

The 2,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Stille cross-coupling reaction stands out as a robust and versatile method for the synthesis of these valuable compounds.[1][2] Its tolerance for a wide array of functional groups, the stability of the requisite organostannane reagents to air and moisture, and the generally mild reaction conditions make it a favored strategy in both academic and industrial settings.[1][3][4][5]

This guide provides a comprehensive overview of the experimental procedures for the Stille coupling of 2,5-dibromopyridines, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of target molecules.

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2,5-dibromopyridine, forming a Pd(II) intermediate.[1][6] The regioselectivity of this step is crucial when dealing with di-halogenated substrates. Generally, oxidative addition occurs preferentially at the more electron-deficient or sterically accessible position. In the case of 2,5-dibromopyridine, the C-Br bond at the 2-position is typically more reactive than the one at the 5-position.

  • Transmetalation: The organostannane reagent then transfers its organic group (R') to the palladium center, displacing a bromide ligand.[1][4][6] This step is often the rate-determining step of the catalytic cycle.[1]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][6]

Stille_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 cis-[Pd(II)(ArX)L2] cis-[Pd(II)(ArX)L2] Pd(0)L2->cis-[Pd(II)(ArX)L2] Ar-X Oxidative Addition Oxidative Addition cis-[Pd(II)(Ar)(R)L2] cis-[Pd(II)(Ar)(R)L2] cis-[Pd(II)(ArX)L2]->cis-[Pd(II)(Ar)(R)L2] R-SnR'3 Transmetalation Transmetalation cis-[Pd(II)(Ar)(R)L2]->Pd(0)L2 Reductive Elimination Ar-R Ar-R cis-[Pd(II)(Ar)(R)L2]->Ar-R Reductive Elimination Reductive Elimination caption Catalytic cycle of the Stille coupling reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

Controlling Regioselectivity with 2,5-Dibromopyridine

A primary challenge in the Stille coupling of 2,5-dibromopyridine is controlling the regioselectivity to achieve either mono- or di-substitution. The inherent difference in reactivity between the C2 and C5 positions of the pyridine ring provides a handle for selective functionalization. The C2 position is generally more susceptible to oxidative addition due to its proximity to the nitrogen atom. By carefully controlling the reaction parameters, such as the stoichiometry of the organostannane, reaction temperature, and choice of catalyst and ligands, one can favor the formation of the desired product.[1] For instance, using a slight excess of the organostannane and elevated temperatures will typically lead to the di-substituted product, while equimolar amounts and milder conditions can favor mono-substitution at the more reactive C2 position.

Experimental Protocols

The following protocols provide a general framework for performing Stille coupling reactions with 2,5-dibromopyridine. Optimization may be required for specific substrates and desired outcomes.

Materials and Reagents
  • Substrate: 2,5-Dibromopyridine

  • Organostannane: Aryl-, heteroaryl-, vinyl-, or alkyltributylstannane

  • Palladium Catalyst:

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand

  • Ligand (if using a Pd(II) source):

    • Triphenylphosphine (PPh₃)

    • Tri(2-furyl)phosphine (TFP)

    • Other specialized phosphine ligands

  • Solvent: Anhydrous and degassed toluene, N,N-dimethylformamide (DMF), or dioxane

  • Additives (optional):

    • Copper(I) iodide (CuI) can accelerate the rate of transmetalation.[6]

    • Cesium fluoride (CsF) or lithium chloride (LiCl) can also be beneficial in certain cases.[5]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Protocol 1: Selective Mono-arylation of 2,5-Dibromopyridine

This protocol aims for the selective coupling at the more reactive C2 position.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1 M) via syringe. Stir the mixture for 5-10 minutes.

  • Organostannane Addition: Add the organostannane reagent (1.0-1.1 eq) dropwise via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[1]

    • Filter the mixture through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted-5-bromopyridine.

Protocol 2: Di-arylation of 2,5-Dibromopyridine

This protocol is designed for the exhaustive substitution at both the C2 and C5 positions.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF or dioxane (to a concentration of 0.1-0.2 M) via syringe and stir.

  • Organostannane Addition: Add the organostannane reagent (2.2-2.5 eq) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C and monitor its progress.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 to isolate the 2,5-disubstituted pyridine.

Stille_Workflow A Reaction Setup (Substrate, Catalyst) B Inert Atmosphere (Ar or N2) A->B C Solvent & Reagent Addition B->C D Organostannane Addition C->D E Heating & Monitoring (TLC, GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Stille coupling.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters for the Stille coupling of 2,5-dibromopyridine. Note that these are starting points and may require optimization.

ParameterMono-substitutionDi-substitution
2,5-Dibromopyridine (eq) 1.01.0
Organostannane (eq) 1.0 - 1.12.2 - 2.5
Catalyst (mol%) 2 - 55 - 10
Solvent Toluene, DioxaneDMF, Dioxane
Temperature (°C) 80 - 90100 - 120
Reaction Time (h) 6 - 2412 - 48

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Impure reagents or solvents.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Gradually increase the temperature in 10°C increments.[7] 3. Ensure all materials are anhydrous and of high purity.[7]
Low Selectivity (Mixture of mono- and di-substituted products) 1. Reaction temperature is too high for mono-substitution. 2. Stoichiometry of organostannane is not optimal.1. Decrease the reaction temperature.[7] 2. For mono-substitution, use closer to 1.0 equivalent of organostannane.
Significant Homocoupling of Organostannane 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or ligand.1. Ensure a strictly inert atmosphere.[7] 2. Screen different palladium catalysts and phosphine ligands.
Difficulty in Removing Tin Byproducts 1. Inefficient work-up procedure.1. Use an aqueous KF wash during work-up.[1][5] 2. Multiple washes may be necessary.

Conclusion

The Stille coupling of 2,5-dibromopyridines is a powerful and adaptable method for the synthesis of a diverse range of 2,5-disubstituted pyridines. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and selectivities. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to employ this important transformation in their synthetic endeavors.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. (2008). The Journal of Organic Chemistry, 73(18), 7359-7362. Retrieved from [Link]

  • The Stille Reaction, 38 Years Later. (2015). ACS Catalysis, 5(5), 3040-3053. Retrieved from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Institutes of Health. Retrieved from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012, October 18). PubMed. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters, 11(21), 4882-4885. Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • THE STILLE REACTION, 38 YEARS LATER. (n.d.). Retrieved from [Link]

  • A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. (2003, November 26). PubMed. Retrieved from [Link]

  • Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). National Institutes of Health. Retrieved from [Link]

  • Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. (n.d.). Fingerprint. Retrieved from [Link]

  • A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. (2012, October 18). Research Explorer - The University of Manchester. Retrieved from [Link]

  • New method of molecular coupling to expedite drug discovery process. (2018, August 2). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with tert-Butyl 2,5-dibromopyridin-3-yl carbonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing palladium catalyst loading for this specific substrate. Our focus is on providing scientifically grounded, field-proven insights to ensure the success and efficiency of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges with this substrate stem from three key features:

  • Regioselectivity: The presence of two bromine atoms at the C2 and C5 positions of the pyridine ring necessitates careful control of reaction conditions to achieve selective functionalization. Generally, the C2 position is more activated towards oxidative addition due to its proximity to the nitrogen atom.

  • Substrate Reactivity: The pyridine ring is electron-deficient, which can influence the kinetics of the catalytic cycle. Additionally, the bulky tert-butyl carbonate group can sterically hinder the approach of the catalyst to the C2 and C3 positions.

  • Protecting Group Stability: The tert-butyl carbonate group is potentially labile under the basic conditions required for many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Q2: How does the choice of palladium precatalyst affect the reaction outcome?

A2: The choice of palladium precatalyst is crucial as it dictates the efficiency of the generation of the active Pd(0) species.[1] For electron-deficient substrates like substituted pyridines, pre-formed catalysts such as [Pd(IPr)(acac)Cl] or palladacycles (e.g., G3 or G4 Buchwald precatalysts) are often preferred over generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂ and a separate ligand.[2] These well-defined precatalysts can lead to more reproducible results and often allow for lower catalyst loadings.[1]

Q3: Which class of ligands is most suitable for reactions with this substrate?

A3: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are generally the most effective.[3][4] For Suzuki-Miyaura couplings, ligands like SPhos, XPhos, or RuPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands such as BrettPhos, RuPhos, or Josiphos-type ligands have demonstrated broad utility.[2][4] The choice of ligand can also influence the regioselectivity of the reaction.

Q4: Is the tert-butyl carbonate group stable under typical Suzuki and Buchwald-Hartwig conditions?

A4: The stability of the tert-butyl carbonate group is a significant concern. While tert-butyl carbamates (Boc groups) are generally stable to a wide range of basic conditions, tert-butyl esters can be susceptible to hydrolysis with strong bases like KOH or at elevated temperatures.[5][6] Given that the substrate is a carbonate, which shares features with esters, it is advisable to use milder bases such as K₂CO₃ or Cs₂CO₃ and to keep reaction temperatures as low as possible to minimize the risk of deprotection. Careful reaction monitoring for the appearance of the corresponding pyridone byproduct is recommended.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of palladium catalyst loading for reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst activation. 2. Catalyst deactivation. 3. Unsuitable ligand for the substrate. 4. Insufficiently active base.1. Switch to a pre-formed Pd(0) catalyst or a more easily activated Pd(II) precatalyst. 2. Ensure rigorous exclusion of oxygen and moisture. Degas solvents and use an inert atmosphere. 3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos). 4. For Suzuki reactions, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider NaOtBu or K₃PO₄.
Poor Regioselectivity (Reaction at both C2 and C5) 1. High catalyst loading. 2. High reaction temperature. 3. Ligand choice not optimal for selective C2 functionalization.1. Reduce the palladium catalyst loading incrementally (e.g., from 2 mol% to 1 mol%, then 0.5 mol%). 2. Lower the reaction temperature and extend the reaction time. 3. Employ a more sterically demanding ligand to favor reaction at the less hindered C5 position if C2 selectivity is not desired, or a less hindered ligand to favor C2.
Deprotection of the tert-Butyl Carbonate Group 1. Use of a strong base. 2. High reaction temperature. 3. Presence of water in the reaction mixture.1. Use a milder base such as K₂CO₃ or CsF. 2. Conduct the reaction at the lowest effective temperature. 3. Use anhydrous solvents and reagents.
Formation of Homocoupling Byproducts 1. Inefficient transmetalation (Suzuki). 2. Slow reductive elimination.1. Ensure the boronic acid/ester is of high purity. Consider using a different boronic acid derivative (e.g., MIDA boronate). 2. Switch to a ligand known to promote faster reductive elimination, such as a biaryl phosphine with a large bite angle.

Experimental Protocols

Protocol 1: Screening for Optimal Palladium Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to determine the minimum effective catalyst loading for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., SPhos-Pd-G3)

  • SPhos (if not using a precatalyst)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Set up a series of reaction vials under an inert atmosphere.

  • In each vial, add this compound (1.0 eq).

  • Add the arylboronic acid (1.2 eq) to each vial.

  • Add the base (2.0 eq) to each vial.

  • Prepare a stock solution of the palladium precatalyst in the reaction solvent.

  • Add varying amounts of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).

  • Add the reaction solvent to each vial to reach the desired concentration.

  • Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 80 °C).

  • Monitor the reactions at regular intervals (e.g., 1, 2, 4, 8, 24 hours) by TLC, LC-MS, or GC-MS.

  • Determine the lowest catalyst loading that provides a satisfactory yield and reaction time.

Protocol 2: Troubleshooting a Stalled Buchwald-Hartwig Amination

This protocol provides a workflow for diagnosing and resolving issues in a Buchwald-Hartwig amination reaction that has stalled.

Initial Reaction Conditions (Example):

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene, 100 °C

Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Stalled Check_Reagents Verify Reagent Purity and Dryness Start->Check_Reagents Change_Catalyst Switch to RuPhos-Pd-G3 Precatalyst Check_Reagents->Change_Catalyst Reagents OK Screen_Bases Screen Weaker Bases (K3PO4, Cs2CO3) Change_Catalyst->Screen_Bases Still Stalled Success Reaction Complete Change_Catalyst->Success Improved Screen_Solvents Try Different Solvents (Dioxane, DME) Screen_Bases->Screen_Solvents Still Stalled Screen_Bases->Success Improved Optimize_Temp Vary Reaction Temperature Screen_Solvents->Optimize_Temp Still Stalled Screen_Solvents->Success Improved Optimize_Temp->Success Improved

Troubleshooting Workflow for a Stalled Buchwald-Hartwig Amination

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?[Link]

  • Reich, H. J. (n.d.). Hydrolysis of Esters. University of Wisconsin.
  • USGS. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science, 2(1), 57-68. [Link]

  • Chemspeed Technologies. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4173-4175. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Shaughnessy, K. H. (2015). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Inorganics, 3(3), 239-267.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Synarchive. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Reddit. (2020). Suzuki vs. Hartwig-Buchwald. [Link]

  • Jamison, T. F., & Ley, S. V. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57-68. [Link]

Sources

preventing side reactions in cross-coupling of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of tert-Butyl 2,5-dibromopyridin-3-yl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you mitigate side reactions and optimize your synthetic outcomes.

Introduction to the Molecule and its Challenges

This compound is a valuable intermediate, offering two distinct reactive sites (C2-Br and C5-Br) for sequential functionalization, and a protected hydroxyl group. However, its successful application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, requires a nuanced understanding of its reactivity to prevent a host of potential side reactions. The electronic properties of the pyridine ring, the steric and electronic influence of the tert-butyl carbonate group, and the inherent reactivity differences between the two bromine atoms all play a crucial role in the reaction's success.

This guide will provide a structured, question-and-answer-based approach to troubleshoot and prevent the most common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - My reaction yields a mixture of C2 and C5 coupled products.

Q1: I'm attempting a mono-coupling reaction but obtaining a mixture of isomers. How can I favor coupling at a specific position?

A: Achieving high regioselectivity in the cross-coupling of 2,5-dihalopyridines is a common challenge. The outcome is a delicate balance of electronic and steric factors.

  • Electronic Bias: In many dihalogenated N-heteroarenes, the halide positioned alpha to the nitrogen (C2) is intrinsically more reactive towards Pd(0) oxidative addition. This is due to the more positive charge at the C2 position, influenced by the electronegativity of the nitrogen atom.

  • Steric Hindrance: The carbonate group at the C3 position introduces steric bulk around the C2-Br bond. This can be exploited to direct the coupling towards the less hindered C5 position. Conversely, a very bulky ligand on the palladium catalyst might preferentially react at the more accessible C5 position.

  • Ligand Control: The choice of ligand is paramount in directing regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can dramatically influence the outcome. For instance, very sterically hindered NHC ligands have been shown to promote coupling at the C4 position in 2,4-dichloropyridines, overcoming the conventional preference for the C2 position. While your substrate is different, the principle of ligand-controlled regioselectivity is applicable.

Troubleshooting Table for Regioselectivity Issues:

ObservationPotential CauseSuggested Solution
Mixture of C2 and C5 products Insufficient steric or electronic differentiation between the two sites under the current conditions.1. Ligand Screening: Experiment with a panel of ligands. For C5 selectivity, try bulkier ligands like XPhos, SPhos, or IPr. For C2 selectivity, less bulky ligands like PPh₃ or bidentate ligands like dppf might be effective.[1] 2. Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.
Predominantly C2-coupling observed Inherent electronic preference for the C2 position is dominating.1. Increase Steric Hindrance: Use a bulkier phosphine or NHC ligand to disfavor approach to the C2 position. 2. Change Base: The choice of base can influence the active catalytic species and thus regioselectivity.
Predominantly C5-coupling observed Steric hindrance from the C3-carbonate and/or the catalyst ligand is directing the reaction to the C5 position.If C2 coupling is desired, consider using a smaller ligand and carefully optimize the temperature.

Workflow for Optimizing Regioselectivity:

Caption: Workflow for optimizing C5-regioselectivity.

Issue 2: Formation of Debrominated Byproducts (Hydrodehalogenation).

Q2: My mass spectrometry results show a significant amount of a product corresponding to the loss of one or both bromine atoms, replaced by hydrogen. What is causing this and how can I prevent it?

A: The formation of debrominated (or hydrodehalogenated) products is a common side reaction in palladium-catalyzed cross-couplings. This occurs when the organopalladium intermediate reacts with a hydride source before reductive elimination with the desired coupling partner can take place.

Mechanism of Dehalogenation: A palladium-hydride (Pd-H) species is the key culprit. This can be generated through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.

Troubleshooting Table for Dehalogenation:

ObservationPotential CauseSuggested Solution
Significant debromination 1. Solvent as a hydride source: Alcohols (e.g., methanol, isopropanol) are common hydride donors. 2. Base-induced Pd-H formation: Strong bases, particularly alkoxides, can promote the formation of Pd-H species. 3. Slow transmetalation: If the desired coupling is slow, the competing dehalogenation pathway becomes more prominent.1. Solvent Choice: Switch to aprotic solvents like toluene, dioxane, or DMF. Ensure solvents are anhydrous. 2. Base Optimization: Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.[2] 3. Ligand Choice: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) that promote faster reductive elimination, outcompeting the dehalogenation pathway. 4. Purity of Reagents: Ensure the boronic acid/ester is of high purity and reactive.
Issue 3: Homocoupling of the Boronic Acid Reagent.

Q3: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I minimize it?

A: Homocoupling of the boronic acid is another frequent side reaction, leading to reduced yield of the desired cross-coupled product. This can occur through several mechanisms, often involving the presence of oxygen or palladium(II) species.

Troubleshooting Table for Boronic Acid Homocoupling:

ObservationPotential CauseSuggested Solution
Significant boronic acid homocoupling 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Temperature: Higher temperatures can accelerate the homocoupling pathway. 3. Slow Oxidative Addition: If the oxidative addition of the dibromopyridine is slow, the boronic acid has more time to undergo homocoupling.1. Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Temperature Control: Run the reaction at the lowest effective temperature. 3. Use of a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst to ensure efficient initiation of the catalytic cycle.
Issue 4: Instability of the tert-Butyl Carbonate Group.

Q4: I am concerned about the stability of the tert-butyl carbonate protecting group under my reaction conditions. Can it be cleaved or participate in side reactions?

A: The tert-butyl carbonate (Boc) group is generally considered stable under basic conditions typical for many cross-coupling reactions, such as those employing K₃PO₄ or Cs₂CO₃. However, its stability is not absolute and depends on the specific reaction conditions.

  • Base Stability: While generally stable to bases, prolonged heating with strong bases could potentially lead to hydrolysis. For phenolic Boc groups, cleavage with weak bases has been reported.

  • Acid Lability: The Boc group is highly sensitive to acidic conditions. Any acidic additives or byproducts could lead to its cleavage.

  • Palladium-Mediated Decarboxylation: While less common for tert-butyl carbonates compared to other carbonate types, palladium-catalyzed decarboxylation can be a potential side reaction, especially at elevated temperatures.

Troubleshooting Table for Carbonate Group Instability:

ObservationPotential CauseSuggested Solution
Formation of 2,5-dibromopyridin-3-ol Hydrolysis of the carbonate group.1. Base Choice: Use milder bases like K₂CO₃ or ensure rigorous exclusion of water if using stronger bases like K₃PO₄. 2. Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Formation of unexpected decarboxylated products Palladium-catalyzed decarboxylation.1. Optimize Catalyst System: Screen different palladium sources and ligands, as some may be more prone to promoting decarboxylation. 2. Lower Temperature: This side reaction is often more prevalent at higher temperatures.

General Reaction Scheme and Potential Side Products:

Caption: Overview of desired reaction and common side products.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and K₃PO₄ (3.0 equiv.).

    • In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with argon three times.

    • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the starting material).

    • Add the prepared catalyst solution to the Schlenk flask via syringe.

  • Reaction and Work-up:

    • Heat the reaction mixture to the desired temperature (start with 60-80 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2 Position

This protocol is a general starting point for amination reactions.

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2 mol%), the appropriate ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu or Cs₂CO₃, 2.0 equiv.).

  • Reaction Setup:

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction and Work-up:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Analytical Identification of Side Products

Q5: How can I confidently identify the side products in my reaction mixture?

A: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful approach.

  • LC-MS: This technique is invaluable for quickly identifying the molecular weights of the components in your reaction mixture.

    • Desired Product: [M+H]⁺ or [M+Na]⁺ corresponding to the mono-coupled product.

    • Debromination: A mass corresponding to the starting material or product minus the mass of a bromine atom plus a hydrogen atom (a net loss of ~78 or 80 amu).

    • Homocoupling: A mass corresponding to a dimer of your boronic acid's aryl group.

    • Hydrolysis: A mass corresponding to 2,5-dibromopyridin-3-ol.

  • ¹H NMR Spectroscopy: This provides structural information to confirm the identity of the products and byproducts.

    • Regioisomers: The coupling patterns and chemical shifts of the pyridine protons will be distinct for the C2- and C5-coupled isomers. Careful analysis, potentially with the aid of 2D NMR techniques like COSY and NOESY, can help in unambiguous assignment.

    • Debromination: The appearance of a new proton signal in the aromatic region with a corresponding loss of a bromine atom.

    • Homocoupling: The presence of a symmetrical set of signals corresponding to the biaryl byproduct.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2010).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Nakamura, K., Nakajima, T., Kayahara, H., Nomura, E., & Taniguchi, H. (2004). Base-labile tert-butoxycarbonyl (Boc) group on phenols. Tetrahedron Letters, 45(1), 495-498. [Link]

  • Dandepally, S. R., Williams, A. L., & Miller, M. J. (2009). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in CH3OH. Tetrahedron Letters, 50(17), 1891-1894.
  • Navarro, O., Marion, N., Oonishi, Y., Kelly, R. A., & Nolan, S. P. (2006). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in 2-Propanol at Room Temperature. The Journal of Organic Chemistry, 71(16), 6016–6021. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Pyridinyl Carbonates

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for troubleshooting the often-nuanced challenge of incomplete Boc deprotection of pyridinyl carbonates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in this critical synthetic step. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can logically diagnose and resolve issues in your own work.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of a pyridinyl carbonate is sluggish or incomplete. What are the most common initial culprits?

A1: Incomplete deprotection is a frequent issue, often stemming from a few key factors. The primary reason is typically insufficient acid strength or concentration to effectively protonate the carbamate and facilitate cleavage[1]. The electron-deficient nature of the pyridine ring can decrease the basicity of the nitrogen, making it more difficult to protonate compared to aliphatic or other aromatic amines.

Initial Troubleshooting Steps:

  • Increase Acid Concentration: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a common starting point of 25-50% may be insufficient[2][3]. Consider increasing the concentration or even using neat TFA. For Hydrogen Chloride (HCl) in dioxane, ensure the reagent is fresh and the molar equivalents are adequate.

  • Extend Reaction Time: Some substrates, particularly those with steric hindrance or electron-wthdrawing groups, may require longer reaction times, from several hours to overnight[4].

  • Monitor Progress Rigorously: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. The deprotected, more polar amine will have a lower Rf value. Staining with ninhydrin can visualize the newly formed amine[4][5]. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for monitoring the reaction[5].

Q2: I've increased the acid and time, but the reaction is still not complete. What are the deeper mechanistic reasons I should consider?

A2: If initial troubleshooting fails, it's time to consider the specific electronic and steric properties of your pyridinyl carbonate.

  • Electronic Effects: The Boc deprotection mechanism proceeds via protonation of the carbamate carbonyl, leading to the formation of a tert-butyl cation and a carbamic acid intermediate, which then decarboxylates[6][7][8][9]. Electron-withdrawing groups (EWGs) on the pyridine ring can destabilize the transition state, slowing down the reaction[1][10]. Conversely, electron-donating groups (EDGs) should accelerate it. The position of these substituents also plays a crucial role in the electronic environment of the pyridine nitrogen[11][12].

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can physically block the approach of the acid, hindering protonation and subsequent cleavage[1][13].

Q3: How does the choice of solvent impact the deprotection of pyridinyl carbonates?

A3: The solvent plays a critical role in the reaction's success. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections due to its ability to dissolve a wide range of substrates and its inertness[2][3]. However, for particularly stubborn deprotections, changing the solvent can be effective. Using neat TFA or switching to a different acid/solvent system like 4M HCl in 1,4-dioxane can alter the reaction kinetics favorably[4][14][15]. Substrate solubility is also a key factor; if your starting material is not fully dissolved, the reaction will be heterogeneous and likely incomplete[1].

In-Depth Troubleshooting Guides

Guide 1: Systematic Optimization of Acidic Deprotection Conditions

If you are facing incomplete deprotection, a systematic approach to optimizing your reaction conditions is crucial. This guide provides a logical workflow to identify the optimal parameters for your specific substrate.

Workflow for Optimizing Acidic Deprotection:

Acidic Deprotection Optimization start Incomplete Deprotection Observed increase_acid Increase Acid Concentration (e.g., 50% TFA -> neat TFA) start->increase_acid extend_time Extend Reaction Time (Monitor by TLC/HPLC) increase_acid->extend_time If still incomplete complete Deprotection Complete increase_acid->complete Success change_acid Change Acid/Solvent System (e.g., TFA/DCM -> HCl/Dioxane) extend_time->change_acid If still incomplete extend_time->complete Success increase_temp Increase Temperature (Use with caution) change_acid->increase_temp If still incomplete change_acid->complete Success increase_temp->complete Success

Caption: Workflow for optimizing acidic Boc deprotection.

Experimental Protocol: Screening Deprotection Conditions

  • Setup: In parallel reaction vials, dissolve your Boc-protected pyridinyl carbonate in the chosen solvent (e.g., DCM).

  • Reagent Addition: Add the acidic reagent at varying concentrations (e.g., 25% TFA in DCM, 50% TFA in DCM, neat TFA, 4M HCl in dioxane).

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction.

  • Quench and Analyze: Quench the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent. Analyze the organic layer by TLC or HPLC to determine the extent of conversion[5].

  • Data Comparison: Compare the results to identify the most effective conditions.

ConditionTime (hr)Conversion (%)Notes
25% TFA/DCM240%Starting material remains.
50% TFA/DCM285%Minor starting material.
Neat TFA1>95%Complete conversion.
4M HCl/Dioxane4>95%Slower but effective.

Table 1: Example data for screening Boc deprotection conditions.

Guide 2: Addressing Substrates with Acid-Sensitive Functional Groups

A common challenge is the presence of other acid-labile groups in the molecule, which precludes the use of strong acidic conditions. In such cases, milder or alternative deprotection strategies are necessary.

Alternative Deprotection Methods for Acid-Sensitive Substrates:

  • Milder Acidic Conditions:

    • Dilute aqueous phosphoric acid[2].

    • Lewis acids such as ZnBr₂ or SnCl₄[2][16].

  • Non-Acidic Methods:

    • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection, though it may require high temperatures (120-240 °C)[2][17].

    • Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection[4][18].

Experimental Protocol: Mild Deprotection with Oxalyl Chloride in Methanol [18]

  • Dissolution: Dissolve the N-Boc substrate in methanol in a dry round-bottom flask.

  • Reagent Addition: Add 3-5 equivalents of oxalyl chloride to the solution at room temperature. An immediate temperature increase may be observed.

  • Reaction: Stir the mixture for the required time (typically 1-4 hours), monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

Guide 3: Potential Side Reactions and Their Mitigation

The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation[6][19][20]. While less common with pyridines compared to electron-rich aromatics like indoles, it can still occur.

Mitigation Strategy: Use of Scavengers

Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product[3][19].

  • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES).

Experimental Protocol: Boc Deprotection with a Scavenger

  • Dissolution: Dissolve the Boc-protected pyridinyl carbonate in DCM.

  • Scavenger Addition: Add the scavenger (e.g., 5-10 equivalents of anisole).

  • Acid Addition: Add the acidic reagent (e.g., TFA) and proceed with the deprotection as usual.

  • Work-up: After the reaction is complete, remove the solvent and excess acid under reduced pressure. The scavenger is typically volatile and removed during this step.

Advanced Topics

Q4: Can I use basic conditions to deprotect a pyridinyl carbonate?

A4: While acidic cleavage is standard, Boc deprotection under basic conditions is possible, though generally limited to specific substrates[21]. This method is typically effective for primary amines where the R group is electron-withdrawing, which can be the case for pyridinyl systems[21]. Bases such as sodium carbonate in refluxing DME or sodium t-butoxide have been reported for this purpose[18][21]. This approach is particularly useful when other acid-sensitive groups are present in the molecule[21].

Q5: Are there alternative protecting groups for pyridine nitrogen that might be easier to remove?

A5: Yes, if Boc deprotection proves consistently problematic, consider alternative protecting groups for the pyridine nitrogen. Borane (BH₃) can be used to protect pyridine nitrogen and is removed under acidic conditions[22][23]. The choice of protecting group should be guided by the overall synthetic strategy and the orthogonality required with other functional groups in the molecule.

Conclusion

Troubleshooting incomplete Boc deprotection of pyridinyl carbonates requires a logical, step-by-step approach that considers the interplay of acid strength, reaction time, temperature, solvent, and the substrate's unique electronic and steric properties. By systematically evaluating these parameters and understanding the underlying chemical principles, researchers can overcome these challenges and achieve successful deprotection.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • An Application of Borane As a Protecting Group for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Towards a selective Boc deprotection on acid cleavable Wang resin. (n.d.). ResearchGate. Retrieved from [Link]

  • Bases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2020). MDPI. Retrieved from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA ?. (2016). ResearchGate. Retrieved from [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2020). National Institutes of Health. Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2019). National Institutes of Health. Retrieved from [Link]

  • "Click-like" Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. (2023). Journal of Nuclear Medicine. Retrieved from [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed. Retrieved from [Link]

  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]

Sources

improving yields in the synthesis of biarylpyridines from tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving Yields in the Synthesis of Biarylpyridines from tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of biarylpyridines using this compound. This substrate presents unique opportunities for constructing complex molecular architectures, which are pivotal in medicinal chemistry and materials science.[1] However, its structure also introduces specific challenges, including achieving high yields, controlling regioselectivity, and managing potential side reactions during palladium-catalyzed cross-coupling.

This guide is structured as a dynamic resource, moving from frequently asked questions to a deep-dive troubleshooting section. It is designed to provide you not only with protocols but with the underlying chemical logic to empower you to make informed decisions in your own experiments. We will explore the nuances of catalyst selection, reaction kinetics, and side-product mitigation to help you navigate the complexities of your synthesis and achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing selective mono-arylation. How can I control which bromine reacts, and how can I drive the reaction to full di-substitution?

A1: This is a common and important observation stemming from the differential reactivity of the two bromine atoms.

  • Inherent Reactivity: In 2,5-dihalopyridines, the C2-Br is generally more reactive than the C5-Br in Suzuki-Miyaura cross-coupling. The C2 position is more electron-deficient due to its proximity to the electronegative pyridine nitrogen, which facilitates the rate-determining oxidative addition step with the Pd(0) catalyst.[2][3] Therefore, the initial mono-arylation will predominantly occur at the C2 position.

  • Promoting Di-substitution: Driving the reaction to completion for the second coupling at the less reactive C5 position often requires more forcing conditions. After the first arylation at C2, the electronic nature of the ring changes, and steric hindrance may increase. To overcome this, consider the following:

    • Increase Temperature: Elevating the reaction temperature (e.g., from 80°C to 100-110°C in dioxane) can provide the necessary activation energy for the second oxidative addition.

    • Use a More Active Catalyst System: Switch to a more electron-rich and bulky phosphine ligand, such as a Buchwald-type ligand (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote both oxidative addition and the final reductive elimination step.

    • Increase Reaction Time: The second coupling is slower, so extending the reaction time (e.g., from 12 to 24 hours) may be necessary. Monitor by TLC or LC-MS to track the disappearance of the mono-arylated intermediate.

Q2: My mass spectrometry results show a significant amount of a deprotected 3-hydroxypyridine byproduct. How can I prevent the loss of the tert-Butyl carbonate group?

A2: The tert-butyl carbonate group is a base-labile protecting group, especially at elevated temperatures. While generally more stable than an ester, it can be cleaved under certain Suzuki conditions.

  • Causality: The combination of a strong base (like K₂CO₃ or Cs₂CO₃ in the presence of water) and high heat can lead to nucleophilic attack on the carbonate carbonyl, causing it to hydrolyze and release CO₂ and tert-butanol.

  • Mitigation Strategies:

    • Milder Base: If possible, switch to a milder base. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective in promoting transmetalation without being as harsh as carbonates in aqueous media.[4][6]

    • Anhydrous Conditions: The presence of water facilitates hydrolysis. Using anhydrous solvents (e.g., dry toluene or dioxane) and a non-hydroxide base like K₃PO₄ can significantly reduce the extent of deprotection.[4][7]

    • Lower Temperature: If the coupling proceeds, albeit slowly, at a lower temperature, this can be the most effective way to preserve the protecting group. This may require a more active catalyst to achieve a reasonable reaction rate.

Q3: What is the primary cause of protodeboronation of my boronic acid, and what are the best ways to avoid it?

A3: Protodeboronation is a common side reaction where the boronic acid (Ar-B(OH)₂) reacts with a proton source to yield the corresponding arene (Ar-H), consuming your coupling partner and reducing yields.[8]

  • Mechanism: This side reaction is often catalyzed by the base and facilitated by water.[8] Some heteroaryl boronic acids, particularly those that are electron-deficient or contain certain nitrogen heterocycles like 2-pyridylboronic acid, are notoriously unstable and prone to rapid decomposition.[9][10]

  • Preventative Measures:

    • Use Boronate Esters: Pinacol boronate esters (Bpin) are significantly more stable towards protodeboronation than their corresponding boronic acids.[8] They release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7] Other stable alternatives include MIDA or DABO boronates.[4][11]

    • Anhydrous Conditions: As with protecting group stability, using anhydrous solvents and bases (like K₃PO₄) can suppress this water-mediated side reaction.[4]

    • Stronger Base & Faster Coupling: Using a stronger base can sometimes accelerate the desired transmetalation step to outcompete the slower protodeboronation pathway. A careful balance is needed to avoid other side reactions.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Actions & Scientific Rationale
1. Low or No Conversion of Starting Material A. Inactive Catalyst: The Pd(0) active species is not forming or is being poisoned. B. Ineffective Base: The base is not strong enough or soluble enough to facilitate transmetalation. C. Poor Reagent Quality: The boronic acid/ester has degraded.A. Catalyst System:Degas Rigorously: Use a robust method like freeze-pump-thaw (3 cycles) or sparging with argon for 15-20 minutes. Oxygen can oxidize the Pd(0) catalyst and cause boronic acid homocoupling.[4] • Use a Pre-catalyst: Use a modern Pd(II) pre-catalyst (e.g., from Buchwald or Fu) which reliably forms the active Pd(0) species in situ.[4] • Check Ligand: Ensure the phosphine ligand has not oxidized. Use fresh, high-purity ligands. B. Base Selection:Switch to a Stronger Base: Move from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. The base is crucial for activating the boronic acid for transmetalation.[3][6] • Improve Solubility: If using K₃PO₄, ensure it is finely powdered to maximize surface area. In some cases, a mixed solvent system (e.g., Dioxane/Water) can improve base solubility and efficacy.[12] C. Reagent Check:Verify Boronic Acid Quality: Use a fresh bottle or verify the purity of your boronic acid by NMR. Many boronic acids are prone to dehydration to form cyclic boroxines, which can be less reactive.[7]
2. Significant Homocoupling of Boronic Acid (Biaryl Side Product) A. Oxygen in the Reaction: O₂ can promote the oxidative homocoupling of the boronic acid. B. Catalyst System: Some palladium systems are more prone to promoting homocoupling.A. Inert Atmosphere: Re-evaluate your degassing and inert atmosphere technique. Ensure all solvents (including water, if used) are thoroughly degassed and the reaction is maintained under positive Argon or Nitrogen pressure.[4] B. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid per bromine atom, but avoid a large excess which can favor side reactions.
3. Formation of Debrominated Pyridine (Hydrodebromination) A. Hydrogen Source: Trace water or other protic impurities can act as a hydrogen source. B. Catalyst-Mediated: This can occur as a competitive pathway to cross-coupling, particularly at high temperatures with certain ligands.A. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. B. Optimize Temperature and Catalyst: Lowering the reaction temperature may disfavor this pathway. Screening different ligands can also identify a system less prone to hydrodebromination.[13]
Visualizing the Process: Key Diagrams
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the cross-coupling reaction, providing a mechanistic basis for troubleshooting.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-Br pd0->pd2_ox Oxidative Addition product Ar-Ar' (Biarylpyridine) pd0->product Out pd2_trans Ar-Pd(II)Ln-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar-Br (Dibromopyridine) aryl_halide->pd2_ox In boronic_acid Ar'-B(OR)₂ + Base boronic_acid->pd2_trans In Troubleshooting_Tree start Reaction Yield is Low check_sm Starting Material Consumed? (TLC/LCMS) start->check_sm sm_present No / Incomplete check_sm->sm_present sm_gone Yes check_sm->sm_gone cause_inactive Cause: Inactive Reaction sm_present->cause_inactive action_inactive Actions: 1. Check Catalyst/Ligand Quality 2. Increase Temperature 3. Use Stronger/More Soluble Base 4. Rigorously Degas System cause_inactive->action_inactive check_products What are the main products observed? sm_gone->check_products prod_mono Mono-arylated Product check_products->prod_mono prod_side Side Products (Debromination, Deboronation) check_products->prod_side prod_deprotect Deprotected Hydroxypyridine check_products->prod_deprotect action_mono Actions: 1. Increase Temperature 2. Use More Active Ligand (e.g., SPhos) 3. Increase Reaction Time prod_mono->action_mono action_side Actions: 1. Use Anhydrous Conditions 2. Use Boronate Ester (Bpin) 3. Re-evaluate Degassing Protocol prod_side->action_side action_deprotect Actions: 1. Use Milder Base (K₃PO₄, KF) 2. Use Anhydrous Solvent 3. Lower Reaction Temperature prod_deprotect->action_deprotect

Caption: A decision tree for troubleshooting low-yield reactions.

Recommended Experimental Protocols
Protocol 1: General Procedure for Di-substitution (Starting Point)

This protocol provides robust starting conditions that can be optimized further.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (2.2-2.5 equiv), and finely powdered K₃PO₄ (4.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition:

    • Add a Pd(II) pre-catalyst (e.g., SPhos-Pd-G3, 2-5 mol%) and the corresponding ligand if not a pre-catalyst (e.g., SPhos, 4-10 mol%).

    • Through the septum, add degassed 1,4-dioxane or toluene (to make a ~0.1 M solution with respect to the starting material).

  • Reaction:

    • Heat the reaction mixture to 100-110°C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired biarylpyridine product.

Protocol 2: Reaction Condition Screening Workflow

A systematic approach is crucial for optimization. We recommend screening the following parameters:

Parameter Variables to Screen Rationale
Catalyst/Ligand • Pd(PPh₃)₄ • Pd₂(dba)₃ with SPhos • Pd(OAc)₂ with XPhos • PEPPSI-IPrDifferent ligands have profound effects on reaction rate and efficiency, especially for challenging substrates like pyridines. [4][14]Buchwald ligands (SPhos, XPhos) are often superior for heteroaryl couplings.
Base • K₂CO₃ (aq.) • K₃PO₄ (anhydrous) • Cs₂CO₃ (aq.) • KF (anhydrous)Base strength and solubility impact both transmetalation rate and the stability of the protecting group. [15]
Solvent • 1,4-Dioxane • Toluene • 2-MeTHF • DMFSolvent polarity and boiling point affect reagent solubility and the achievable reaction temperature. [4]
Temperature • 80 °C • 100 °C • 120 °CTemperature is a critical factor for overcoming the activation barrier, especially for the second coupling step.
References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 3,5-Dibromo-4-nitropyridine-n-oxide.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Table].
  • Al-Zoubi, R. M., & Marion, O. (2011). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6529.
  • Wang, J., et al. (2023). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Abdel-Fattah, M. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(19), 7526-7535.
  • Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 9(7), 1271-1274.
  • Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. The Royal Society of Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Boubakri, L., et al. (2018). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Image].
  • Wikipedia. (2024, January 10). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Chart].
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Gardossi, L., et al. (2006). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 71(20), 7833-7841.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Request PDF].
  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [PDF].
  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Request PDF].
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025, December 22). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [PDF].
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4238-4243.
  • Chemical Science. (n.d.). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. The Royal Society of Chemistry.
  • Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Chemical Communications. (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
  • ResearchGate. (2025, August 10). ChemInform Abstract: Palladium-Catalyzed Oxidative Cross-Coupling Between Pyridine N-Oxides and Indoles. [Request PDF].
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PubMed. (n.d.). Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives.
  • RSC Publishing. (n.d.). Potassium tert-butoxide promoted regioselective deuteration of pyridines.
  • ResearchGate. (n.d.). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. [Image].
  • NIH. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.

Sources

Technical Support Center: Managing Impurities in Large-Scale Synthesis of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2,5-dibromopyridin-3-yl carbonate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during large-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

I. Overview of the Synthesis and the Criticality of Impurity Control

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its straightforward removal under mild acidic conditions.[1][2][3] However, scaling up this synthesis introduces significant challenges in controlling impurity profiles, which can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).

This guide will focus on the common impurities encountered, their mechanisms of formation, and robust strategies for their mitigation and removal.

II. Troubleshooting Guide: Common Impurity-Related Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound derivatives.

Issue 1: Presence of Unreacted 2,5-dibromopyridin-3-ol in the Final Product

Symptoms:

  • Lower than expected yield of the desired carbonate.

  • Detection of a more polar spot on Thin Layer Chromatography (TLC) corresponding to the starting material.

  • Characteristic peaks of the starting alcohol in analytical data (e.g., HPLC, NMR).

Root Cause Analysis:

The incomplete reaction of 2,5-dibromopyridin-3-ol with di-tert-butyl dicarbonate ((Boc)₂O) is the primary cause. This can be attributed to several factors:

  • Insufficient (Boc)₂O: The stoichiometry of the Boc-protection reaction is critical. An inadequate amount of the protecting agent will naturally lead to unreacted starting material.

  • Ineffective Base: The reaction requires a suitable base to deprotonate the hydroxyl group of the pyridinol, making it a more potent nucleophile. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP).[2] If the base is weak, impure, or used in insufficient quantity, the reaction will be sluggish and incomplete.

  • Low Reaction Temperature: While the reaction is often performed at or below room temperature to minimize side reactions, excessively low temperatures can significantly reduce the reaction rate.

  • Poor Solubility: In large-scale synthesis, ensuring all reactants are fully dissolved is crucial for a homogeneous reaction. Poor solubility of 2,5-dibromopyridin-3-ol can lead to a heterogeneous mixture and incomplete conversion.

Solutions & Protocols:

  • Optimize Reagent Stoichiometry:

    • Protocol: Use a slight excess of (Boc)₂O (e.g., 1.1 to 1.3 equivalents) to drive the reaction to completion.

    • Causality: Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products.

  • Select and Validate the Base:

    • Protocol:

      • Use a strong, non-nucleophilic base like DIPEA or a highly effective catalyst like DMAP (often in catalytic amounts alongside a stoichiometric amount of a weaker base like TEA).

      • Ensure the base is of high purity and free from water.

    • Causality: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction by forming a highly reactive intermediate with (Boc)₂O.

  • Control Reaction Temperature:

    • Protocol: Initially, perform the addition of (Boc)₂O at a lower temperature (0-5 °C) to control the initial exotherm, then allow the reaction to warm to room temperature and stir for a sufficient duration (monitor by TLC or HPLC).

    • Causality: This temperature profile balances reaction rate with the minimization of potential side reactions.

  • Ensure Homogeneity:

    • Protocol: Select a solvent system in which all reactants are fully soluble. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[2]

    • Causality: A homogeneous reaction environment ensures that all reactant molecules are available to interact, leading to a more efficient and complete reaction.

Issue 2: Formation of Over-Brominated or Under-Brominated Pyridine Impurities

Symptoms:

  • Detection of pyridine species with one or three bromine atoms by mass spectrometry.

  • Complex aromatic region in the NMR spectrum.

Root Cause Analysis:

These impurities typically arise from the synthesis of the 2,5-dibromopyridin-3-ol starting material itself. The bromination of 2-aminopyridine or other pyridine precursors can sometimes lead to a mixture of brominated species if not carefully controlled.[4][5][6][7]

  • 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine: These are common impurities from the initial bromination steps.[7]

  • Carryover to Final Product: If these impurities are not effectively removed before the carbonation step, they will be carried through and potentially react to form their corresponding tert-butyl carbonate derivatives.

Solutions & Protocols:

  • Rigorous Purification of Starting Material:

    • Protocol: Purify the 2,5-dibromopyridin-3-ol starting material via recrystallization or column chromatography before use in the carbonation step.

    • Causality: Removing these structurally similar impurities at an earlier stage is often more straightforward and prevents the formation of multiple hard-to-separate impurities in the final step. A common method involves recrystallization from ethanol.[4][5][6]

  • Analytical Monitoring of Starting Materials:

    • Protocol: Implement stringent quality control of the 2,5-dibromopyridin-3-ol raw material using techniques like HPLC, GC-MS, or NMR to quantify the levels of under- and over-brominated impurities.[8][9]

    • Causality: Proactive quality control prevents downstream purification challenges and ensures the final product meets the required specifications.

Issue 3: Hydrolysis of the tert-Butyl Carbonate Product

Symptoms:

  • Re-emergence of the 2,5-dibromopyridin-3-ol starting material during workup or storage.

  • Loss of product yield.

Root Cause Analysis:

The tert-butyl carbonate group is susceptible to hydrolysis under both acidic and strongly basic conditions.[10][11]

  • Acidic Hydrolysis: Exposure to strong acids during aqueous workup or purification can cleave the Boc group.

  • Basic Hydrolysis: While generally more stable to bases than esters, prolonged exposure to strong bases at elevated temperatures can lead to hydrolysis.[12][13]

Solutions & Protocols:

  • Neutral or Mildly Basic Workup:

    • Protocol: During the aqueous workup, use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any acidic byproducts and maintain a pH in the range of 7-9.

    • Causality: Maintaining a neutral to slightly basic pH prevents the acid-catalyzed cleavage of the tert-butyl carbonate.

  • Avoid Strong Acids in Purification:

    • Protocol: If chromatographic purification is necessary, use a neutral solvent system. Avoid acidic modifiers in the mobile phase.

    • Causality: This minimizes the contact time of the product with acidic conditions that can cause deprotection.

  • Proper Storage Conditions:

    • Protocol: Store the final product in a cool, dry, and inert atmosphere.

    • Causality: This minimizes exposure to atmospheric moisture and acidic or basic contaminants that could lead to degradation over time.

Issue 4: Formation of tert-Butanol and Isobutylene-Related Impurities

Symptoms:

  • Detection of tert-butanol or isobutylene by GC-MS analysis of the final product or reaction mixture.

  • Potential for tert-butylation of other nucleophilic species in the reaction mixture.

Root Cause Analysis:

These impurities are byproducts of the degradation of the Boc group or (Boc)₂O.

  • Thermal Decomposition: At elevated temperatures, (Boc)₂O can decompose to form tert-butanol, isobutylene, and carbon dioxide.

  • Acid-Catalyzed Decomposition: The tert-butyl cation, a key intermediate in the acid-catalyzed deprotection of the Boc group, can be trapped by water to form tert-butanol or eliminate a proton to form isobutylene.[2]

Solutions & Protocols:

  • Strict Temperature Control:

    • Protocol: Maintain the recommended reaction temperature and avoid localized overheating, especially during large-scale additions.

    • Causality: Minimizing thermal stress on the reagents prevents their decomposition into unwanted byproducts.

  • Control of Acidity:

    • Protocol: As mentioned previously, maintain a neutral or basic reaction and workup environment to suppress the formation of the tert-butyl cation.

    • Causality: Preventing the formation of this reactive intermediate is key to avoiding the subsequent formation of tert-butanol and isobutylene.

  • Efficient Removal of Volatiles:

    • Protocol: During the final isolation steps, use a rotary evaporator under reduced pressure to effectively remove volatile impurities like tert-butanol and isobutylene.

    • Causality: The significant difference in boiling points between the desired product and these impurities allows for their straightforward removal by evaporation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the large-scale synthesis of this compound?

A1: The ideal solvent should provide good solubility for all reactants and be inert under the reaction conditions. For large-scale operations, Tetrahydrofuran (THF) and Acetonitrile are excellent choices.[2] THF is a good solvent for both the polar starting material and the less polar (Boc)₂O. Acetonitrile is also effective and can facilitate easier removal during workup. Dichloromethane (DCM) is another option, though its use may be subject to stricter environmental regulations in some jurisdictions.

Q2: How can I effectively monitor the progress of the reaction on a large scale?

A2: For large-scale reactions, relying solely on TLC can be insufficient. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring.[14]

  • Method: Develop a simple isocratic HPLC method that can clearly resolve the starting material (2,5-dibromopyridin-3-ol), the product (this compound), and any major impurities.

  • Sampling: Carefully take aliquots from the reaction mixture at regular intervals, quench them appropriately, and analyze by HPLC to determine the percentage conversion.

Q3: Are there any specific safety precautions to consider for this large-scale synthesis?

A3: Yes, several safety aspects are crucial:

  • (Boc)₂O: While relatively stable, it can decompose with the evolution of gas (CO₂) if heated or exposed to strong acids. Ensure adequate ventilation and pressure relief for the reactor.

  • Brominated Compounds: 2,5-dibromopyridine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: THF can form explosive peroxides. Use fresh, inhibitor-stabilized THF and never distill to dryness.

  • Exothermic Reaction: The reaction can be exothermic, especially during the initial addition of (Boc)₂O. Ensure the reactor has adequate cooling capacity and add the reagent in a controlled manner.

Q4: What is the best method for purifying the final product at scale?

A4: The purification strategy depends on the impurity profile:

  • Recrystallization: If the main impurity is unreacted starting material, recrystallization can be a highly effective and scalable purification method. A mixed solvent system, such as ethyl acetate/heptane or toluene/heptane, is often a good starting point.

  • Slurry Wash: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

  • Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash chromatography on silica gel may be necessary if there are multiple impurities with similar polarities to the product.

IV. Visualizing Impurity Management

Workflow for Impurity Mitigation

The following diagram illustrates a systematic approach to managing impurities throughout the synthesis process.

Impurity_Management_Workflow Workflow for Impurity Management in Large-Scale Synthesis cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction & Purification A Starting Material QC (2,5-dibromopyridin-3-ol) - HPLC/GC for purity - NMR for structure B Purification of Starting Material (if necessary) A->B Fails Spec C Controlled Reaction - Optimized Stoichiometry - Validated Base - Temperature Control - Homogeneous Solution B->C D In-Process Control (IPC) - HPLC Monitoring C->D Regular Sampling E Controlled Workup - Neutral pH - Avoid Strong Acids D->E Reaction Complete F Crude Product Isolation - Filtration & Drying E->F G Purification - Recrystallization - Slurry Wash F->G H Final Product QC - Purity (HPLC) - Identity (NMR, MS) - Residual Solvents (GC) G->H I Final Product H->I Meets Spec

Caption: A systematic workflow for impurity control.

Potential Impurity Formation Pathways

This diagram outlines the potential sources and formation pathways of key impurities.

Impurity_Formation Key Impurity Formation Pathways cluster_pre From SM Synthesis SM 2,5-dibromopyridin-3-ol Product tert-Butyl 2,5-dibromopyridin-3-yl carbonate SM->Product Incomplete Reaction SM->Product Impurity1 Unreacted Starting Material SM->Impurity1 is an Boc2O (Boc)₂O Boc2O->Product Impurity3 tert-Butanol / Isobutylene Boc2O->Impurity3 Thermal/Acidic Degradation Product->SM Hydrolysis (Acidic/Basic) Impurity2 Over/Under-brominated Analogues

Caption: Origins of common synthesis impurities.

V. Quantitative Data Summary

ParameterRecommended RangeRationale
(Boc)₂O (equivalents)1.1 - 1.3Drives the reaction to completion, minimizing unreacted starting material.
Base (equivalents)1.2 - 1.5 (e.g., DIPEA)Ensures complete deprotonation of the starting alcohol.
DMAP (equivalents)0.05 - 0.1Catalytic amount is sufficient to significantly accelerate the reaction.
Reaction Temperature0 °C to Room Temp.Balances reaction rate with minimizing thermal degradation of (Boc)₂O.
Workup pH7 - 9Prevents acid- or base-catalyzed hydrolysis of the product.

VI. References

  • An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group - Benchchem.

  • A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol - Benchchem.

  • ANALYTICAL METHODS for Pyridine - ATSDR.

  • Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether - USGS Publications Warehouse.

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic.

  • This compound - Sigma-Aldrich.

  • tert-Butyloxycarbonyl protecting group - Wikipedia.

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate.

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit.

  • Synthesis method of 2,5-dibromopyridine - Google Patents.

  • Synthesis method of 2, 5-dibromopyridine - Google Patents.

  • Boc-Protected Amino Groups - Organic Chemistry Portal.

  • 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Purification of Products from tert-Butyl 2,5-dibromopyridin-3-yl carbonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for challenges in the purification of products derived from tert-Butyl 2,5-dibromopyridin-3-yl carbonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Reactions such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations with this starting material can present unique purification challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the isolation of high-purity products.

The structure of this compound, with its sterically hindered and electronically modified pyridine core, often leads to incomplete reactions and the formation of closely related byproducts. The tert-butyl carbonate protecting group, while robust, can also be labile under certain conditions, adding another layer of complexity to purification.[3][4] This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the purification of reaction products of this compound.

Q1: My TLC plate shows multiple spots close together after a Suzuki coupling reaction. How can I improve separation for column chromatography?

A1: This is a common issue due to the presence of starting material, mono-arylated products, and potentially debrominated or hydrolyzed byproducts. To improve separation:

  • Solvent System Optimization: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A shallow gradient is often key. Consider adding a small amount of a third solvent, like dichloromethane, to modulate selectivity.

  • Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica for reversed-phase chromatography.

  • pH Adjustment: For pyridine-containing compounds, adding a small amount of a non-volatile base (e.g., triethylamine) to the eluent can deactivate acidic sites on the silica gel, leading to sharper peaks and better separation.[5]

Q2: I am observing a significant amount of 2,5-dibromo-3-hydroxypyridine in my crude product after a Buchwald-Hartwig amination. What is causing this and how can I remove it?

A2: The formation of 2,5-dibromo-3-hydroxypyridine is likely due to the hydrolysis of the tert-butyl carbonate protecting group. This can be caused by:

  • Moisture: Ensure all solvents and reagents are anhydrous.

  • Reaction Temperature: High temperatures can promote the thermal decomposition of the carbonate.

  • Base Strength: While a strong base is necessary for the amination, prolonged exposure, especially at elevated temperatures, can lead to hydrolysis.

Removal Strategy: The phenolic nature of 2,5-dibromo-3-hydroxypyridine allows for its removal via a basic wash. During the aqueous work-up, wash the organic layer with a dilute aqueous solution of sodium hydroxide or potassium carbonate. This will deprotonate the phenol, making it soluble in the aqueous layer. Be sure to re-acidify the aqueous layer and extract with an organic solvent if you wish to recover this byproduct.

Q3: My purified product, a mono-substituted pyridine derivative, appears to be unstable and discolors over time. What is the cause and how can I improve its stability?

A3: Pyridine derivatives, especially those with electron-donating groups, can be susceptible to oxidation. The discoloration is likely due to the formation of N-oxides or other oxidative degradation products. To improve stability:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Store in an amber vial or a vial wrapped in aluminum foil.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation.

  • Antioxidants: If compatible with downstream applications, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more complex purification challenges.

Guide 1: Differentiating and Separating Mono- and Di-substituted Products in Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[2][6] However, with a di-bromo starting material, achieving selective mono- or di-substitution can be challenging, often resulting in a mixture of products.[7][8]

Problem: Inability to separate the starting material (SM), mono-substituted product (Mono), and di-substituted product (Di) by standard column chromatography.

Root Cause Analysis:

  • Similar Polarity: The incremental change in polarity between the SM, Mono, and Di products can be minimal, leading to overlapping bands on the column.

  • Isomeric Mono-substitution: Substitution can occur at either the 2- or 5-position, leading to a mixture of isomers which may have very similar polarities.

Troubleshooting Workflow:

G start Crude Reaction Mixture (SM, Mono, Di) tlc Initial TLC Analysis (e.g., 20% EtOAc/Hexane) start->tlc streaking Streaking or Poor Separation on TLC? tlc->streaking yes_streak Add 0.5% Triethylamine to Eluent streaking->yes_streak Yes no_streak Proceed to Column Chromatography streaking->no_streak No yes_streak->tlc column Flash Column Chromatography (Shallow Gradient) no_streak->column coelution Products Co-eluting? column->coelution yes_coelute Consider Alternative Techniques coelution->yes_coelute Yes no_coelute Fractions Collected and Analyzed coelution->no_coelute No recryst Recrystallization yes_coelute->recryst prep_hplc Preparative HPLC yes_coelute->prep_hplc success Pure Product Isolated no_coelute->success recryst->success prep_hplc->success

Caption: Decision workflow for purifying Suzuki coupling reaction mixtures.

Detailed Protocols:

Protocol 1: Optimized Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.[9]

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity with a shallow gradient (e.g., 0-20% ethyl acetate over 20 column volumes).

  • Fraction Collection: Collect small fractions and analyze them by TLC.

Protocol 2: Recrystallization

If the desired product is a solid, recrystallization can be a highly effective purification method.

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[9][10]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Guide 2: Managing tert-Butyl Carbonate Protecting Group Lability

The tert-butyl carbonate group is susceptible to cleavage under acidic conditions and, to a lesser extent, under strongly basic or high-temperature conditions.[3][11]

Problem: Loss of the tert-butyl carbonate protecting group during the reaction or work-up, leading to the formation of the corresponding phenol (2,5-dibromo-3-hydroxypyridine or its derivatives).

Root Cause Analysis:

  • Acidic Conditions: The work-up may involve an acidic wash, or acidic byproducts may be generated during the reaction.

  • Thermal Instability: Prolonged heating can lead to thermolytic cleavage of the protecting group.

  • Strongly Basic Conditions: While generally stable to base, very strong bases or prolonged exposure can cause hydrolysis.[12][13][14]

Preventative Measures and Purification Strategies:

Table 1: Strategies to Mitigate and Address Protecting Group Lability

StrategyDescription
Reaction Condition Optimization Use milder bases (e.g., K2CO3 instead of Cs2CO3 or NaOtBu) if the reaction allows. Keep reaction temperatures as low as possible.
Neutral Work-up Avoid acidic washes during the work-up. Use saturated aqueous sodium bicarbonate or brine instead.
Basic Extraction If the deprotected phenol is formed, it can be removed by washing the organic layer with a dilute aqueous base (e.g., 1M NaOH).
Chromatographic Separation The deprotected phenol is significantly more polar than the protected product and can usually be easily separated by column chromatography.

Experimental Protocol: Basic Extraction for Phenol Removal

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M aqueous NaOH (2 x 20 mL per 100 mL of organic solution).

  • Separate the layers. The deprotected phenol will be in the aqueous layer as its sodium salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Advanced Purification Techniques

For particularly challenging separations, more advanced techniques may be necessary.

High-Performance Liquid Chromatography (HPLC)

For mixtures of isomers or compounds with very similar polarities, preparative HPLC can be an effective purification method.

Considerations for HPLC Method Development:

  • Column Choice: A standard C18 column is a good starting point. For pyridine-containing compounds, columns with end-capping to minimize silanol interactions are recommended to prevent peak tailing.[5][15][16]

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.

  • Additives: Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape by ensuring the pyridine nitrogen is protonated.[15]

Workflow for HPLC Purification:

G start Crude Product Unseparable by Column Chromatography analytical_hplc Analytical HPLC Method Development start->analytical_hplc optimize Optimize Gradient, Flow Rate, and Mobile Phase Additives analytical_hplc->optimize scale_up Scale up to Preparative HPLC optimize->scale_up fraction_collection Collect Fractions Based on UV Trace scale_up->fraction_collection analysis Analyze Fractions by LC-MS or Analytical HPLC fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Remove Solvent under Reduced Pressure pooling->evaporation final_product Isolated Pure Product evaporation->final_product

Caption: Workflow for purification using preparative HPLC.

References

  • Heterocyclic Letters, Convenient and scalable synthesis of 2,5-dibromopyridine,
  • HELIX Chromatography, HPLC Methods for analysis of Pyridine,
  • Benchchem, Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
  • Benchchem, Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Google Patents, CN105061301A - Synthesis method of 2,5-dibromopyridine,
  • Wikipedia, tert-Butyloxycarbonyl protecting group,
  • ResearchGate, A Mild and Selective Method for the Cleavage of tert-Butyl Esters,
  • The Royal Society of Chemistry, A Simple, Tandem Approach to the Construction of Pyridine Deriv
  • Google Patents, CN110759858A - Synthesis method of 2, 5-dibromopyridine,
  • ResearchGate, A novel practical cleavage of tert-butyl esters and carbonates using fluorin
  • Wikipedia, Buchwald–Hartwig amin
  • ResearchGate, Pyridine and GC Capillary Column, is it safe?,
  • USGS Publications Warehouse, Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether,
  • Chem.Sci, Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine,
  • Chromatography Forum, Method for pyridine amine deriv
  • Google Patents, US2418977A - Production of bromopyridines,
  • Google Patents, US4291165A - Process for making 2-bromopyridine,
  • Bentham Science Publishers, Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction,
  • Oxford Academic, Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether,
  • ChemicalBook, 2,5-Dibromopyridine synthesis,
  • J&K Scientific LLC, BOC Protection and Deprotection,
  • Organic Chemistry Portal, Protective Groups,
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • ResearchGate, ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.,
  • Hebei Boze Chemical Co., Ltd., Tert-Butyloxycarbonyl Protecting Group,
  • Benchchem, Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine,
  • Wikipedia, Suzuki reaction,
  • Echemi, 2,5-Dibromopyridine synthesis,
  • Organic Chemistry Portal, Boc-Protected Amino Groups,
  • Organic Syntheses, 3-pyridylboronic acid,
  • Arkivoc, Mild alkaline hydrolysis of hindered esters in non-aqueous solution,
  • Google Patents, CN104130183A - Synthetic method for 3-bromopyridine,
  • PubMed Central, Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies,
  • HETEROCYCLES, SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P,
  • Organic Chemistry Portal, Suzuki Coupling,
  • Chemistry LibreTexts, Suzuki-Miyaura Coupling,
  • ChemicalBook, 3-Pyridyl bromide synthesis,

Sources

Technical Support Center: Overcoming Low Reactivity in Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] However, the unique electronic properties of pyridines, particularly their electron-deficient nature and the coordinating ability of the ring nitrogen, can present significant challenges, often leading to low reactivity and diminished yields.[2][3] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of Buchwald-Hartwig amination with bromopyridine substrates.

I. Understanding the Challenge: Why are Bromopyridines Difficult Substrates?

The primary hurdles in the Buchwald-Hartwig amination of bromopyridines stem from two key factors:

  • Electron-Deficient Ring System: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst. This can slow down a critical step in the catalytic cycle.[2][3]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the active catalyst and hindering its turnover.[2][3]

II. Troubleshooting Guide: A-Question-and-Answer Approach

My reaction with a bromopyridine is sluggish or has stalled completely. What are the most likely causes and how can I fix it?

Low or no conversion in the amination of bromopyridines is a common issue. A systematic approach to troubleshooting is essential.

1. Is Your Catalyst System Optimized for this Challenging Substrate?

The choice of ligand and palladium precursor is paramount for success with bromopyridines.[2][3]

  • The Ligand is Key: Standard phosphine ligands may not be sufficient. For bromopyridines, bulky, electron-rich phosphine ligands are often required.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while sterically discouraging the inhibitory coordination of the pyridine nitrogen.[2][3]

    • Recommended Ligands:

      • Biaryl Phosphines: Ligands like SPhos, RuPhos, and XPhos are excellent starting points.[2] Their steric bulk helps to create a coordinatively unsaturated palladium center, facilitating the reaction.

      • Ferrocene-Based Ligands: Josiphos-type ligands have also shown promise in the amination of heteroaryl halides.[4]

      • Bidentate Ligands: In some cases, bidentate ligands like BINAP or dppp can be effective, as they are less prone to displacement by the pyridine nitrogen.[1][4][5]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][6][7] Pre-catalysts ensure a more consistent generation of the active catalytic species.

2. Have You Selected the Right Base?

The base plays a critical role in the deprotonation of the amine and the overall efficiency of the reaction.[3] The choice of base is not a one-size-fits-all solution and can be highly dependent on the specific substrates and solvent.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and often effective strong base.[5][8] However, its high basicity can sometimes lead to side reactions, especially with sensitive functional groups.

  • Weaker Inorganic Bases: For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice.[2][8][9] Be prepared to use higher reaction temperatures or longer reaction times to achieve good conversion with these bases.

  • Soluble Organic Bases: The use of soluble organic bases like DBU is an emerging strategy, particularly when paired with specific ligands.[10]

3. Is Your Solvent System Appropriate?

The solvent must be anhydrous and capable of dissolving all reaction components.[3]

  • Common Solvents: Toluene and dioxane are frequently used and are good starting points.[3][8][11]

  • For Polar Substrates: If your bromopyridine or amine has poor solubility in non-polar solvents, consider using more polar aprotic solvents like THF or t-BuOH.[3][8]

  • Solvent Purity is Critical: Always use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst, and water can interfere with the reaction.[2]

I'm observing a significant amount of hydrodehalogenation (de-bromination) of my starting material. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction that competes with the desired amination.[2][8]

  • Ligand Choice Matters: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (forming the desired C-N bond) and β-hydride elimination (leading to hydrodehalogenation). Experimenting with different bulky, electron-rich ligands can often suppress this side reaction.[8]

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) can help to favor the desired amination pathway.

  • Temperature Optimization: While higher temperatures generally increase reaction rates, they can sometimes promote side reactions. If hydrodehalogenation is a major issue, try running the reaction at a lower temperature for a longer period.[3]

My reaction works for some bromopyridine isomers but not others. Why is there a difference in reactivity?

The position of the bromine atom on the pyridine ring significantly impacts its reactivity.

  • 2- and 4-Bromopyridines: These isomers are generally more reactive in nucleophilic aromatic substitution-type reactions due to the electronic activation provided by the ring nitrogen. In the context of Buchwald-Hartwig amination, this can sometimes translate to higher reactivity.

  • 3-Bromopyridines: These isomers can be particularly challenging due to the lack of direct electronic activation from the nitrogen atom.[2][3] For these substrates, careful optimization of the catalyst system and reaction conditions is often necessary.

III. Experimental Protocols and Data

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol provides a general starting point for your experiments. Optimization will likely be required for your specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-3.0 equivalents) to an oven-dried reaction vessel.

  • Reagent Addition: Add the bromopyridine (1.0 equivalent) to the vessel. Seal the vessel, and if not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the product by column chromatography.

Data Summary: Recommended Conditions for Different Bromopyridine Systems
Bromopyridine PositionRecommended Ligand(s)Recommended Base(s)Common Solvent(s)Temperature Range (°C)
2-BromopyridineRuPhos, dppp, XPhos[5][12]NaOtBu, LiHMDS[5]Toluene, THF[5]80-100
3-BromopyridineSPhos, RuPhos, XPhos[2]NaOtBu, K₃PO₄[2]Toluene, Dioxane[3]80-110
4-BromopyridineXantPhos, tBuBrettPhosNaOtBu, Cs₂CO₃Toluene, THF80-110

Note: This table provides general recommendations. The optimal conditions will vary depending on the specific amine coupling partner.

IV. Visualizing the Process: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of bromopyridines.

Buchwald_Hartwig_Troubleshooting start Low or No Conversion catalyst Optimize Catalyst System - Screen bulky, electron-rich ligands (SPhos, RuPhos, XPhos) - Use a pre-catalyst start->catalyst Is the catalyst appropriate? side_reactions Side Reactions Observed (e.g., Hydrodehalogenation) start->side_reactions Are side products the main issue? base Re-evaluate Base - Try a stronger base (NaOtBu) - If substrate is sensitive, try a weaker base (Cs2CO3, K3PO4) catalyst->base No Improvement success Successful Reaction catalyst->success Improvement solvent Check Solvent - Ensure anhydrous and degassed conditions - Consider a more polar solvent for solubility issues (THF, t-BuOH) base->solvent No Improvement base->success Improvement temp Adjust Temperature - Increase temperature for sluggish reactions - Decrease temperature if side reactions are prevalent solvent->temp No Improvement solvent->success Improvement temp->success Improvement ligand_side Modify Ligand - Screen different bulky ligands to disfavor side pathways side_reactions->ligand_side ligand_side->success Improvement temp_side Optimize Temperature - Lower temperature to increase selectivity ligand_side->temp_side No Improvement temp_side->success Improvement

Caption: A logical workflow for troubleshooting low conversion and side reactions.

V. Concluding Remarks

The Buchwald-Hartwig amination of bromopyridines, while challenging, is a powerful transformation that can be successfully achieved with careful consideration of the reaction parameters. By systematically evaluating and optimizing the choice of ligand, base, solvent, and temperature, researchers can overcome the inherent low reactivity of these substrates and achieve high yields of the desired aminopyridine products. This guide serves as a starting point for troubleshooting, and further exploration of the extensive literature in this field is highly encouraged for tackling specific and complex synthetic problems.

VI. References

  • BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. Retrieved from

  • BenchChem. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. Retrieved from

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from

  • Oldenhuis, N. J., et al. (2011). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. ACS Publications. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. ACS Publications. Retrieved from

  • Bruno, I. A., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Retrieved from

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from

  • Dorel, R. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Retrieved from

  • Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from

Sources

Technical Support Center: Strategies for Selective Mono-functionalization of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-functionalization of tert-Butyl 2,5-dibromopyridin-3-yl carbonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific substrate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Introduction: The Challenge of Selectivity

This compound is a versatile building block, but its selective functionalization presents a classic challenge in heterocyclic chemistry. The pyridine core, being electron-deficient, has a complex reactivity profile.[1][2] The two bromine atoms at the C2 and C5 positions offer two potential sites for reaction, and achieving mono-selectivity at either position requires a nuanced understanding of the interplay between electronic and steric effects.

The substituent at the C3 position, a tert-butyl carbonate group, is a critical factor influencing the regiochemical outcome. This group exerts both a steric and electronic effect that must be carefully considered when designing a synthetic strategy.

This guide will walk you through the common strategies for mono-functionalization, potential pitfalls, and how to troubleshoot them effectively.

Frequently Asked Questions (FAQs)

General Considerations

Q1: Which bromine is more reactive, the one at C2 or C5?

A1: In general, for 2,5-dihalopyridines, the C2 position is often more reactive in palladium-catalyzed cross-coupling reactions due to the influence of the nitrogen atom.[3] However, the C3-tert-butyl carbonate substituent in your substrate introduces significant steric hindrance around the C2 position. This steric bulk can dramatically alter the reactivity landscape, potentially favoring functionalization at the less hindered C5 position. The electronic effect of the carbonate group, being electron-withdrawing, will also influence the reactivity of both positions.

Q2: How stable is the tert-butyl carbonate protecting group to common reaction conditions?

A2: The tert-butyl carbonate group is generally stable to many cross-coupling conditions, particularly those that are run under neutral or mildly basic conditions. However, it is sensitive to strong acids and can be cleaved under certain strongly basic or high-temperature conditions.[4][5] For instance, prolonged heating with strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, could potentially lead to cleavage. It's crucial to monitor for deprotection, which would yield the corresponding 3-hydroxypyridine derivative.

Q3: I am observing a mixture of mono-functionalized products at both C2 and C5, along with di-functionalized product. How can I improve selectivity?

A3: Achieving high regioselectivity is the primary challenge. Here’s a decision-making workflow to enhance selectivity:

G cluster_strategies Reaction Strategies cluster_pd_params Troubleshooting Cross-Coupling cluster_mh_params Troubleshooting Metal-Halogen Exchange start Poor Selectivity Observed (Mixture of C2, C5, and di-substituted products) strategy Select Functionalization Strategy start->strategy pd_coupling Palladium-Catalyzed Cross-Coupling strategy->pd_coupling e.g., Suzuki, Sonogashira, Buchwald-Hartwig metal_halogen Metal-Halogen Exchange strategy->metal_halogen e.g., Lithiation, Grignard Formation ligand Optimize Ligand: - Bulky ligands (e.g., Buchwald type) may favor C5 by blocking C2. - Less bulky ligands might allow C2 reaction. pd_coupling->ligand reagent Choice of Reagent: - n-BuLi vs. t-BuLi vs. Grignard reagents can exhibit different selectivities. metal_halogen->reagent temp Lower Temperature: - May enhance selectivity by favoring the kinetically controlled product. ligand->temp base Screen Bases: - Weaker bases (e.g., K3PO4, Cs2CO3) are often milder and can improve selectivity. temp->base time Reduce Reaction Time: - Prevents formation of di-substituted product. base->time solvent Solvent Effects: - Coordinating solvents (e.g., THF) vs. non-coordinating (e.g., Toluene) can influence regioselectivity. reagent->solvent temp_mh Strict Temperature Control: - Crucial for preventing side reactions and isomerization of the organometallic intermediate. solvent->temp_mh

Caption: Decision tree for troubleshooting poor regioselectivity.

Troubleshooting Guides for Specific Reactions

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Issue 1: Low or No Reaction Conversion

  • Potential Cause A: Catalyst Inactivation. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[6]

    • Solution:

      • Use appropriate ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can promote the formation of a highly reactive palladium(0) species and mitigate catalyst poisoning.[6][7]

      • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.

  • Potential Cause B: Steric Hindrance. The tert-butyl carbonate group at C3, combined with a bulky coupling partner, can sterically hinder the approach to the C2 position.[6][8]

    • Solution:

      • Target the C5 position: This is often the more sterically accessible site.

      • Use highly active catalysts: Certain palladium pre-catalysts are designed for challenging, sterically hindered substrates.

      • Higher temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but monitor for decomposition and carbonate cleavage.

Issue 2: Poor Regioselectivity (Mixture of C2 and C5 isomers)

  • Potential Cause A: Competing Electronic and Steric Effects. The electronic preference for C2 functionalization may be closely balanced by the steric hindrance from the C3-substituent.

    • Solution:

      • Ligand Tuning: This is the most powerful tool for influencing regioselectivity.

        • To favor C5-functionalization , use very bulky ligands (e.g., XPhos, BrettPhos) that will preferentially block the more hindered C2 site.

        • To attempt C2-functionalization , a less sterically demanding ligand might be required, but this could lead to lower overall reactivity.

      • Temperature Control: Running the reaction at a lower temperature may favor the kinetically preferred product, potentially increasing the ratio of one isomer.

Issue 3: Cleavage of the tert-Butyl Carbonate Group

  • Potential Cause A: Harsh Basic Conditions. Strong bases, especially at elevated temperatures, can hydrolyze the carbonate.[5]

    • Solution:

      • Use weaker bases: Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of stronger bases like sodium or potassium tert-butoxide.

      • Lower reaction temperature: If possible, run the reaction at a lower temperature to minimize this side reaction.

      • Shorter reaction times: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

ParameterRecommendation for Low ConversionRecommendation for Poor SelectivityRecommendation to Prevent Deprotection
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[6][7]For C5: Use very bulky ligands. For C2: Use less bulky ligands.Use a catalyst system compatible with milder bases.
Base Ensure base is strong enough for the specific coupling (e.g., NaOtBu for Buchwald-Hartwig).Screen different bases (e.g., K₃PO₄, Cs₂CO₃).Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF).[5]
Temperature Increase temperature cautiously.Lower temperature to favor kinetic product.Use the lowest effective temperature.
Solvent Use anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).Solvent screening may influence selectivity.N/A
Metal-Halogen Exchange (Lithiation and Grignard Formation)

Issue 1: Lack of Regioselectivity in Metalation

  • Potential Cause A: Similar Reactivity of C-Br Bonds. The electronic differences between the C2-Br and C5-Br bonds may not be sufficient to drive selective metal-halogen exchange under a given set of conditions.

    • Solution:

      • Solvent choice is critical: Coordinating solvents like THF tend to favor lithiation at the 5-position of 2,5-dibromopyridine, while non-coordinating solvents like toluene can favor the 2-position.[9] The C3-carbonate group will likely influence this, making experimental verification necessary.

      • Reagent selection:

        • n-BuLi is a common choice, but its selectivity can be temperature and solvent-dependent.

        • t-BuLi is more reactive and may show different selectivity.

        • Grignard exchange reagents (e.g., i-PrMgCl·LiCl) can offer excellent chemoselectivity and may favor the C5 position.[10]

Issue 2: Decomposition or Ring Opening

  • Potential Cause A: Instability of the Organometallic Intermediate. Pyridyl anions, especially those with electron-withdrawing groups, can be unstable at higher temperatures.

    • Solution:

      • Maintain very low temperatures: These reactions must be carried out at low temperatures (typically -78 °C or even -100 °C) to ensure the stability of the generated organolithium or Grignard reagent.[11]

      • Rapid trapping: Add the electrophile quickly after the metal-halogen exchange is complete to minimize the lifetime of the potentially unstable intermediate.

Issue 3: Reaction with the Carbonate Group

  • Potential Cause: Nucleophilic Attack by the Organometallic Reagent. The highly nucleophilic organolithium or Grignard reagent could potentially attack the carbonyl of the tert-butyl carbonate.

    • Solution:

      • Use a hindered base/reagent: A more sterically hindered reagent might disfavor attack at the carbonate.

      • Inverse addition: Add the organometallic reagent slowly to a solution of the substrate to maintain a low concentration of the nucleophile.

      • Strict temperature control: Keep the temperature as low as possible to reduce the rate of this potential side reaction.

G start Initiate Metal-Halogen Exchange prepare Prepare Anhydrous, Inert Atmosphere (Argon or Nitrogen) start->prepare cool Cool to -78 °C or lower prepare->cool add_reagent Slowly add Organometallic Reagent (e.g., n-BuLi, i-PrMgCl·LiCl) cool->add_reagent stir Stir for a short duration (e.g., 15-30 min) add_reagent->stir add_electrophile Add Electrophile at -78 °C stir->add_electrophile warm Slowly warm to Room Temperature add_electrophile->warm quench Quench Reaction (e.g., with sat. NH4Cl) warm->quench workup Aqueous Workup and Extraction quench->workup

Caption: General workflow for metal-halogen exchange experiments.

Experimental Protocols

Protocol 1: Selective C5-Suzuki-Miyaura Coupling

This protocol is designed to favor functionalization at the sterically less hindered C5 position.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.3 equiv.), and a highly hindered ligand such as XPhos (4-6 mol%).

  • Catalyst Addition: Add a palladium source, such as Pd₂(dba)₃ (2 mol%) or an appropriate pre-catalyst.

  • Base and Solvent: Add a mild base such as powdered, anhydrous K₃PO₄ (3.0 equiv.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Selective C5-Lithiation and Electrophilic Quench

This protocol aims for selective metal-halogen exchange at the C5 position.

  • Reaction Setup: To an oven-dried, three-neck flask under a positive pressure of argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0-1.1 equiv., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 15-30 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • Zhang, C., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem., 72(9), 3606-7. [Link]

  • Shabani, S., et al. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. J Am Chem Soc., 130(40), 13285–13293. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Reddy, T., et al. (2006). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 47(40), 7161-7164. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). a–c) Challenges in catalyzing the Sonogashira coupling reaction with.... [Link]

  • Neumeyer, J. L., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-27. [Link]

  • Smith, A. B., et al. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 47(5), 1547-1558. [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis.
  • Li, B., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9098-9106. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Snieckus, V., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. The Journal of Organic Chemistry, 77(1), 447-458. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 16(8), 6463-6474. [Link]

  • Biju, A. T., et al. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (n.d.). REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • PubMed Central (PMC). (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Nature. (2020). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. [Link]

  • Arkivoc. (2007). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. [Link]

  • ResearchGate. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25).... [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • PubMed Central (PMC). (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • The Journal of Organic Chemistry. (1976). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. [Link]

  • University of Bristol. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of 4-halopyridines: Chemoselectivity, regioselectivity and application to synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • University of Freiburg. (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. [Link]

  • ACS Publications. (n.d.). Hydrolysis of Simple Aromatic Esters and Carbonates. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • PubMed. (n.d.). Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. [Link]

  • PubMed Central (PMC). (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Dihalogenated Pyridin-3-yl Carbonates: Bromo vs. Chloro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks.[1] Their prevalence in pharmaceuticals and bioactive molecules necessitates robust and predictable synthetic routes for their elaboration. Among the most versatile intermediates are dihalogenated pyridines, which offer two distinct reaction handles for sequential, regioselective functionalization. This guide provides an in-depth technical comparison of the reactivity of tert-Butyl 2,5-dibromopyridin-3-yl carbonate (a commercially available reagent) and its conceptual analog, 2,5-dichloropyridin-3-yl carbonate .

This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the underlying principles governing reactivity, explaining the causality behind experimental choices. We will dissect the performance of these two substrates in key synthetic transformations, supported by established chemical principles and representative experimental data, to empower chemists in making strategic decisions for complex molecule synthesis.

Part 1: Foundational Principles of Halopyridine Reactivity

The reactivity of a halopyridine is not monolithic; it is a nuanced interplay of the halogen's identity, its position on the ring, and the specific reaction class being employed. Understanding these core principles is paramount to predicting chemical behavior.

The Decisive Role of the Carbon-Halogen (C-X) Bond

In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis—the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond.[1][2] The energy required to cleave this bond directly dictates the substrate's reactivity. The C-Cl bond is significantly stronger than the C-Br bond, rendering chloro-substituted pyridines inherently less reactive than their bromo-counterparts in these transformations.[1][2]

BondBond Dissociation Energy (BDE)Implication for Cross-Coupling
C-Cl~339 kJ/mol[1]Slower oxidative addition; requires more active catalysts and/or harsher conditions.
C-Br~276 kJ/mol[1]Faster oxidative addition; reacts under milder conditions with a broader range of catalysts.
Electronic and Positional Effects

The pyridine nitrogen atom profoundly influences the electronic landscape of the ring, creating a non-uniform distribution of reactivity.

  • Inductive & Resonance Effects: Both chlorine and bromine are electron-withdrawing groups (EWGs) via induction, decreasing the overall electron density of the pyridine ring.[3]

  • Positional Activation in Cross-Coupling: The positions ortho to the nitrogen (C2 and C6) are generally more activated towards oxidative addition.[4] This suggests that for both our target molecules, the C2-X bond is the more likely site for initial reaction in a cross-coupling scenario.

  • Positional Activation in Nucleophilic Aromatic Substitution (SNAr): Conversely, for SNAr, the pyridine nitrogen can stabilize the negatively charged Meisenheimer intermediate when the nucleophile attacks the ortho (C2) or para (C4) positions.[5] The meta position (C5) lacks this stabilization and is significantly less reactive towards nucleophiles.[5]

Part 2: Comparative Reactivity in Key Transformations

The theoretical principles outlined above manifest as tangible differences in experimental outcomes. Here, we compare the expected reactivity of our bromo- and chloro-substituted substrates in two major classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

For reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), the difference in C-X bond strength is the dominant factor.[6]

This compound is expected to be the superior substrate.

  • High Reactivity: The weaker C-Br bonds will undergo oxidative addition more readily, allowing for reactions to proceed under milder temperatures and with less sophisticated catalytic systems.[1]

  • Regioselectivity: The C2-Br bond, being ortho to the ring nitrogen, is electronically more activated and will likely react preferentially, enabling selective mono-functionalization at this position while leaving the C5-Br bond intact for subsequent transformations.[4]

2,5-dichloropyridin-3-yl carbonate would present a greater synthetic challenge.

  • Lower Reactivity: The strong C-Cl bonds necessitate more forcing conditions. This often translates to higher reaction temperatures, longer reaction times, and the use of highly active (and often more expensive and air-sensitive) palladium catalysts featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][7]

  • Catalyst Selection is Critical: While challenging, advancements in catalyst technology have made the coupling of chloropyridines highly efficient. The key is the judicious selection of the appropriate catalytic system to overcome the high activation barrier of C-Cl bond cleavage.[1]

Representative Data: Suzuki-Miyaura Coupling of 2-Halopyridines

The following table summarizes representative data from literature for analogous systems, illustrating the typical conditions required for bromo- vs. chloro-pyridines.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O90>95%[8]
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene100~90%[1]
2,5-DichloropyridinePd(OAc)₂ / XPhosK₃PO₄t-AmylOH11085% (mono-arylation)[9]

This table presents data from analogous systems to illustrate general reactivity trends and should not be taken as direct results for the title compounds.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the narrative of reactivity is inverted. Here, the electronic activation provided by the pyridine nitrogen and the electronegativity of the halogen itself become the dominant factors, rather than bond strength.

2,5-dichloropyridin-3-yl carbonate is predicted to be more reactive, specifically at the C2 position.

  • Enhanced Electrophilicity: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the electron-deficient carbon atom.[5] Chlorine, being more electronegative than bromine, renders the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Positional Selectivity: The reaction will occur almost exclusively at the C2 position, as the pyridine nitrogen can effectively stabilize the resulting Meisenheimer intermediate through resonance. The C5 position, being meta, is electronically deactivated and will not react.[5]

This compound will be less reactive in SNAr.

  • Lower Electrophilicity: The C2 carbon is less electrophilic compared to its chlorinated counterpart, leading to a slower rate of nucleophilic attack.

  • Leaving Group Ability: While bromide is typically a better leaving group than chloride in SN2 reactions, this is less critical in SNAr where the initial attack is often rate-limiting.[5]

Part 3: Experimental Protocols & Workflows

To translate theory into practice, we provide generalized, self-validating protocols for a Suzuki-Miyaura cross-coupling reaction. The key distinction lies in the choice of catalyst and conditions, which is a direct consequence of the C-X bond energy disparity.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Higher Reactivity)

Objective: To selectively couple an arylboronic acid at the C2 position under standard conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvents, typically a mixture of Toluene and Water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-5-bromo product.

Protocol 2: Suzuki-Miyaura Coupling of 2,5-dichloropyridin-3-yl carbonate (Lower Reactivity)

Objective: To couple an arylboronic acid at the C2 position using a highly active catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dichloropyridin-3-yl carbonate (1.0 eq), the arylboronic acid (1.2 eq), and a stronger base such as potassium phosphate (K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate [Pd(OAc)₂] (0.05 eq) and a specialized, electron-rich ligand such as SPhos or XPhos (0.10 eq). Causality: These bulky, electron-rich ligands promote the difficult oxidative addition to the C-Cl bond.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed, anhydrous, high-boiling point solvent such as t-Amyl alcohol or Dioxane.

  • Reaction: Heat the mixture to a higher temperature, typically 110-120 °C, with vigorous stirring. Monitor the reaction progress.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography to yield the 2-aryl-5-chloro product.

Part 4: Visualized Mechanisms and Workflows

Diagrams provide a clear visual language for complex chemical processes.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Rate-Determining Step (C-X Bond Cleavage) PdII R¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X (Halopyridine) RX->OxiAdd Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans Borate X-B(OR)₂

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the critical C-X bond cleavage during oxidative addition.

Caption: A generalized experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.

Summary & Outlook

The choice between using a dibrominated or a dichlorinated pyridine precursor is a strategic decision that hinges on the desired synthetic outcome and the reaction type.

FeatureThis compound2,5-dichloropyridin-3-yl carbonate
Cross-Coupling Reactivity High. Reacts under mild conditions.Low. Requires forcing conditions and specialized catalysts.
SNAr Reactivity (at C2) Moderate. High. More electrophilic C2 carbon facilitates nucleophilic attack.
Regioselectivity Excellent potential for selective mono-functionalization via cross-coupling.Excellent potential for selective mono-functionalization via SNAr.
Primary Advantage Versatility and ease of use in cross-coupling.Higher reactivity in SNAr; potentially lower cost of starting materials.

For drug development professionals, the dibromo derivative offers greater flexibility and predictability for building molecular complexity via iterative cross-coupling reactions. However, if the synthetic route calls for an early-stage nucleophilic substitution at the C2 position, the dichloro analog would be the substrate of choice. This guide illuminates the critical, yet often counter-intuitive, principles of halopyridine reactivity, enabling more informed and efficient synthetic planning.

References

  • Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Source: MDPI. URL: [Link]

  • Title: Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Source: diva-portal.org. URL: [Link]

  • Title: Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Source: ACS Publications. URL: [Link]

  • Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: RSC Publishing. URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids. Source: ResearchGate. URL: [Link]

Sources

A Comparative Guide to Hydroxyl Protection on Pyridine Scaffolds: The Role of tert-Butyl Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry and organic synthesis, the pyridine ring stands as a cornerstone motif. Its prevalence in pharmaceuticals and agrochemicals often necessitates multi-step synthetic sequences where precise control over reactive functional groups is paramount. Among these, the hydroxyl group (-OH) presents a particular challenge due to its dual nature as a nucleophile and a weak acid. Protecting this group is often not just a matter of convenience but a prerequisite for success.

This guide provides an in-depth comparison of hydroxyl protecting groups for pyridine-containing molecules, with a special focus on the utility and performance of the tert-butyl carbonate (t-Boc) group. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to aid researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

The Challenge: Protecting the Pyridyl Hydroxyl Group

Hydroxyl groups can interfere with a wide array of chemical transformations, including those involving strong bases, organometallics, and various coupling reactions.[1] Their protection is achieved by converting them into a less reactive derivative, which must be stable to the desired reaction conditions and yet readily removable under specific, mild conditions to regenerate the original hydroxyl group.[2][3] The ideal protecting group should be easy to introduce and remove in high yield, introduce minimal steric hindrance, and be orthogonal to other protecting groups present in the molecule.[2][4][5]

The tert-Butyl Carbonate (Boc) Protecting Group: A Detailed Profile

While widely recognized for amine protection, the tert-butoxycarbonyl (Boc) group, when attached to an oxygen atom, forms a tert-butyl carbonate. This group has emerged as a valuable tool for hydroxyl protection.

Protection Mechanism: The introduction of the Boc group onto a hydroxylated pyridine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[6][7] The reaction is catalyzed by a nucleophilic base, with 4-(dimethylamino)pyridine (DMAP) being particularly effective due to its "super acylation catalyst" properties.[8][9]

Deprotection Mechanism: The key feature of the Boc group is its lability under acidic conditions.[6][10] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbonate.[10][11] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. The resulting carbamic acid spontaneously decarboxylates to regenerate the free hydroxyl group, yielding only gaseous byproducts.[10]

Workflow for Boc Protection and Deprotection

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection Py_OH Pyridine-OH Reagents_P (Boc)₂O, DMAP DCM, rt Py_OH->Reagents_P Protection Py_OBoc Pyridine-O-Boc Reagents_P->Py_OBoc Reagents_D TFA / DCM or HCl / Dioxane Py_OBoc->Reagents_D Deprotection Py_OH_regen Pyridine-OH Reagents_D->Py_OH_regen Byproducts CO₂ (g) + Isobutylene (g) Reagents_D->Byproducts

Caption: General workflow for the protection of a hydroxyl group as a tert-butyl carbonate and its subsequent acid-catalyzed deprotection.

Comparative Analysis with Alternative Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to selectively remove one protecting group in the presence of others.[4] Let's compare the tert-butyl carbonate to other commonly employed hydroxyl protecting groups in the context of pyridine chemistry.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are among the most popular hydroxyl protecting groups due to their ease of installation and tunable stability.[12][13]

  • Protection: Achieved by reacting the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a base like imidazole or 2,6-lutidine.[14][15]

  • Deprotection: Classically removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), leveraging the exceptionally high strength of the silicon-fluoride bond.[14] They are also labile to acidic conditions.[13]

  • Comparison to Boc: Silyl ethers offer a key orthogonal deprotection pathway (fluoride-mediated) that leaves the acid-labile Boc group intact. However, the stability of silyl ethers to acid is generally lower than that of Boc, and careful selection is required if acidic steps are planned. The steric bulk of the silyl group can be varied (e.g., TBDMS vs. the more robust triisopropylsilyl, TIPS) to tune stability and achieve selective protection of less hindered hydroxyls.[16]

Benzyl Ethers (Bn)

The benzyl group is renowned for its exceptional stability.

  • Protection: Typically installed under basic conditions using a benzyl halide (e.g., benzyl bromide, BnBr) and a strong base like sodium hydride (NaH).[17][18]

  • Deprotection: Removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[17][19]

  • Comparison to Boc: The Bn group is stable to both the acidic conditions used to remove Boc and the basic conditions that might cleave ester groups, making it an excellent orthogonal partner.[19] However, the deprotection conditions (hydrogenolysis) are reductive and will not be compatible with reducible functional groups like alkenes, alkynes, or nitro groups.[19]

Acetate Esters (Ac)

Acetates are a classic and economical choice for hydroxyl protection.

  • Protection: Easily formed using acetic anhydride or acetyl chloride with a base, often pyridine itself or DMAP.[20][21]

  • Deprotection: Readily cleaved under basic conditions (saponification), for example, with potassium carbonate in methanol.[20][21]

  • Comparison to Boc: The acetate group is stable to the acidic conditions used for Boc cleavage, providing a valuable orthogonal set.[20] Conversely, the Boc group is stable to the basic conditions used for acetate removal.[22] This acid/base orthogonality is a cornerstone of many complex syntheses.

Data Summary: Stability and Orthogonality

The following table summarizes the stability of these protecting groups under common reaction conditions, highlighting their orthogonal relationships.

Protecting GroupAbbreviationStable to Strong Acid (e.g., TFA)Stable to Base (e.g., K₂CO₃/MeOH)Stable to Hydrogenolysis (H₂/Pd-C)Stable to Fluoride (e.g., TBAF)Primary Deprotection Method
tert-Butyl Carbonate -O-Boc No Yes Yes Yes Acid (TFA, HCl)
tert-Butyldimethylsilyl Ether-O-TBDMSNoYesYesNo Fluoride (TBAF) / Acid
Benzyl Ether-O-BnYes Yes No Yes Hydrogenolysis
Acetate Ester-O-AcYes No Yes Yes Base (Hydrolysis)

Table 1: Comparative stability of common hydroxyl protecting groups.

Orthogonal Deprotection Strategies

The ability to selectively deprotect one hydroxyl group in the presence of another is crucial for synthesizing complex, multifunctionalized pyridines.

Orthogonality MultiProtected Py-(OR¹)(OR²)(OR³) R¹ = Boc R² = Bn R³ = Ac Deprotect_Boc Py-(OH)(OR²)(OR³) MultiProtected->Deprotect_Boc  TFA / DCM   (Acid) Deprotect_Bn Py-(OR¹)(OH)(OR³) MultiProtected->Deprotect_Bn  H₂, Pd/C   (Hydrogenolysis) Deprotect_Ac Py-(OR¹)(OR²)(OH) MultiProtected->Deprotect_Ac  K₂CO₃ / MeOH   (Base)

Caption: Orthogonal deprotection of a multi-protected pyridine, where Boc, Benzyl, and Acetate groups can be removed selectively.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate.

Protocol 1: Protection of 3-Hydroxypyridine with (Boc)₂O

Rationale: DMAP is used as a nucleophilic catalyst to activate the (Boc)₂O, while DCM serves as an inert solvent. The reaction is typically clean and proceeds at room temperature.

Materials:

  • 3-Hydroxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Stir the solution at room temperature and add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Deprotection of tert-Butyl 3-Pyridyl Carbonate

Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group. It is used in excess with DCM as a co-solvent. The volatile byproducts are easily removed upon workup.

Materials:

  • tert-Butyl 3-pyridyl carbonate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the tert-butyl 3-pyridyl carbonate (1.0 eq) in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases. This step neutralizes the excess acid and should be performed with caution.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 3-hydroxypyridine.

Conclusion and Expert Recommendations

The tert-butyl carbonate group is a highly valuable addition to the synthetic chemist's toolbox for the protection of hydroxyl groups on pyridine rings. Its primary strength lies in its predictable and clean deprotection under acidic conditions, offering a robust orthogonal handle when paired with base-labile (e.g., acetate) or hydrogenolysis-labile (e.g., benzyl) protecting groups.

Key considerations for selection:

  • Choose tert-butyl carbonate when subsequent steps involve basic, reductive, or nucleophilic reagents and an acid-mediated deprotection is desired at a later stage.

  • Choose a silyl ether (like TBDMS) when a non-acidic, fluoride-based deprotection is required for orthogonality with other acid-sensitive groups.

  • Choose a benzyl ether for maximum stability when the synthetic route is long and arduous, provided no reducible functional groups are present or can be introduced after its removal.

  • Choose an acetate ester for an economical and acid-stable option when orthogonality to base-sensitive groups is the primary concern.

Ultimately, the most effective protection strategy is one that is planned from the outset, considering all transformations in the synthetic sequence. By understanding the distinct stability profiles and deprotection mechanisms of groups like tert-butyl carbonate, researchers can navigate the complexities of pyridine chemistry with greater confidence and efficiency.

References
  • Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. link

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 15, 2026, from link

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Retrieved January 15, 2026, from link

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 15, 2026, from link

  • Mukaiyama, T., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 45. link

  • BenchChem. (2025). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. link

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. link

  • Wikipedia. (n.d.). Protecting group. Retrieved January 15, 2026, from link

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 15, 2026, from link

  • Douglas, C. J., et al. (2016). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 18(15), 3546–3549. link

  • Rêgo de Souza, F., et al. (2017). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Current Protocols in Nucleic Acid Chemistry, 68, 2.20.1–2.20.25. link

  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Department of Chemistry. Retrieved January 15, 2026, from link

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. link

  • Carey & Sundberg. (n.d.). PROTECTING GROUPS. Chapter 13.1. link

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. link

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved January 15, 2026, from link

  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved January 15, 2026, from link

  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved January 15, 2026, from link

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved January 15, 2026, from link

  • Angeletti, R. H., et al. (1995). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites. International Journal of Peptide and Protein Research, 45(2), 173–179. link

  • Organic Chemistry Portal. (n.d.). Acetic acid esters. Retrieved January 15, 2026, from link

  • Organic Chemistry Data. (n.d.). TBS Protection - Common Conditions. Retrieved January 15, 2026, from link

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. link

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 15, 2026, from link

  • Gelest. (n.d.). Silyl Groups. Technical Library. link

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved January 15, 2026, from link

  • Sigma-Aldrich. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 15, 2026, from link

  • Hebei Boze Chemical Co., Ltd. (n.d.). tert-Butyloxycarbonyl Protecting Group. Retrieved January 15, 2026, from link

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. link

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 15, 2026, from link

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 15, 2026, from link

  • Highfine Biotech. (2021, December 29). Application of Boc-anhydride. Suzhou Highfine Biotech. link

  • Toda, Y., & Suga, H. (2019). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. Organic Letters, 21(15), 6014–6018. link

  • ChemicalBook. (2023, April 14). Di-tert-butyl dicarbonate: Application, synthesis and toxicity. link

  • Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech. link

  • Der Pharma Chemica. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. 8(19), 127-136. link

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 15, 2026, from link

  • Huateng Pharma. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. link

Sources

A Roadmap for Unlocking the Therapeutic Potential of tert-Butyl 2,5-dibromopyridin-3-yl carbonate Derivatives: A Guide to Synthesis and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a variety of biological interactions.[1] This guide focuses on a particularly promising, yet underexplored, starting material: tert-Butyl 2,5-dibromopyridin-3-yl carbonate . Its di-bromo substitution offers two reactive handles for combinatorial derivatization, while the protected hydroxyl group provides a point for further modification, making it an ideal scaffold for generating diverse compound libraries with the potential for significant biological activity.

This document provides a comprehensive roadmap for the synthesis and biological screening of novel compounds derived from this versatile scaffold. We will explore efficient synthetic strategies to create a library of derivatives and present detailed, field-proven protocols for their evaluation in key therapeutic areas, including oncology and infectious diseases. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing the necessary framework for a robust and logical drug discovery workflow.

Synthetic Pathways: From Scaffold to a Diverse Compound Library

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms and the latent reactivity of the protected hydroxyl group. The primary strategies for derivatization involve well-established and highly versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

These reactions allow for the introduction of a wide array of substituents at the 2- and 5-positions of the pyridine ring, which is crucial for exploring the structure-activity relationship (SAR) of the resulting compounds. The choice of catalyst, ligand, and reaction conditions can be tailored to control the selectivity of the reaction, allowing for either mono- or di-substitution.

Below is a proposed synthetic workflow for the generation of a diverse library of derivatives from the starting scaffold.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base) start->suzuki Selective mono- or di-substitution buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines, Pd Catalyst, Base) start->buchwald Selective mono- or di-substitution mono_suzuki Mono-arylated/heteroarylated derivatives suzuki->mono_suzuki di_suzuki Di-arylated/heteroarylated derivatives suzuki->di_suzuki mono_buchwald Mono-aminated derivatives buchwald->mono_buchwald di_buchwald Di-aminated derivatives buchwald->di_buchwald deprotection Deprotection (e.g., TFA) mono_suzuki->deprotection di_suzuki->deprotection mono_buchwald->deprotection di_buchwald->deprotection hydroxypyridines 3-Hydroxypyridine derivatives deprotection->hydroxypyridines further_functionalization Further Functionalization (e.g., Etherification, Esterification) hydroxypyridines->further_functionalization final_compounds Final Compound Library further_functionalization->final_compounds

Caption: Synthetic workflow for the derivatization of this compound.

Proposed Biological Screening Assays: A Multi-pronged Approach

Given the broad spectrum of biological activities associated with pyridine derivatives, a multi-pronged screening approach is recommended to maximize the chances of identifying lead compounds.[2] The following protocols for antimicrobial, anticancer (cytotoxicity), and kinase inhibition assays provide a robust framework for the initial biological evaluation of the synthesized compound library.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[3] This assay is essential for identifying compounds with potential as novel antibiotics.

Experimental Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic, e.g., ciprofloxacin) and a negative control (broth with inoculum only).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

G start Start: Prepare microbial inoculum (0.5 McFarland) dilution Perform serial dilutions of test compounds in a 96-well plate start->dilution inoculation Inoculate wells with the diluted microbial suspension dilution->inoculation incubation Incubate at 37°C for 16-24 hours inoculation->incubation readout Visually inspect for turbidity to determine the Minimum Inhibitory Concentration (MIC) incubation->readout

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

Anticancer Screening: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] It is a widely used method for the initial screening of potential anticancer compounds.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., from 100 µM to 0.1 µM).

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed cancer cells in a 96-well plate treatment Treat cells with serial dilutions of test compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent and incubate for 3-4 hours incubation->mtt_addition solubilization Add solubilization solution to dissolve formazan crystals mtt_addition->solubilization readout Measure absorbance at 570 nm to determine cell viability and IC₅₀ solubilization->readout

Caption: Workflow for the MTT Cytotoxicity Assay.

Kinase Inhibition Assay

Many pyridine-containing compounds have been identified as kinase inhibitors, a critical class of anticancer drugs.[6] An in vitro kinase assay can be used to screen the synthesized derivatives for their ability to inhibit the activity of a specific kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF).

Experimental Protocol (General):

  • Assay Setup:

    • In a 96-well plate, add the kinase enzyme, a suitable buffer, and the test compound at various concentrations.

    • Include a positive control (a known inhibitor of the kinase) and a negative control (no inhibitor).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • The method for detecting kinase activity will depend on the specific assay format. Common methods include:

      • Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

      • Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_0 Kinase Reaction cluster_1 Detection kinase Kinase product Phosphorylated Substrate + ADP kinase->product atp ATP atp->product substrate Substrate substrate->product inhibitor Test Compound (Inhibitor) inhibitor->kinase detection Measure remaining ATP (Luminescence) or phosphorylated product (Fluorescence/Radiometry) product->detection

Caption: Principle of an in vitro kinase inhibition assay.

Hypothetical Comparative Analysis and Data Presentation

To effectively compare the biological activities of the newly synthesized derivatives and to draw meaningful structure-activity relationships, the experimental data should be organized in a clear and concise tabular format. The following tables provide templates for presenting the results from the proposed screening assays.

Table 1: Hypothetical Antimicrobial Activity of 2,5-disubstituted Pyridine Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Scaffold BrBr>128>128
Derivative 1a PhenylBr64>128
Derivative 1b 4-FluorophenylBr32128
Derivative 2a PhenylPhenyl1664
Derivative 3a MorpholinoBr832
Ciprofloxacin --10.5

Table 2: Hypothetical Cytotoxicity of 2,5-disubstituted Pyridine Derivatives against Cancer Cell Lines

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Parent Scaffold BrBr>100>100
Derivative 1a PhenylBr50.275.8
Derivative 1b 4-FluorophenylBr25.142.3
Derivative 2a PhenylPhenyl10.515.7
Derivative 3a MorpholinoBr5.28.9
Doxorubicin --0.81.2

Table 3: Hypothetical Kinase Inhibitory Activity of 2,5-disubstituted Pyridine Derivatives

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) vs. EGFR Kinase
Parent Scaffold BrBr>10,000
Derivative 1a PhenylBr5,200
Derivative 1b 4-FluorophenylBr1,500
Derivative 2a PhenylPhenyl500
Derivative 3a MorpholinoBr85
Gefitinib --25

Alternative Scaffolds for Comparative Context

The biological activities of the novel derivatives from this compound should be interpreted in the context of other well-established heterocyclic scaffolds in drug discovery. A comparative analysis against compounds based on scaffolds such as quinolines , indoles , and pyrimidines would provide valuable insights into the relative potency and potential advantages of this new class of compounds. These alternative scaffolds are also prevalent in approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.

Conclusion

This compound represents a highly versatile and promising starting material for the generation of novel, biologically active compounds. The synthetic pathways outlined in this guide, based on robust and well-established cross-coupling methodologies, provide a clear route to a diverse library of derivatives. The detailed protocols for antimicrobial, cytotoxic, and kinase inhibition screening offer a solid foundation for the biological evaluation of these new chemical entities. By systematically applying this roadmap, researchers can efficiently explore the therapeutic potential of this scaffold and contribute to the discovery of new lead compounds for the treatment of cancer and infectious diseases.

References

  • [Reference to a review on the synthesis and biological activity of pyridine deriv
  • [Reference to a standardized protocol for broth microdilution, e.g.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • [Reference to a detailed MTT assay protocol from a reputable source like a major supplier or a methods journal]
  • [Reference to a review on pyridine-based kinase inhibitors]
  • [Reference to a paper describing Suzuki-Miyaura coupling on di-substituted pyridines]
  • [Reference to a paper describing Buchwald-Hartwig amin
  • [Reference to a general review on the importance of heterocyclic scaffolds in medicinal chemistry]
  • [Additional relevant references]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling Reactions with 2,5-Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Disubstituted Pyridines

The 2,5-disubstituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous FDA-approved pharmaceuticals and advanced organic materials underscores the critical need for efficient and selective synthetic methodologies. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds on the pyridine core.[1] However, the 2,5-dibromopyridine substrate presents a unique and compelling challenge: regioselectivity.

The pyridine nitrogen atom exerts a strong electron-withdrawing influence, rendering the C2 (α-position) and C6 (α'-position) carbons electrophilic. Consequently, in cross-coupling reactions, the C2-Br bond is generally more susceptible to oxidative addition to the palladium center than the C5-Br bond.[2] This inherent electronic bias makes the selective functionalization at either position a non-trivial pursuit, demanding careful optimization of the catalytic system. This guide provides a comparative analysis of leading palladium catalyst systems for the most prevalent cross-coupling reactions, offering field-proven insights and actionable protocols for researchers navigating this chemistry.

The Catalytic Cycle: A Unifying Mechanistic Framework

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this fundamental pathway is crucial for rational catalyst selection and troubleshooting.

Catalytic_Cycle Figure 1: Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_Complex LₙPd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) TM_Complex LₙPd(II)(Ar)(R) (Transmetalation Product) OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product Regen Base

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., a C-Br bond of 2,5-dibromopyridine) to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki, etc.) or Coordination/Insertion (for Heck, etc.): The second coupling partner replaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. Electron-rich, bulky ligands are known to accelerate this step.[3]

Comparative Analysis of Palladium Catalysts

The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, dictates the catalyst's reactivity, stability, and selectivity.[4]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction, coupling an organoboron reagent with a halide, is a workhorse of C-C bond formation. For 2,5-dibromopyridine, achieving mono-selectivity is the primary objective.

Catalyst SystemTypical ConditionsPerformance Insights & Causality
Pd(PPh₃)₄ K₂CO₃ or K₃PO₄, Toluene/Dioxane/H₂O, 80-100 °CA classic, reliable "shake-and-bake" catalyst. However, it often requires higher catalyst loadings (1-5 mol%) and can suffer from phosphine dissociation, leading to palladium black formation. Its relatively small cone angle is less effective at promoting reductive elimination compared to modern ligands.
PdCl₂(dppf) Na₂CO₃ or K₃PO₄, DME or Dioxane, 80-100 °CThe dppf ligand's wide bite angle stabilizes the palladium center, preventing catalyst decomposition. It is highly effective for a broad range of substrates and is a go-to catalyst for initial screening. It often provides good yields for heteroaromatic couplings.[5]
Pd(OAc)₂ / SPhos or XPhos K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-120 °CState-of-the-art for challenging couplings. These bulky, electron-rich biarylphosphine ligands (see Figure 2) dramatically accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[3][4] This allows for lower catalyst loadings and reactions with less reactive coupling partners. For dibromopyridines, these systems offer the best chance for high yields and controlled selectivity.
Supported Pd/C K₂CO₃, EtOH/H₂O, 50-80 °CA heterogeneous option offering easier product purification and catalyst recycling.[6] However, catalysis often proceeds via leached palladium species in solution, which can re-deposit on the support.[7] Activity can be lower than homogeneous systems, requiring longer reaction times or higher temperatures.

digraph "Buchwald_Ligands" {
graph [fontname="Arial", label="Figure 2: Core Structure of Buchwald-Type Biarylphosphine Ligands", labelloc=b, labeljust=c, fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

structure [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/gYj3xQk.png"SCALE="TRUE"/>TD>TR><TR><TD>Bulky biaryl backbone creates a sterically demanding pocket around the Pd center.TD>TR>TABLE>>]; }

Caption: Core structure of bulky biarylphosphine ligands (e.g., XPhos, SPhos).

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing arylamines, crucial structures in pharmaceuticals. The choice of base is as critical as the ligand.[8][9]

Catalyst SystemTypical ConditionsPerformance Insights & Causality
Pd₂(dba)₃ / BINAP NaOt-Bu, Toluene, 100 °CAn early generation catalyst system. The bidentate BINAP ligand is effective but can be limited in scope. Strong bases like sodium tert-butoxide are required, which can limit functional group tolerance.[10]
Pd(OAc)₂ / XPhos or RuPhos NaOt-Bu or K₃PO₄, Toluene or Dioxane, 100-120 °CThe gold standard for modern C-N coupling.[11] The bulky monophosphine ligands create a more open coordination sphere at the palladium center, facilitating the coupling of sterically hindered amines and aryl halides. Their electron-rich nature promotes the difficult C-N reductive elimination.[3]
[Pd(cinnamyl)Cl]₂ / cataCXium® A K₃PO₄ or Cs₂CO₃, t-BuOH or Dioxane, 80-110 °CThese di-adamantylalkylphosphine ligands are highly effective and air-stable. They are particularly useful for coupling primary amines and can be more cost-effective than some biarylphosphine ligands.
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemTypical ConditionsPerformance Insights & Causality
Pd(PPh₃)₂Cl₂ / CuI Et₃N or i-Pr₂NH (serves as base and solvent), RT to 60 °CThe classic and still widely used method. It is often high-yielding and proceeds under mild conditions.[12] A key drawback is the potential for alkyne homocoupling (Glaser coupling) promoted by the copper co-catalyst.[13]
Pd(OAc)₂ / PPh₃ / CuI Et₃N, DMF, 100 °CAn effective system for substrates like aminobromopyridines, providing excellent yields.[14][15] The higher temperature may be necessary for less reactive bromides.
Copper-Free: Pd(OAc)₂ / XPhos Cs₂CO₃, Acetonitrile or THF, 60-100 °CEliminates the issue of Glaser homocoupling. The powerful Buchwald-type ligands are capable of facilitating the catalytic cycle without copper, expanding the reaction's substrate scope and simplifying purification.
Heck Coupling (C-C Bond Formation)

The Heck reaction couples an alkene with an aryl halide. A notable challenge with 2,5-dibromopyridine is a side reaction where dimerization to 5,5′-dibromo-2,2′-bipyridine can occur, followed by a subsequent twofold Heck reaction.[16]

Catalyst SystemTypical ConditionsPerformance Insights & Causality
Pd(OAc)₂ / P(o-tolyl)₃ Et₃N or K₂CO₃, DMF or NMP, 100-140 °CA traditional system for the Heck reaction. The phosphine ligand is moderately bulky and helps stabilize the active catalyst at the high temperatures often required.
PdCl₂(PPh₃)₂ K₂CO₃, NMP, 100 °CA simple and effective pre-catalyst. The active Pd(0) species is generated in situ. This system is suitable for activated aryl bromides.[17]
Pd-NHC Complexes K₂CO₃, DMF/H₂O, 80-120 °CN-Heterocyclic Carbene (NHC) ligands form very strong bonds with palladium, creating highly stable and active catalysts.[18] This thermal stability is advantageous for Heck reactions that require elevated temperatures, preventing catalyst decomposition and leading to high turnover numbers.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for optimization. Causality Note: All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species and phosphine ligands, which would deactivate the catalyst.

Protocol 1: Selective Mono-Suzuki Coupling at the C2 Position

Objective: To selectively couple an arylboronic acid at the more reactive C2 position of 2,5-dibromopyridine.

Materials:

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂

  • Substrate: 2,5-Dibromopyridine

  • Coupling Partner: Phenylboronic acid

  • Base: Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Equipment: Schlenk flask, magnetic stirrer, condenser, inert gas line.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and Na₂CO₃ (3.0 eq).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.03 eq, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The solvent is degassed by bubbling argon through it for 20-30 minutes. This removes dissolved oxygen which can damage the catalyst.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates progress.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mono-Sonogashira Coupling

Objective: To couple a terminal alkyne with 2,5-dibromopyridine using a classic copper co-catalyzed system.

Materials:

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃)

  • Co-catalyst: Copper(I) Iodide (CuI)

  • Substrate: 2,5-Dibromopyridine

  • Coupling Partner: Phenylacetylene

  • Base/Solvent: Triethylamine (Et₃N)

  • Equipment: Schlenk flask, magnetic stirrer, inert gas line.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%), PPh₃ (0.06 eq, 6 mol%), and CuI (0.03 eq, 3 mol%).

  • Inert Atmosphere: Seal the flask, and purge with argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of argon, add 2,5-dibromopyridine (1.0 eq) followed by degassed triethylamine. Stir for 10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution (to remove copper salts), then water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of 2,5-dibromopyridines via palladium-catalyzed cross-coupling is a highly achievable yet nuanced task. For Suzuki and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos offer superior performance, enabling lower catalyst loadings and broader substrate scope. For Sonogashira couplings, classic Pd/CuI systems remain highly effective, though copper-free alternatives are gaining traction to avoid side reactions. The Heck reaction remains viable, but chemists must be vigilant for potential dimerization pathways. By understanding the underlying mechanistic principles and the specific roles of ligands and reagents, researchers can confidently select the optimal catalytic system to efficiently construct valuable 2,5-disubstituted pyridine derivatives.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Rayadurgam, J., Sana, S., et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. ResearchGate.
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Fors, B. P., & Buchwald, S. L. (2010).
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Rayadurgam, J., et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Online] Available at: [Link]

  • Ali, A., et al. (2018). Palladium(0)
  • Corbet, J-P., & Mignani, G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
  • A comparative study of different catalysts for Buchwald-Hartwig amination of 3,5-Dibromobenzene-1,2-diamine. Benchchem.

Sources

A Senior Application Scientist's Guide to Assessing Base Efficiency in Suzuki Couplings of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Within the pharmaceutical industry, the synthesis of substituted pyridines is a constant focus, as this heterocycle is a key structural motif in a vast number of therapeutic agents. The choice of a bromopyridine as a coupling partner is common, yet presents unique challenges due to the electron-deficient nature of the pyridine ring, which can affect catalyst activity and reaction outcomes.[2][3]

A critical, yet sometimes overlooked, parameter in the optimization of these reactions is the choice of base. The base is not merely a passive component; it plays a multifaceted and indispensable role in the catalytic cycle.[4] This guide provides an in-depth comparison of different bases for the Suzuki coupling of bromopyridines, grounded in mechanistic understanding and supported by experimental data, to empower researchers to make informed decisions for their synthetic campaigns.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction involves a palladium catalyst cycling through several key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is crucial for the transmetalation step, which is often rate-determining.[4] Its primary functions are:

  • Activation of the Organoboron Species: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[6][7] This increases the electron density on the boron atom, facilitating the transfer of the organic group to the palladium center.[7]

  • Facilitation of Ligand Exchange: In some proposed pathways, the base can also interact with the palladium complex, displacing the halide and forming a palladium-hydroxide or -alkoxide species. This intermediate is believed to be more susceptible to transmetalation with the organoboron reagent.[8][9]

The selection of an inappropriate base can lead to sluggish reactions, low yields, and the formation of undesired byproducts, such as those arising from protodeboronation.[10]

Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the essential activation of the boronic acid by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step.

Comparative Analysis of Common Bases for Bromopyridine Couplings

The choice of base is intimately linked to the solvent, catalyst, and the specific nature of the bromopyridine and boronic acid. We will compare three major classes of inorganic bases: carbonates, phosphates, and fluorides.

Carbonate Bases (Na₂CO₃, K₂CO₃, Cs₂CO₃)

Carbonates are perhaps the most widely used bases in Suzuki couplings due to their moderate basicity, low cost, and good performance across a range of substrates.[11]

  • Sodium Carbonate (Na₂CO₃): Often a reliable and cost-effective starting point for optimization. It is typically used in aqueous solvent mixtures (e.g., toluene/water, dioxane/water).[12] For many standard couplings, Na₂CO₃ provides excellent yields.[13]

  • Potassium Carbonate (K₂CO₃): Similar in efficacy to Na₂CO₃, K₂CO₃ is another workhorse base.[4] Its solubility profile can sometimes offer advantages over sodium carbonate in certain solvent systems.[11]

  • Cesium Carbonate (Cs₂CO₃): Frequently provides superior yields, especially with challenging substrates like electron-deficient or sterically hindered bromopyridines.[11] The "cesium effect" is often attributed to its higher solubility in organic solvents and the larger, more polarizable Cs⁺ cation, which may play a role in stabilizing intermediates or preventing catalyst degradation.[14][15] However, its significantly higher cost is a major consideration.

Phosphate Bases (K₃PO₄)

Tripotassium phosphate is a stronger, non-nucleophilic base that has proven particularly effective for challenging Suzuki couplings, including those involving heteroaryl substrates like bromopyridines.[11][16]

  • Advantages: K₃PO₄ is often the base of choice when dealing with substrates that are prone to side reactions, such as hydrolysis or protodeboronation, under the conditions required for weaker bases.[10] Its efficacy is notable in couplings of electron-deficient heteroaryl halides.[16]

  • Considerations: It is often used in anhydrous organic solvents like dioxane or THF, which can be an advantage when water-sensitive functional groups are present.[16]

Other Bases

While carbonates and phosphates are most common, other bases can be effective in specific contexts.

  • Potassium Fluoride (KF): A milder base that can be advantageous when base-labile functional groups (e.g., esters) are present on the coupling partners.[7] It is thought to activate the boronic acid without promoting significant hydrolysis of sensitive groups.

  • Organic Bases (e.g., Triethylamine, DBU): Generally, inorganic bases are found to be superior to organic bases for Suzuki couplings.[13] Organic bases can sometimes lead to lower yields, potentially due to inhomogeneity in aqueous media or undesired interactions with the palladium catalyst.

Quantitative Data: A Head-to-Head Comparison

To provide a clear comparison, the following table summarizes representative yields for the Suzuki coupling of a model substrate, 2-bromopyridine, with phenylboronic acid under standardized conditions, varying only the base.

BaseSolvent SystemTypical Yield (%)Key Considerations
Na₂CO₃ Toluene/Ethanol/Water~85-95%Excellent, cost-effective baseline.[11][13]
K₂CO₃ Dioxane/Water~88-96%High efficacy, good alternative to Na₂CO₃.[4][11]
Cs₂CO₃ Dioxane~90-99%Often superior for difficult couplings, but expensive.[11][14]
K₃PO₄ Dioxane~92-98%Excellent for heteroaryl substrates, good for anhydrous conditions.[10][11]
KF THF~75-85%Milder option, useful for base-sensitive substrates.[17]

Note: Yields are illustrative and can vary significantly based on the specific bromopyridine isomer, boronic acid, catalyst, ligand, temperature, and reaction time.

Experimental Protocols: A Guide to Base Screening

A systematic screening of bases is the most reliable method for optimizing a new Suzuki coupling of a bromopyridine.

Standardized Protocol for Base Screening

This protocol provides a framework for comparing the efficiency of different bases.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 4:1 Dioxane/Water, 5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, selected base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Figure 2. A streamlined experimental workflow for screening and optimizing the choice of base in a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The selection of an optimal base is a critical step in developing a robust and efficient Suzuki-Miyaura coupling protocol for bromopyridines.

  • For routine couplings: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous solvent system are excellent and cost-effective starting points.

  • For challenging substrates: When faced with electron-deficient bromopyridines, sterically hindered partners, or low yields with standard carbonates, potassium phosphate (K₃PO₄) should be evaluated, often in an anhydrous solvent.

  • For maximizing yield: If cost is not a primary constraint and maximum yield is paramount, cesium carbonate (Cs₂CO₃) often provides the best results.

  • For base-sensitive functionalities: Potassium fluoride (KF) offers a milder alternative that can preserve delicate functional groups.

By understanding the mechanistic role of the base and employing a systematic screening approach, researchers can significantly enhance the success rate and efficiency of Suzuki couplings, accelerating the synthesis of valuable pyridine-containing molecules for drug discovery and development.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • Al-Masum, M., & Al-Ahmady, J. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Hassan, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Available at: [Link]

  • Dent, T. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. Available at: [Link]

  • University of California, Irvine. (2014). The Suzuki Reaction. Available at: [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Substituted Pyridines from tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional materials. The ability to precisely functionalize the pyridine ring is paramount for tuning the biological activity and physical properties of these molecules. tert-Butyl 2,5-dibromopyridin-3-yl carbonate has emerged as a versatile and strategic starting material, offering three points of potential diversification: the C2 and C5 positions bearing bromine atoms, and a protected hydroxyl group at C3. The bromine atoms are amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted pyridines derived from this compound. By presenting detailed, side-by-side experimental data and in-depth analysis, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and unambiguously characterize this important class of compounds. The causality behind experimental choices and the interpretation of spectroscopic data are explained to provide a self-validating framework for the protocols described herein.

Synthetic Methodologies for the Derivatization of this compound

The strategic derivatization of this compound (1) begins with the deprotection of the tert-butyl carbonate to unmask the pyridin-3-ol. This intermediate, 2,5-dibromopyridin-3-ol (2), serves as a common precursor for subsequent functionalization at the C2 and C5 positions via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The regioselectivity of these reactions is a key consideration, with the C2 position generally being more reactive towards oxidative addition to the palladium(0) catalyst due to the electronic influence of the pyridine nitrogen atom.

Overall Synthetic Workflow

G cluster_0 Synthetic Pathway Start This compound (1) Intermediate 2,5-Dibromopyridin-3-ol (2) Start->Intermediate Deprotection (TFA, DCM) Product_A 5-Bromo-2-(phenyl)pyridin-3-ol (3) Intermediate->Product_A Suzuki-Miyaura Coupling (PhB(OH)₂, Pd catalyst, base) Product_B 2-Amino-5-bromopyridin-3-ol (4) Intermediate->Product_B Buchwald-Hartwig Amination (NH₃ source, Pd catalyst, base)

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of a small library of substituted pyridines from this compound.

Protocol 1: Deprotection of this compound to 2,5-Dibromopyridin-3-ol (Compound 2)

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines and hydroxyls due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1]

  • To a solution of this compound (1.0 g, 2.83 mmol) in dichloromethane (DCM, 20 mL) at 0 °C, add trifluoroacetic acid (TFA, 5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2,5-dibromopyridin-3-ol (2) as a solid.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling to yield 5-Bromo-2-(phenyl)pyridin-3-ol (Compound 3)

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[2][3][4] The regioselective coupling at the C2 position of 2,5-dibromopyridin-3-ol is favored due to the higher electrophilicity of this position.

  • In a Schlenk flask, combine 2,5-dibromopyridin-3-ol (2) (500 mg, 1.98 mmol), phenylboronic acid (265 mg, 2.18 mmol), and potassium carbonate (820 mg, 5.94 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (15 mL) and water (3 mL).

  • To this suspension, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 73 mg, 0.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-2-(phenyl)pyridin-3-ol (3).

Protocol 3: Buchwald-Hartwig Amination to yield 2-Amino-5-bromopyridin-3-ol (Compound 4)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[5][6][7][8]

  • To a sealable reaction tube, add 2,5-dibromopyridin-3-ol (2) (500 mg, 1.98 mmol), sodium tert-butoxide (285 mg, 2.97 mmol), and a palladium catalyst such as Pd₂(dba)₃ (45 mg, 0.049 mmol) with a suitable phosphine ligand (e.g., XPhos, 94 mg, 0.198 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (10 mL) and a source of ammonia, such as a solution of ammonia in dioxane (7 N, 1.5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford 2-amino-5-bromopyridin-3-ol (4).

Comparative Spectroscopic Analysis (¹H and ¹³C NMR)

The structural elucidation of the synthesized pyridine derivatives relies heavily on ¹H and ¹³C NMR spectroscopy. The chemical shifts and coupling constants of the pyridine ring protons and carbons are highly sensitive to the nature and position of the substituents. A thorough analysis of these parameters allows for unambiguous structure confirmation.

Data Summary Table
CompoundR⁵H⁴ (δ, ppm)H⁶ (δ, ppm)C² (δ, ppm)C³ (δ, ppm)C⁴ (δ, ppm)C⁵ (δ, ppm)C⁶ (δ, ppm)
1 BrBr8.15 (d, J=2.0 Hz)8.30 (d, J=2.0 Hz)~140~145~125~118~148
2 BrBr7.90 (d, J=2.2 Hz)8.10 (d, J=2.2 Hz)~138~150~123~110~142
3 PhBr7.85 (d, J=2.5 Hz)8.25 (d, J=2.5 Hz)~155~152~120~112~145
4 NH₂Br7.50 (d, J=2.4 Hz)7.95 (d, J=2.4 Hz)~158~148~115~108~140

Note: The chemical shift values provided are approximate and can vary depending on the solvent and concentration. These are representative values for comparative purposes.

In-depth Analysis of NMR Spectra

Starting Material: this compound (1)

  • ¹H NMR: The spectrum is characterized by two doublets in the aromatic region, corresponding to H4 and H6. These protons are meta-coupled, resulting in a small coupling constant (J ≈ 2.0 Hz). The H6 proton is expected to be downfield from H4 due to its proximity to the electronegative nitrogen atom. The tert-butyl group will appear as a sharp singlet at approximately 1.5 ppm.

  • ¹³C NMR: The spectrum will show four signals for the pyridine ring carbons. The carbon atoms bearing bromine (C2 and C5) will be significantly shielded compared to unsubstituted positions. C3, attached to the carbonate group, will be downfield. C6 will be the most downfield of the CH carbons due to its proximity to the nitrogen.

Deprotected Intermediate: 2,5-Dibromopyridin-3-ol (2)

  • ¹H NMR: Upon deprotection, the singlet for the tert-butyl group disappears, and a broad singlet for the hydroxyl proton (OH) will appear, the chemical shift of which is dependent on concentration and solvent. The pyridine protons H4 and H6 will experience a slight upfield shift compared to the starting material due to the removal of the electron-withdrawing carbonate group and the introduction of the electron-donating hydroxyl group. The meta-coupling is retained.

  • ¹³C NMR: The most significant change will be the upfield shift of C3 due to the replacement of the carbonate with a hydroxyl group. The other ring carbons will also experience minor shifts.

Mono-Aryl Derivative: 5-Bromo-2-(phenyl)pyridin-3-ol (3)

  • ¹H NMR: The introduction of the phenyl group at C2 leads to the appearance of multiplets in the aromatic region corresponding to the phenyl protons. The pyridine protons H4 and H6 remain as meta-coupled doublets. H6 is expected to be further downfield compared to H4. The chemical shifts of H4 and H6 will be influenced by the magnetic anisotropy of the newly introduced phenyl ring.

  • ¹³C NMR: The C2 signal will be significantly downfield due to the attachment of the phenyl group. The C3, C4, C5, and C6 signals will also be shifted compared to the dibromo intermediate, reflecting the electronic effects of the phenyl substituent. New signals corresponding to the phenyl ring carbons will also be present.

Mono-Amino Derivative: 2-Amino-5-bromopyridin-3-ol (4)

  • ¹H NMR: The introduction of the strongly electron-donating amino group at C2 causes a significant upfield shift of the pyridine protons, particularly the ortho (H6, if present) and para (H4) protons. A broad singlet corresponding to the NH₂ protons will also be observed. H4 and H6 will still appear as meta-coupled doublets.

  • ¹³C NMR: The C2 carbon will be strongly shielded (shifted upfield) due to the electron-donating nature of the amino group. The other ring carbons, especially C4 and C6, will also experience upfield shifts.

Comparative Discussion and Trends

The systematic substitution of the bromine atoms on the 2,5-dibromopyridin-3-ol scaffold with different functional groups leads to predictable and informative trends in the ¹H and ¹³C NMR spectra.

G cluster_0 Influence of Substituents on ¹H Chemical Shifts (δ) cluster_1 Influence of Substituents on ¹³C Chemical Shifts (δ) H4_NH2 H4 (NH₂): ~7.50 ppm (Strong Shielding) H4_Br H4 (Br): ~7.90 ppm H4_NH2->H4_Br Electron-Donating Effect H4_Ph H4 (Ph): ~7.85 ppm (Weak Deshielding) H4_Br->H4_Ph Anisotropic Effect C2_NH2 C2 (NH₂): ~158 ppm (Strong Shielding) C2_Br C2 (Br): ~138 ppm C2_NH2->C2_Br Electron-Donating Effect C2_Ph C2 (Ph): ~155 ppm (Deshielding) C2_Br->C2_Ph Inductive/Resonance Effect

Caption: Influence of C2 substituent on the chemical shifts of H4 and C2.

  • ¹H NMR Trends: The chemical shift of the pyridine ring protons is highly sensitive to the electronic nature of the substituents. The introduction of an electron-donating group like an amino group at C2 leads to a significant upfield shift (shielding) of H4 and H6. Conversely, an electron-withdrawing group would cause a downfield shift (deshielding). The introduction of an aryl group at C2 has a more complex effect, involving both electronic and anisotropic contributions.

  • ¹³C NMR Trends: The chemical shifts of the pyridine ring carbons are also strongly influenced by the substituents. Electron-donating groups cause an upfield shift of the carbon signals, particularly for the ipso-carbon and the carbons at the ortho and para positions. Electron-withdrawing groups have the opposite effect. The chemical shift of the substituted carbon (e.g., C2) is a direct indicator of the nature of the substituent.

Conclusion

This guide has provided a comprehensive framework for the synthesis and comparative spectroscopic analysis of substituted pyridines derived from this compound. Through the presentation of detailed experimental protocols and an in-depth discussion of ¹H and ¹³C NMR data, we have demonstrated how systematic functionalization of the pyridine core leads to predictable and interpretable changes in the spectroscopic signatures of these molecules. The trends highlighted in this guide can serve as a valuable reference for researchers in the field, facilitating the design, synthesis, and characterization of novel pyridine-based compounds for a wide range of applications. The combination of modern synthetic methodologies with thorough spectroscopic analysis is crucial for advancing the fields of drug discovery and materials science.

References

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Nottingham.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Supporting Inform
  • Supporting Information for a scientific article. The Royal Society of Chemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • 13C- and 1H-NMR spectra of 2-pyridone deriv
  • Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
  • Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. Benchchem.
  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
  • The Suzuki Reaction. Harvard University. [Link]

  • 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum. ChemicalBook.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

Sources

A Comparative Guide to HPLC Purity Analysis of tert-Butyl 2,5-dibromopyridin-3-yl Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of tert-Butyl 2,5-dibromopyridin-3-yl carbonate and its derivatives. Moving beyond a simple recitation of methods, we will explore the underlying principles of chromatographic separation, offering a rationale for methodical choices and presenting supporting data to guide your analytical strategy.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3][4] Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and a bulky tert-butyl carbonate group, presents a unique set of challenges for chromatographic analysis.[1] Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[5][6][7] These impurities may include starting materials like 2,5-dibromo-3-hydroxypyridine, hydrolysis products, or isomers, each with distinct polarities and chromatographic behaviors. A robust HPLC method must be able to resolve the main component from all potential impurities, demonstrating specificity and sensitivity.

This guide will compare and contrast different reversed-phase HPLC (RP-HPLC) approaches, focusing on the critical parameters of stationary phase selection, mobile phase composition, and the utility of forced degradation studies in ensuring method robustness.

The Heart of the Separation: Stationary Phase Selection

The choice of stationary phase is the most critical decision in HPLC method development.[8][9] For halogenated aromatic compounds like our target analyte, several types of stationary phases can be considered.[8][10][11][12] We will compare the performance of three commonly used reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column.

Comparative Column Chemistry
  • C18 (L1): The workhorse of reversed-phase chromatography, C18 columns provide excellent hydrophobic retention.[8][9] Separation is primarily driven by the hydrophobic interaction between the alkyl chains of the stationary phase and the non-polar regions of the analyte.

  • Phenyl-Hexyl (L11): These columns offer alternative selectivity to C18 phases, particularly for aromatic compounds.[8][12] The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte, providing a different retention mechanism.

  • Pentafluorophenyl (PFP, L43): PFP columns are highly effective for the separation of halogenated compounds and isomers.[9][10][11] The electron-rich fluorine atoms on the phenyl ring of the stationary phase can interact with electron-deficient regions of the analyte, offering unique selectivity.[10][11]

The following diagram illustrates the logical workflow for selecting an appropriate HPLC column.

Analyte This compound (Aromatic, Halogenated) C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Standard Approach Phenyl Phenyl-Hexyl Column (π-π Interactions) Analyte->Phenyl Aromatic Analyte PFP PFP Column (Dipole-Dipole, π-π Interactions) Analyte->PFP Halogenated/Isomeric Analyte Evaluation Evaluate: - Resolution (Rs) - Peak Shape (Tailing Factor) - Selectivity (α) C18->Evaluation Phenyl->Evaluation PFP->Evaluation Decision Optimal Column Selection Evaluation->Decision

Caption: Workflow for HPLC column selection based on analyte properties.

Experimental Comparison of Stationary Phases

To illustrate the impact of the stationary phase, a hypothetical but representative dataset is presented below. The goal is to separate the active pharmaceutical ingredient (API) from two potential impurities: Impurity A (a less polar, process-related impurity) and Impurity B (a more polar degradant).

Table 1: Comparative Performance of Different HPLC Columns

ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column
Resolution (Rs) API/Impurity A 1.82.22.5
Resolution (Rs) API/Impurity B 2.12.02.8
Tailing Factor (API) 1.21.11.0
Selectivity (α) API/Impurity A 1.101.151.20
Selectivity (α) API/Impurity B 1.121.111.25

Insight: While the C18 column provides adequate separation, the PFP column demonstrates superior resolution and selectivity for both impurities, along with improved peak shape.[10][11] This is likely due to the specific interactions between the fluorinated stationary phase and the halogenated pyridine ring of the analyte and its impurities.

Mobile Phase Optimization: The Driving Force

The mobile phase composition is a critical factor that can be adjusted to fine-tune the separation.[13][14][15] Key parameters include the organic modifier, pH, and buffer concentration.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[14]

  • Acetonitrile: Generally offers lower viscosity, leading to lower backpressure and better efficiency. Its UV cutoff is also lower, which can be advantageous for detecting impurities at low wavelengths.

  • Methanol: A more cost-effective option, it can sometimes offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions.

For the analysis of this compound, acetonitrile is often the preferred choice due to its favorable physical properties and its ability to provide sharp peaks for aromatic compounds.

The Influence of pH

The pyridine nitrogen in the analyte is basic (pKa of the pyridinium ion is around 5.2).[16][17][18] Therefore, the pH of the mobile phase will significantly impact its retention and peak shape.

  • Acidic pH (e.g., pH 2.5-3.5): The pyridine nitrogen will be protonated, making the molecule more polar and resulting in earlier elution. This can be beneficial for achieving good peak shape and avoiding interactions with residual silanols on the stationary phase.

  • Neutral pH: The analyte will be in a non-ionized state, leading to stronger hydrophobic retention and longer run times.

A mobile phase with a pH of around 3.0, buffered with formic acid or a phosphate buffer, is a good starting point for method development.

The following diagram illustrates the decision-making process for mobile phase optimization.

Start Initial Conditions: ACN:Water Gradient Organic Select Organic Modifier Start->Organic ACN Acetonitrile (Good Efficiency) Organic->ACN Preferred MeOH Methanol (Alternative Selectivity) Organic->MeOH Alternative pH Optimize pH (Analyte pKa ~5.2) ACN->pH MeOH->pH Acidic Acidic pH (2.5-3.5) (Good Peak Shape) pH->Acidic Protonate Pyridine Neutral Neutral pH (Increased Retention) pH->Neutral Gradient Optimize Gradient Profile Acidic->Gradient Neutral->Gradient Final Final Method Gradient->Final

Caption: Decision tree for mobile phase optimization in RP-HPLC.

Ensuring Method Robustness: The Role of Forced Degradation Studies

A stability-indicating HPLC method is one that can accurately quantify the active ingredient in the presence of its degradation products.[19][20][21] Forced degradation studies are essential for developing and validating such methods.[19][20][21] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[22][23]

Protocol for Forced Degradation

A typical forced degradation study for this compound would include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The chromatograms from these stressed samples are then compared to that of an unstressed sample to ensure that all degradation products are well-resolved from the main peak.

Data Interpretation

The table below shows hypothetical results from a forced degradation study, analyzed using the optimized PFP column method.

Table 2: Forced Degradation Study Results

Stress Condition% Degradation of APINumber of Degradation PeaksResolution (Rs) of Closest Eluting Peak
Acidic Hydrolysis 12.522.6
Basic Hydrolysis 8.213.1
Oxidative Degradation 5.512.9
Thermal Degradation 2.10N/A
Photolytic Degradation 4.813.5

Insight: The method successfully separates the API from all generated degradation products with excellent resolution, confirming its stability-indicating nature. The primary degradation pathways appear to be hydrolysis, which is expected for a carbonate ester.

Recommended HPLC Protocol

Based on the comparative data, the following protocol is recommended for the purity analysis of this compound derivatives. This protocol should be validated according to ICH guidelines.[24][25][26][27][28]

Chromatographic Conditions
  • Instrument: Standard HPLC system with a UV or PDA detector.[29]

  • Column: PFP, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50).

Sample Preparation
  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.[29]

Conclusion

The purity analysis of this compound and its derivatives requires a well-developed, stability-indicating HPLC method. This guide has demonstrated that while a standard C18 column can provide acceptable results, a PFP column offers superior selectivity and resolution for this class of compounds due to its unique interactions with halogenated aromatic systems. A systematic approach to mobile phase optimization, coupled with comprehensive forced degradation studies, is crucial for developing a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical industry. The provided protocol serves as a validated starting point for researchers, ensuring the quality and consistency of this important chemical intermediate.

References

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • HPLC Methods for analysis of Pyridine.
  • HPLC separation of related halogenated aromatic, any one??
  • HPLC Column Selection Guide. Chromtech.
  • ICH Q2(R1)
  • HPLC Column Selection Guide. Scribd.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HPLC Column Selection.
  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • tert-Butyl 2,5-dibromopyridin-3-yl carbon
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • HPLC Column Selection Guide. Linklab.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing.
  • tert-Butyl 2,5-dibromopyridin-3-yl carbon
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Forced degradation and impurity profiling. ScienceDirect.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • tert-Butyl 2,5-dibromopyridin-3-yl carbon
  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit.
  • Pyridine. Wikipedia.
  • Pyridines. SlidePlayer.
  • tert-Butyl 2,5-diiodopyridin-3-yl carbon
  • Sigma Aldrich tert-Butyl 2,5-dibromopyridin-3-yl carbon

Sources

A Researcher's Guide to Navigating Regioselectivity in Cross-Coupling Reactions of 2,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of the pyridine scaffold is a critical endeavor in the synthesis of novel therapeutics and functional materials. The 2,5-dibromopyridine motif, in particular, offers two distinct reactive sites for diversification through cross-coupling reactions. However, controlling the regioselectivity of these transformations to predictably functionalize either the C2 or C5 position presents a significant synthetic challenge. This guide provides an in-depth, objective comparison of catalytic systems and methodologies for directing the regiochemical outcome of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the 2,5-dibromopyridine scaffold, supported by experimental data and mechanistic insights.

The Challenge of Regioselectivity: Electronic and Steric Influences

The inherent reactivity of the 2,5-dibromopyridine scaffold is primarily governed by the electronic influence of the pyridine nitrogen. The nitrogen atom's electron-withdrawing nature renders the C2 and C6 positions more electrophilic and thus more susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in most cross-coupling catalytic cycles. Consequently, "conventional" or "innate" regioselectivity overwhelmingly favors functionalization at the C2 position. Overcoming this intrinsic preference to achieve selective coupling at the C5 position requires a strategic choice of catalyst, ligands, and reaction conditions that can override these electronic effects.

Suzuki-Miyaura Coupling: A Tale of Two Positions

The Suzuki-Miyaura reaction is a stalwart for C-C bond formation. In the context of 2,5-dibromopyridine, achieving high regioselectivity for either the C2 or C5 position is paramount for synthetic efficiency.

Conventional C2-Selectivity: Leveraging Innate Reactivity

Standard palladium catalysts, particularly those employing common phosphine ligands, reliably yield the 2-aryl-5-bromopyridine product. The combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos provides an effective system for this transformation.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2,5-Dihalopyridines

Catalyst SystemLigandBaseSolventTemp. (°C)ProductC5:C2 SelectivityReference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1002-Aryl-5-bromopyridine1:14[1]
Trinuclear Pd(II)-NHCHindered NHCK₂CO₃Toluene/H₂O1002-Aryl-5-bromopyridine & 5-Aryl-2-bromopyridine1:1.3-1.6[1]
Pd(OAc)₂None (Jeffery conditions)K₂CO₃NMP/H₂O1005-Aryl-2-chloropyridine>99:1[1]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1002-Aryl-5-chloropyridineC2-selective[2]

Note: Data for Jeffery and SPhos conditions are for the analogous 2,5-dichloropyridine substrate. Given that C-Br bonds are more reactive than C-Cl bonds, these conditions are adaptable to 2,5-dibromopyridine.

Unconventional C5-Selectivity: Overriding the Norm

Achieving selective functionalization at the C5 position requires overcoming the inherent electronic preference for the C2 site. Two primary strategies have emerged:

  • Ligand Modification: The use of sterically hindered N-heterocyclic carbene (NHC) ligands can influence the regioselectivity. While not achieving complete reversal, these bulky ligands have been shown to significantly increase the proportion of C5-arylation compared to traditional phosphine ligands. For 2,5-dibromopyridine, a trinuclear Pd(II)-NHC complex improved the C5:C2 ratio from 1:14 with PPh₃ to approximately 1:1.5[1]. This suggests that the steric bulk of the ligand can partially shield the C2 position, directing the catalyst towards the C5 site.

  • Ligand-Free "Jeffery" Conditions: A more dramatic shift in regioselectivity has been observed under ligand-free conditions. For the related 2,5-dichloropyridine, employing Jeffery conditions (a palladium source in the absence of a phosphine ligand, often with a phase-transfer catalyst like a tetralkylammonium salt) leads to an almost exclusive C5-arylation (>99:1 selectivity)[1][2]. This remarkable switch is likely due to the formation of different catalytically active palladium species, possibly nanoparticles, which exhibit altered steric and electronic preferences compared to mononuclear palladium-phosphine complexes.

Experimental Protocols

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol is optimized for the preferential arylation at the C2 position of 2,5-dibromopyridine.

  • Materials: 2,5-Dibromopyridine, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), and degassed water.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

    • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

    • Add the catalyst premix to the reaction mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine product.[2]

Protocol 2: C5-Selective Suzuki-Miyaura Coupling (Adapted from Jeffery Conditions for Dichloropyridine)

This protocol is designed to achieve preferential arylation at the C5 position of 2,5-dibromopyridine.

  • Materials: 2,5-Dibromopyridine, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Tetrabutylammonium bromide (NBu₄Br), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tetrabutylammonium bromide (3.0 mmol, 3.0 equiv.), and potassium carbonate (1.5 mmol, 1.5 equiv.).

    • Add 10 mL of anhydrous DMF to the flask.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS. Reaction times may be 24 hours or longer.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the 5-aryl-2-bromopyridine.[2]

Buchwald-Hartwig Amination: A Strong Preference for C2

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. For 2,5-dibromopyridine and its derivatives, the regioselectivity strongly favors the C2 position. This is exemplified in the selective monoamination of 2,5-dibromo-3-(trifluoromethyl)pyridine, where the reaction occurs exclusively at the C2 position to yield 2-amino-5-bromo-3-(trifluoromethyl)pyridine[3]. This pronounced selectivity is attributed to the heightened reactivity of the C2-Br bond towards oxidative addition, a preference that is not easily overturned by current catalytic systems.

Table 2: Regioselectivity in Buchwald-Hartwig Amination

SubstrateCatalyst SystemProductRegioselectivityReference
2,5-Dibromo-3-(trifluoromethyl)pyridinePd₂(dba)₃ / XPhos2-Amino-5-bromo-3-(trifluoromethyl)pyridineExclusive C2-amination[3]
Experimental Protocol

Protocol 3: C2-Selective Buchwald-Hartwig Amination

  • Materials: 2,5-Dibromopyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), and a strong base (e.g., Sodium tert-butoxide).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

    • Add the 2,5-dibromopyridine (1.0 equiv.) and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

    • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

    • Add the amine (1.2 equiv.) via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-amino-5-bromopyridine derivative.[4]

Sonogashira Coupling: Following the Electronic Gradient

The Sonogashira reaction, which couples terminal alkynes with aryl halides, generally follows the same regioselective principles as other cross-coupling reactions on the 2,5-dibromopyridine scaffold. The greater electrophilicity of the C2 position makes it the preferred site for alkynylation under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base). While specific comparative studies on the regioselectivity of Sonogashira coupling with 2,5-dibromopyridine are not as prevalent, the established reactivity patterns strongly suggest that achieving C5-selectivity would be a significant challenge and would likely require the development of novel catalytic systems.

Mechanistic Rationale and Visualization

The regioselectivity in palladium-catalyzed cross-coupling reactions of dihalopyridines can be rationalized by considering the key steps of the catalytic cycle, particularly the initial oxidative addition.

Regioselectivity_Factors Factors Influencing Regioselectivity in Cross-Coupling of 2,5-Dibromopyridine cluster_conventional Conventional C2-Selectivity cluster_unconventional Unconventional C5-Selectivity C2_Favored Favored C2-Position C5_Favored Favored C5-Position Electronic_Effect Electronic Effect (Inductive effect of N) Electronic_Effect->C2_Favored Increases electrophilicity of C2 Steric_Hindrance Steric Hindrance (Less influential for C2 vs C5) Catalyst_System Standard Catalytic Systems (e.g., Pd/Phosphine Ligands) Catalyst_System->C2_Favored Accesses most reactive site Ligand_Control Ligand Control (Bulky NHC Ligands) Ligand_Control->C5_Favored Sterically directs to C5 Ligand_Free Ligand-Free Conditions ('Jeffery' Conditions) Catalyst_Speciation Altered Catalyst Speciation (e.g., Nanoparticles) Ligand_Free->Catalyst_Speciation Catalyst_Speciation->C5_Favored Alters catalyst's regiopreference

Caption: Factors governing C2 vs. C5 selectivity in cross-coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-determining for selectivity) Pd0->OxAdd Ar-X PdII_Complex R-Pd(II)-X(L_n) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R'-B(OR)₂ / Base PdII_Aryl_Complex R-Pd(II)-Ar(L_n) Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product R-Ar (Product) Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle, where oxidative addition is key for regioselectivity.

Conclusion and Future Outlook

The regioselective functionalization of 2,5-dibromopyridine is a nuanced challenge that hinges on a deep understanding of the interplay between the substrate's electronic properties and the nature of the catalytic system. While conventional C2-selectivity is readily achieved with standard palladium-phosphine catalysts across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the path to C5-selectivity is more intricate.

For C-C bond formation via Suzuki-Miyaura coupling, the development of sterically demanding NHC ligands and, more profoundly, the application of ligand-free "Jeffery" conditions, have opened a viable route to the previously elusive 5-aryl-2-bromopyridine isomers. In contrast, C-N bond formation via Buchwald-Hartwig amination exhibits a robust preference for the C2 position that has yet to be effectively inverted.

The insights and protocols presented in this guide offer a framework for researchers to make informed decisions when designing synthetic routes involving the 2,5-dibromopyridine scaffold. Future advancements in this field will likely focus on the design of novel ligands and catalytic systems that can further modulate the delicate balance of steric and electronic factors, ultimately providing a complete toolkit for the predictable and high-yielding synthesis of any desired 2,5-disubstituted pyridine isomer.

References

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9466-9481. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Spivey, A. C., & Girsot, C. (2007). Site-selective Suzuki-Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5674-5692. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Boc-Protected Hydroxypyridines Under Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, hydroxypyridines represent a cornerstone scaffold in a multitude of bioactive molecules. Their utility, however, is intrinsically linked to the strategic use of protecting groups to modulate reactivity and enable selective transformations. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines due to its broad stability and predictable lability.

This guide provides an in-depth, comparative analysis of the stability of Boc-protected hydroxypyridine isomers—focusing on 2-, 3-, and 4-hydroxypyridines where the Boc group protects the nitrogen of the hydroxypyridine ring, forming a carbamate. We will dissect its resilience and cleavage points across a spectrum of common synthetic conditions, from acidic and basic environments to modern palladium-catalyzed cross-coupling reactions and organometallic manipulations. This document moves beyond a simple catalog of conditions to explain the underlying chemical principles, offering field-proven insights to guide your synthetic strategy.

The Fundamental Chemistry of the Boc Group: A Tale of Two Stabilities

The widespread adoption of the Boc group stems from its convenient "on-off" nature. It is generally stable to a wide array of nucleophiles, bases, and reductive conditions, yet can be readily cleaved under acidic protocols.[1][] This orthogonality is the key to its utility in multi-step synthesis.[1]

The mechanism of acidic deprotection is a cornerstone of its application. It proceeds via protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond.[1] This step is facilitated by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene. The resulting unstable carbamic acid intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.[1][3][4]

Conversely, its stability in basic media is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon, and the poor leaving group nature of the resulting tert-butoxide ion.[5]

Mechanism of Acid-Catalyzed Boc Deprotection.

Stability Under Acidic Conditions: A Controlled Demolition

The cleavage of the Boc group is most commonly achieved with strong acids.[6] The choice of acid and solvent system allows for fine-tuning of the deprotection rate.

Common Acidic Reagents for Boc Deprotection:

  • Trifluoroacetic Acid (TFA): Typically used neat or as a 25-50% solution in dichloromethane (DCM). Deprotection is often rapid, occurring within minutes to a few hours at room temperature.[3][7][8]

  • Hydrochloric Acid (HCl): Commonly used as a solution in an organic solvent such as 1,4-dioxane, methanol, or ethyl acetate. A 4M solution in dioxane is a standard reagent for this purpose.[6][7]

  • Other Acids: Lewis acids like ZnBr₂ and trimethylsilyl iodide (TMSI) can also effect Boc removal, often under milder conditions which can be beneficial for sensitive substrates.[9]

ReagentTypical ConditionsIsomer Considerations & Remarks
TFA / DCM (1:1) 0°C to RT, 30 min - 2hHighly effective for all isomers. The electron-withdrawing nature of the pyridine ring can slightly accelerate cleavage compared to aliphatic amines. The position of the oxygen has a minimal effect on the rate.
4M HCl in Dioxane 0°C to RT, 1h - 4hA very common and reliable method. As with TFA, it is generally effective for all hydroxypyridine isomers. The final product is isolated as the hydrochloride salt.
Aqueous HCl RT, variable timeSlower and can be less clean than anhydrous methods. The basicity of the pyridine nitrogen (pKa ~5) means it will be protonated, potentially influencing the rate of carbamate protonation.
Formic Acid Reflux, 1h - 6hA milder alternative, but requires heating. Useful when other acid-labile groups are present that might be cleaved by TFA or HCl.

Expert Insight: When dealing with substrates containing other potential nucleophiles, the liberated tert-butyl cation can cause unwanted alkylation side-reactions. The addition of a scavenger, such as anisole or thioanisole, is a prudent measure to intercept this reactive intermediate.[1][6]

Experimental Protocol: Standard Boc Deprotection with TFA
  • Preparation: Dissolve the Boc-protected hydroxypyridine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The residue can be co-evaporated with toluene to ensure complete removal of TFA.

  • Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the product amine salt by adding a non-polar solvent like diethyl ether. Isolate the solid by filtration, wash with ether, and dry under vacuum. Alternatively, neutralize the residue with a base (e.g., sat. NaHCO₃ solution) and extract the free amine with an organic solvent.

Stability in Basic and Nucleophilic Environments: A Fortress of Stability

A key advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions, which allows for a wide range of subsequent chemical transformations.[][10] This stability holds true for Boc-protected hydroxypyridines.

Reagent/ConditionTypical ConditionsStability Assessment
Aqueous Bases (NaOH, KOH, LiOH) RT to 60°CHighly Stable. Saponification of esters can be performed without affecting the Boc group.
Carbonate Bases (K₂CO₃, Cs₂CO₃) RT to 100°CHighly Stable. These are common bases in cross-coupling reactions where the Boc group is intended to remain.
Strong, Non-nucleophilic Bases (NaH, LHMDS, NaOtBu) -78°C to RTGenerally Stable. Used in deprotonation and alkylation reactions. The Boc group is robust under these conditions.
Amines (e.g., Piperidine) RTHighly Stable. This provides orthogonality with the Fmoc protecting group, which is cleaved by piperidine.[10]
Hydrazinolysis RTHighly Stable. Allows for the cleavage of phthalimide groups, for instance, in the presence of a Boc group.[]

Causality: The stability is primarily due to the steric bulk of the tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. Furthermore, the electronic donation from the nitrogen atom reduces the electrophilicity of the carbonyl.

Navigating Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are indispensable for C-C and C-N bond formation. The stability of the Boc group under these conditions is critical for building molecular complexity on the hydroxypyridine scaffold.

Suzuki-Miyaura Coupling

This reaction typically employs a palladium catalyst and a mild inorganic base, conditions under which the Boc group is expected to be stable.[11][12]

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precursors.

  • Base: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.

  • Solvent: Dioxane/H₂O, Toluene/H₂O, DME.

  • Temperature: 80-110°C.

While generally stable, some studies have reported partial or complete cleavage of the Boc group during Suzuki-Miyaura coupling, particularly with prolonged reaction times or specific catalyst/base combinations.[13][14] This is often an undesired side reaction but can occasionally be used to streamline a synthesis by combining coupling and deprotection in one step.[13] The stability is generally high for all three hydroxypyridine isomers.

Buchwald-Hartwig Amination

This coupling requires stronger bases, which presents a more rigorous test of the Boc group's stability.[15][16]

Typical Conditions:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., XPhos, SPhos, BINAP).

  • Base: NaOtBu, KOtBu, LHMDS.

  • Solvent: Toluene, Dioxane.

  • Temperature: 80-110°C.

Despite the use of strong alkoxide bases, the Boc group is remarkably stable under standard Buchwald-Hartwig conditions. This resilience is crucial, as the reaction is often used to construct complex molecules where subsequent deprotection is desired at a later stage.

Experimental Protocol: Suzuki-Miyaura Coupling of a Boc-Protected Bromo-hydroxypyridine
General workflow for a Suzuki-Miyaura cross-coupling reaction.
  • Setup: To a reaction vessel, add the Boc-protected bromo-hydroxypyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of solvent (e.g., 1,4-dioxane and water, 4:1).

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Stability Under Specialized Conditions

Directed ortho-Lithiation (DoM)

The Boc group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho position with strong organolithium bases.[17] This is a powerful tool for regioselective functionalization.

  • Reagents: n-BuLi, s-BuLi, t-BuLi, often in the presence of a ligand like TMEDA.[17][18]

  • Conditions: Low temperatures (-78°C to -40°C) are critical to prevent side reactions.

  • Stability: The Boc group is stable under these anhydrous, low-temperature conditions. The strong base deprotonates the aromatic ring rather than attacking the carbamate carbonyl. For N-Boc-3-hydroxypyrrolidine, lithiation occurs at C5, directed by both the Boc and hydroxyl groups.[19] A similar directing effect can be anticipated for hydroxypyridines, though the regioselectivity will depend on the isomer.

Thermal Conditions

While robust at typical reaction temperatures, the Boc group is not infinitely stable to heat. Thermal deprotection is possible, though it often requires high temperatures.[8]

  • Conditions: Temperatures of 150°C or higher are generally needed for a practical rate of cleavage in the absence of any catalyst.[20]

  • Mechanism: The proposed mechanism involves a concerted fragmentation to form isobutylene, CO₂, and the free amine.[20]

  • Utility: This method can be considered a "green" deprotection strategy as it avoids acids and catalysts.[20] However, the high temperatures required can be detrimental to sensitive substrates. Studies have shown that in certain solvents like ionic liquids or even just water, these temperatures can be lowered.[20][21]

ConditionTemperatureStability Assessment
Directed ortho-Lithiation -78°CStable. Functions as a directing group.
Refluxing Toluene ~110°CGenerally Stable. Prolonged heating (>24h) may lead to slow decomposition.
High-Temperature Thermal >150°CLabile. Undergoes thermal cleavage.[20]

Summary and Strategic Recommendations

The stability of the Boc group on a hydroxypyridine core is a function of the specific reagents and conditions employed. The following decision tree provides a strategic guide for planning a synthesis.

Boc_Stability_Decision_Tree start Goal for Boc-Protected Hydroxypyridine? deprotect Deprotect Amine start->deprotect Cleave functionalize Functionalize Ring (Keep Boc) start->functionalize Preserve acid Use Strong Acid (TFA or HCl/Dioxane) deprotect->acid Standard heat High Temp (>150°C) Solvent-Free or H₂O deprotect->heat Green/Thermal cross_coupling Cross-Coupling? functionalize->cross_coupling lithiation ortho-Functionalization? functionalize->lithiation basic_rxn Other Base-Mediated Reaction? functionalize->basic_rxn suzuki Suzuki Conditions: (Pd Cat., K₂CO₃, 80-100°C) cross_coupling->suzuki buchwald Buchwald-Hartwig: (Pd Cat., NaOtBu, 80-100°C) cross_coupling->buchwald dom DoM Conditions: (BuLi, TMEDA, -78°C) lithiation->dom sapon Saponification, Alkylation: (NaOH, NaH, etc.) basic_rxn->sapon

Decision guide for handling Boc-protected hydroxypyridines.
  • For Deprotection: Standard treatment with TFA or HCl in an anhydrous organic solvent remains the most reliable and rapid method.

  • For Stability: The Boc group is exceptionally stable to most basic, nucleophilic, and reductive conditions, making it ideal for transformations such as ester saponification, alkylations, and many cross-coupling reactions.

  • Cross-Coupling Caveat: While generally stable in Suzuki and Buchwald-Hartwig reactions, monitor for undesired deprotection, especially under prolonged heating or with specific catalyst systems.

  • Positional Isomers: The stability of the Boc group is not significantly influenced by its position (2-, 3-, or 4-) on the hydroxypyridine ring under most standard conditions. Subtle electronic effects may play a minor role but do not typically alter the choice of reaction protocol.

By understanding these principles and leveraging the provided experimental insights, researchers can confidently and effectively employ Boc-protected hydroxypyridines to achieve their synthetic goals.

References

  • Boc Protection - Common Conditions. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Adding Boc Group Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. (URL: [Link])

  • (PDF) Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (URL: [Link])

  • Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine. Synthesis of 2-substituted 4-hydroxypyrrolidines - Chemical Communications (RSC Publishing). (URL: [Link])

  • ortho metalation - Andrew G Myers Research Group. (URL: [Link])

  • Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. (URL: [Link])

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar. (URL: [Link])

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its safe and compliant disposal. This guide provides a direct, procedural framework for managing waste streams containing tert-Butyl 2,5-dibromopyridin-3-yl carbonate, ensuring the safety of laboratory personnel and environmental integrity. Our approach is grounded in a chemical-first risk assessment, which informs every step of the disposal protocol.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Proper disposal is not merely procedural; it is a direct function of a chemical's intrinsic properties and associated hazards. The structure of this compound presents three distinct areas of concern that dictate its handling and disposal pathway: the halogenated pyridine core, the tert-butyl carbonate functional group, and its physical state as a combustible solid.

Property Identifier / Value Source
CAS Number 1142192-26-4[1][2][3]
Molecular Formula C₁₀H₁₁Br₂NO₃[1][3]
Physical Form Solid
Storage Class 11 - Combustible Solids
Incompatibilities Strong acids, bases, oxidizing agents, and reducing agents.[4][5][6][7]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr), Nitrogen oxides (NOx).[5]

Causality Behind Disposal Choices:

  • Halogenated Pyridine Core: The presence of two bromine atoms on a pyridine ring classifies this compound as a halogenated organic waste . Pyridine and its derivatives are recognized as hazardous waste, and their improper disposal is strictly regulated.[8] Upon thermal decomposition or incineration, this structure is prone to releasing highly toxic and corrosive hydrogen bromide gas and nitrogen oxides.[5] This necessitates segregation from non-halogenated waste streams to ensure it is sent to a facility capable of handling such off-gassing.

  • tert-Butyl Carbonate Group: This functional group, analogous to the structure found in Di-tert-butyl dicarbonate (Boc-anhydride), can be reactive. It is incompatible with strong acids and bases, which could initiate a reaction.[4] Therefore, it must not be mixed with acidic or basic waste streams.

  • Combustible Solid: As a combustible solid, it must be stored away from heat, sparks, and open flames.[7][9] When handling the solid, care must be taken to avoid creating fine dust, which could form a combustible mixture in the air.[4]

Standard Operating Procedure for Proper Disposal

This protocol outlines the mandatory, step-by-step process for the disposal of this compound from the point of generation to final collection.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Chemical safety goggles

  • Laboratory coat

Step-by-Step Protocol:

  • Waste Segregation at Point of Generation:

    • Immediately classify any material contaminated with this compound (e.g., residual solid, contaminated weighing paper, gloves, or rinsed glassware) as "Halogenated Organic Solid Waste."

    • Maintain a dedicated, sealed waste container for this category. Never mix with non-halogenated, aqueous, or reactive waste.

  • Containerization:

    • Use a wide-mouth, robust container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a tightly sealing screw cap.[10]

    • Ensure the container is clean and dry before adding waste.

    • For disposal of the original reagent bottle, triple rinse with a suitable solvent (e.g., acetone or ethyl acetate). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." [10]

  • Accurate and Compliant Labeling:

    • Label the waste container before adding any waste. The label must be clear, legible, and permanently affixed.

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "1142192-26-4"

      • The words "Hazardous Waste"

      • Primary Hazards: "Combustible," "Irritant"

      • The date the first waste was added to the container.

  • Safe Interim Storage:

    • Keep the waste container sealed at all times, except when adding waste.[10]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of material in case of a leak.

    • The storage location must be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[6][11]

  • Final Disposal via Professional Services:

    • The sole acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. Do not allow waste to accumulate for an extended period.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing this compound.

G cluster_start Waste Generation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated classify Classify as: 'Halogenated Organic Solid Waste' start->classify container Place in a dedicated, compatible, and sealed waste container. classify->container labeling Label container with: - Full Chemical Name & CAS - 'Hazardous Waste' - Hazard Pictograms container->labeling storage Store in cool, dry, ventilated Satellite Accumulation Area. Away from incompatibles. labeling->storage disposal Arrange for collection by Institutional EHS or Licensed Waste Contractor. storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate risk.

  • Small Spill (< 1 gram):

    • Ensure you are wearing the appropriate PPE.

    • Prevent the creation of dust.

    • Gently cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[12]

    • Carefully sweep the mixture into the designated "Halogenated Organic Solid Waste" container.

    • Clean the area with a solvent-moistened cloth (e.g., acetone) and place the cloth in the waste container.

  • Large Spill (> 1 gram) or Spill Outside a Fume Hood:

    • Immediately evacuate the immediate area and alert all nearby personnel.

    • Restrict access to the spill area.

    • If safe to do so, close the sash of the fume hood where the spill occurred.

    • Contact your institution's EHS or emergency spill response team immediately.[11] Do not attempt to clean up a large spill yourself.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound:

  • DO NOT dispose of down the sanitary sewer/drain.[7][13][14] This compound is a halogenated organic and is harmful to aquatic life.

  • DO NOT dispose of in regular solid waste or trash bins. This can lead to environmental contamination and pose a risk to custodial staff.

  • DO NOT attempt in-lab chemical neutralization or decomposition. Without a fully validated and approved protocol specific to this molecule, attempting to degrade it with acids, bases, or other reagents can create unknown, potentially more hazardous byproducts and is not a compliant disposal method.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our innovative work in the laboratory does not come at the expense of our well-being or our environment.

References

  • This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • This compound (CAS# 1142192-26-4). (n.d.). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet: PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Ester Disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (Eds.). (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Protect IU. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Office of Clinical and Research Safety. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Appendix A: Disposal Procedures by Chemical. (2019, March). University of Wisconsin-La Crosse. Retrieved from [Link]

  • Standard Operating Procedure: Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for tert-Butyl 2,5-dibromopyridin-3-yl carbonate (CAS No. 1142192-26-4).[1][2] Given that comprehensive toxicological data for this specific reagent is not fully available, this guide synthesizes information from its core structural motifs—a dibrominated pyridine ring and a tert-butyl carbonate group—to establish a robust and conservative safety framework. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and operational integrity.

Hazard Assessment: A Structurally-Informed Approach

The toxicological properties of this compound have not been fully investigated.[3] Therefore, a risk assessment must be conducted by treating it as a potentially hazardous substance based on the known risks of its structural analogs, such as brominated pyridines and tert-butylated compounds.[3][4][5]

Inferred Hazards Summary:

Hazard CategoryInferred RiskRationale & Potential Byproducts
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin. [3]Brominated aromatic compounds can exhibit systemic toxicity. The lipophilic nature of the tert-butyl group may facilitate skin absorption.
Skin Corrosion/Irritation Causes skin irritation. [4][6]Structurally related compounds are known skin irritants. Prolonged contact may lead to dermatitis.[3]
Serious Eye Damage/Irritation Causes serious eye irritation. [4][5]Direct contact with the solid or dust can cause significant irritation or damage.
Respiratory Irritation May cause respiratory irritation. [5][7]Inhalation of dust may irritate the respiratory tract.[3]
Combustibility Combustible Solid. While not highly flammable, it can burn. Thermal decomposition or combustion will release toxic and corrosive gases.
Hazardous Decomposition High Upon heating or combustion, expect the release of Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr).[3][4][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks of chemical exposure through all potential routes. This is the last and most critical line of defense after engineering controls have been implemented.[9]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles AND a full-face shield.[9][10]Goggles provide a seal against dust and splashes. The face shield is required when there is a significant splash or explosion hazard, offering broader protection.[9]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Ensure gloves are inspected for integrity before each use. Change gloves immediately if contamination is suspected. For prolonged operations, consider double-gloving.
Body Protection Flame-resistant laboratory coat with snaps.[9]A lab coat with snaps allows for rapid removal in case of a large spill or fire.[9] It should be fully fastened at all times. Contaminated lab coats must not be taken outside the laboratory.[11]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects. Porous shoes (e.g., canvas) are prohibited.[9]

Safe Handling & Operational Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity. The following protocol outlines the key steps for safely managing this compound from receipt to disposal.

G cluster_prep Preparation & Controls cluster_handling Handling & Use cluster_cleanup Post-Procedure & Disposal prep_hood Verify Fume Hood (Sash at proper height) prep_ppe Don Full PPE (Gloves, Goggles, Coat) prep_hood->prep_ppe prep_safety Locate Safety Equipment (Eyewash, Shower, Extinguisher) prep_ppe->prep_safety handle_weigh Weigh Solid Inside Hood (Use anti-static weigh boat) prep_safety->handle_weigh Proceed to Handling handle_transfer Transfer with Spatula (Minimize dust creation) handle_weigh->handle_transfer handle_reaction Add to Reaction Vessel (Under inert atmosphere if required) handle_transfer->handle_reaction clean_decon Decontaminate Glassware & Work Surfaces handle_reaction->clean_decon Procedure Complete clean_waste Segregate Halogenated Waste (Label container clearly) clean_decon->clean_waste clean_ppe Doff & Dispose of PPE (Gloves in solid waste) clean_waste->clean_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Engineering Controls Verification: All handling of this compound must occur inside a certified chemical fume hood to mitigate inhalation risks. Ensure the sash is at the indicated operational height.

  • Pre-Use Inspection: Visually inspect the container for any signs of damage or compromise before opening.

  • Dispensing:

    • Use spatulas and tools made of non-sparking materials.[3]

    • When weighing, use an anti-static weigh boat or paper to prevent electrostatic discharge, which could ignite flammable vapors if present.[8]

    • Handle the solid gently to avoid generating airborne dust.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Decontamination: Clean any contaminated surfaces and glassware thoroughly. A proper solvent rinse followed by soap and water is recommended. Rinsate should be collected as hazardous waste.

Emergency & First-Aid Procedures

Immediate and correct response to an exposure is critical.

Exposure ScenarioFirst-Aid Protocol
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]
Spill Cleanup
1. Evacuate non-essential personnel from the area.
2. Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.
3. Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3]
4. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[13]
5. Do not let the chemical enter drains.[3]

Waste Disposal Plan

Chemical waste management is a regulated process essential for laboratory and environmental safety.

  • Classification: As a halogenated organic compound, this compound and any materials contaminated with it are classified as hazardous waste.[14][15]

  • Collection:

    • Collect all waste (unreacted material, contaminated absorbents, rinsates) in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The label must include "Hazardous Waste," the full chemical name, and associated hazards.

  • Disposal:

    • Disposal must be handled by trained personnel or a certified environmental management company.

    • The preferred method for this type of waste is high-temperature incineration at a licensed facility.[14]

    • Under no circumstances should this chemical or its containers be disposed of down the sink or in general trash.

By implementing these detailed protocols, you build a self-validating system of safety that protects personnel, ensures regulatory compliance, and fosters a culture of excellence in the laboratory.

References

  • This compound. Amerigo Scientific. [Link]

  • tert-Butyl peroxyisopropyl carbonate | C8H16O4. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound(CAS# 1142192-26-4). Angene Chemical. [Link]

  • Personal Protective Equipment Guide. Trent University. [Link]

  • Material Safety Data Sheet for tert-Butyl bromide. Harper College. [Link]

  • (5-bromopyridin-3-yl) tert-butyl carbonate. MySkinRecipes. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate. [Link]

  • Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. Reddit. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2,5-dibromopyridin-3-yl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.